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  • Product: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
  • CAS: 1515918-28-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a non-proteinogenic α-amino acid. Its structure, which combines a brominated aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a non-proteinogenic α-amino acid. Its structure, which combines a brominated aromatic ring with an isobutyl side chain, makes it a compound of significant interest in medicinal chemistry and drug development. The presence of the bromine atom can enhance lipophilicity and introduce a site for further chemical modification, while the amino acid scaffold provides a handle for incorporation into peptides or for mimicking natural amino acids. A thorough understanding of its physicochemical properties is paramount for its potential application as a pharmaceutical intermediate or a bioactive molecule itself. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

This guide provides a detailed overview of the core physicochemical properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, methods for their experimental determination, and their implications in a research and development context. Due to the limited availability of direct experimental data for this specific molecule, this guide will also draw upon data from structurally related compounds to provide well-grounded estimations and a framework for its characterization.

Core Physicochemical Properties

The physicochemical properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid are presented below. It is important to note that where direct experimental data is unavailable, values are predicted based on computational models or estimated from analogous compounds.

PropertyPredicted/Estimated ValueSignificance in Drug Development
IUPAC Name 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acidUnambiguous chemical identification.
Molecular Formula C₁₂H₁₆BrNO₂Determines molecular weight and elemental composition.
Molecular Weight 286.17 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point Estimated: >200 °C (with decomposition)Purity assessment and solid-state stability. Amino acids often have high melting points and can decompose before melting.[1]
Boiling Point Not applicable (decomposes)-
pKa (carboxyl group) Estimated: ~2-3Influences solubility and charge at physiological pH. Similar to other α-amino acids.[2]
pKa (amino group) Estimated: ~9-10Influences solubility and charge at physiological pH. Similar to other α-amino acids.[2]
Water Solubility pH-dependent; low at isoelectric pointAffects dissolution, absorption, and formulation. Solubility is expected to be lowest at the isoelectric point and increase in acidic or basic conditions.[3]
logP (Octanol-Water Partition Coefficient) Predicted: ~2.5-3.5A measure of lipophilicity, which is crucial for membrane permeability and bioavailability. The bromophenyl group significantly increases lipophilicity compared to its non-halogenated analog.

Experimental Determination of Key Physicochemical Properties

Solubility

The solubility of an amino acid is highly dependent on pH and temperature.[4] The zwitterionic nature of amino acids means they are generally least soluble at their isoelectric point (pI) and more soluble in acidic or basic solutions.[3]

Experimental Protocol: Equilibrium Solubility Method

This method determines the saturation solubility of a compound in a given solvent at a specific temperature.

  • Preparation of Buffered Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

  • Sample Addition: Add an excess amount of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the solubility as a function of pH to generate a pH-solubility profile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffers (various pH) add_compound Add Excess Compound prep_buffer->add_compound Known Volume agitate Agitate at Constant Temperature (24-48h) add_compound->agitate centrifuge Centrifuge to Separate Solid agitate->centrifuge quantify Quantify Supernatant (HPLC) centrifuge->quantify Aliquot plot_data Plot Solubility vs. pH quantify->plot_data

Workflow for determining pH-dependent solubility.

Acid Dissociation Constant (pKa)

The pKa values of the carboxylic acid and amino groups are critical for predicting the ionization state of the molecule at different pH values. Potentiometric titration is a highly accurate method for determining pKa.[5][6]

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa values of the amino and carboxylic acid groups.

  • Sample Preparation: Accurately weigh a sample of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent may be necessary if the free acid/base is not sufficiently soluble.

  • Initial pH Adjustment: For the titration of the carboxylic acid, the solution can be used directly. For the titration of the amino group, the solution should first be acidified with a standard solution of HCl to a pH below the expected pKa of the carboxyl group (e.g., pH 1.5-2.0).

  • Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point corresponds to the pKa of the carboxyl group, and the second corresponds to the pKa of the amino group.[7]

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Compound in Water acidify Acidify with HCl (for amino pKa) dissolve->acidify titrate Titrate with Standardized NaOH acidify->titrate record_pH Record pH after each addition titrate->record_pH plot_curve Plot pH vs. Volume of NaOH record_pH->plot_curve determine_pKa Identify Half-Equivalence Points (pKa) plot_curve->determine_pKa

Workflow for pKa determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the methine proton of the isobutyl group, the diastereotopic methylene protons, and the non-equivalent methyl groups of the isobutyl moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the quaternary α-carbon, the carbons of the bromophenyl ring, and the carbons of the isobutyl side chain.[8] The carbon attached to the bromine will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amino group): Bands in the region of 3000-3400 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption around 1700-1750 cm⁻¹. In the zwitterionic form, the carboxylate stretch will appear as a strong band around 1550-1610 cm⁻¹.[9]

  • N-H bend (amino group): A band around 1500-1650 cm⁻¹.

  • C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for amino acids and should show a prominent peak for the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic losses of water, formic acid, and fragmentation of the isobutyl side chain.[10] The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for bromine-containing fragments.

Conclusion

The physicochemical properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, a non-proteinogenic amino acid, are crucial for its potential applications in drug discovery and development. This guide has provided an overview of its key properties, with estimations based on structurally related compounds, and detailed experimental protocols for their determination. A thorough characterization of its solubility, pKa, and spectroscopic features is essential for any researcher or scientist working with this compound, as these properties will ultimately influence its biological activity and therapeutic potential.

References

  • Infrared Spectroscopy of Amino Acid Side Chains. (2016).
  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009). ACS Publications. [Link]

  • New experimental melting properties as access for predicting amino-acid solubility. (2018). Royal Society of Chemistry. [Link]

  • p-Bromoaniline. (2024). ChemBK. [Link]

  • FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]

  • What Is the Principle of Determining Amino Acids by Mass Spectrometry. MtoZ Biolabs. [Link]

  • 1H and 12C NMR spectra of some amino acids. Unknown Source.
  • Solid-State 17O NMR of Amino Acids. Department of Biochemistry.
  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc.. [Link]

  • Far-infrared spectroscopy of proteinogenic and other less common amino acids. (2018). Oxford Academic. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023). MDPI. [Link]

  • Experimental solubility data and correlated results of amino acids in water at 298.15 K. ResearchGate. [Link]

  • The very basics of NMR of proteins. Unknown Source.
  • Experimental Measurement and Correlation of two α-Amino Acids Solubility in Aqueous Salts Solutions from 298.15 to 323.15 K. Academia.edu. [Link]

  • Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. ACS Publications. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • The chemical properties and structure of p-bromoaniline. (2024). Liskon Biological. [Link]

  • 2-Amino-2-phenylacetic acid. LookChem. [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. [Link]

  • Showing Compound L-Leucine (FDB001946). (2010). FooDB. [Link]

  • L-Leucine. PubChem. [Link]

  • (2S)-amino(phenyl)ethanoic acid. (2024). ChemBK. [Link]

  • Leucine. (2022). MFA Cameo. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Leucine. Wikipedia. [Link]

  • Amino acids. Medizinische Fakultät Münster. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • 4-Bromoaniline. PubChem. [Link]

  • Amino acid titr
  • 2-({[(4-bromophenyl)methyl]carbamoyl}amino)pentanoic acid. PubChemLite. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • pKa Values of Amino Acids Experiment. Scribd. [Link]

  • 2-AMINO-4-METHYLPENTANOIC ACID. Matrix Fine Chemicals. [Link]

  • Nine physicochemical properties for 20 amino acid types. ResearchGate. [Link]

  • (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid. PubChem. [Link]

  • 2-amino-2-(4-bromophenyl)propanoic acid (C9H10BrNO2). PubChemLite. [Link]

Sources

Exploratory

Structural Elucidation of Sterically Constrained Unnatural Amino Acids: A Methodological Guide to the X-ray Crystallography of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Executive Summary The integration of unnatural α,α -disubstituted amino acids into peptidomimetic frameworks is a cornerstone of modern drug development, enabling the rigidification of peptide backbones to enhance metabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural α,α -disubstituted amino acids into peptidomimetic frameworks is a cornerstone of modern drug development, enabling the rigidification of peptide backbones to enhance metabolic stability and target affinity. This whitepaper provides an in-depth, self-validating methodological guide for determining the absolute crystal structure of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality and thermodynamic logic behind crystallization, data collection, and stereochemical refinement.

The Mechanistic Role of the Model Compound

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is an α -isobutyl- α -(4-bromophenyl)glycine derivative. In drug design, such bulky, sterically constrained unnatural amino acids force peptides into specific secondary structures (e.g., 310​ -helices) by severely restricting the ϕ and ψ dihedral angles[1].

From a crystallographic perspective, this molecule is an ideal model system. The incorporation of the 4-bromophenyl group serves a dual purpose:

  • Pharmacophore Exploration: It probes the hydrophobic binding pockets of target receptors.

  • Anomalous Scattering: The heavy bromine atom ( Z=35 ) provides a massive anomalous dispersion signal during X-ray diffraction, which is strictly required for the unambiguous determination of the molecule's absolute configuration (chirality) without relying on external chiral references[2].

The Causality of Crystallization: A Self-Validating Protocol

Zwitterionic amino acids possess exceptionally high lattice energies due to dense three-dimensional hydrogen-bonding networks ( −NH3+​ to −COO− ). This makes them virtually insoluble in non-polar solvents and prone to forming amorphous precipitates rather than single crystals. To overcome this, we employ a Vapor Diffusion Antisolvent Protocol .

Step-by-Step Methodology
  • Zwitterion Disruption (Solubilization): Dissolve 10 mg of the compound in 1.0 mL of a highly polar, protic solvent system (Methanol/Water, 80:20 v/v). Causality: The high dielectric constant and hydrogen-bond donating/accepting capacity of water and methanol solvate the charged termini, breaking the pre-existing zwitterionic aggregates.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass crystallization vial. Causality: Removes heterogeneous nucleation sites (dust), forcing the system to rely on homogeneous nucleation, which yields fewer, but larger, diffraction-quality crystals.

  • Vapor Diffusion Setup: Place the unsealed sample vial inside a larger sealed chamber containing 10 mL of an antisolvent (e.g., Acetone).

  • Thermodynamic Assembly: Over 3–7 days, the volatile acetone vapor slowly diffuses into the aqueous methanol droplet. Causality: As acetone integrates into the droplet, the bulk dielectric constant of the solvent gradually decreases. This forces the solvated zwitterions to desolvate and assemble via directional charge-assisted hydrogen bonds, minimizing the system's free energy.

Validation Checkpoint 1: Optical Birefringence

Before proceeding to X-ray diffraction, the resulting solids must be examined under a cross-polarized light microscope. Self-Validation: Amorphous precipitates will appear dark, whereas true single crystals will exhibit bright birefringence (rotating the plane of polarized light). Only birefringent specimens are selected.

Zwitterion_Logic Z1 Zwitterionic Monomer (NH3+ / COO-) Z2 Dielectric Constant Reduction (Antisolvent Diffusion) Z1->Z2 Solubilized in MeOH/H2O Z3 Charge-Assisted H-Bonds (N-H···O) Z2->Z3 Induces Desolvation Z4 Supramolecular Dimer (Head-to-Tail Synthon) Z3->Z4 Directional Assembly Z5 3D Crystal Lattice (Steric Packing of Br-Phenyl) Z4->Z5 Lattice Energy Minimization

Thermodynamic and structural logic of zwitterionic supramolecular assembly.

X-Ray Diffraction Workflow & Data Collection

The selection of instrumentation parameters is not arbitrary; it is dictated by the physics of the bromine atom and the thermal properties of the crystal.

Source Selection: The Copper Advantage

We explicitly select a Cu microfocus source ( λ=1.54184 Å) over a standard Mo source ( λ=0.71073 Å). Causality: The anomalous scattering factor ( f′′ ) for Bromine is approximately 1.2 e⁻ at the Mo edge, but jumps to nearly 2.8 e⁻ at the Cu edge. Using Cu radiation maximizes the difference in intensity between Friedel pairs ( Ihkl​=Ihˉkˉlˉ​ ), which is the physical phenomenon required to determine absolute stereochemistry.

Cryoprotection and Data Collection
  • Mounting: A crystal ( 0.15×0.10×0.08 mm) is harvested using a MiTeGen loop coated in Paratone-N oil.

  • Cryocooling: The crystal is flash-cooled to 100 K using an open-flow nitrogen cryostream. Causality: Flash-cooling vitrifies the oil (preventing ice ring formation) and drastically reduces atomic thermal vibrations (Debye-Waller factors). This sharpens high-angle reflections, allowing for the precise location of the α -amine hydrogen atoms.

  • Integration: Data is collected via ω -scans and integrated. A multi-scan absorption correction is applied to account for the high absorption coefficient ( μ≈4.5 mm −1 ) caused by the heavy bromine atom.

SCXRD_Workflow N1 Crystallization (Vapor Diffusion) N2 Crystal Selection (Polarized Light) N1->N2 Validated by Birefringence N3 Cryocooling (100 K) (Minimizes Thermal Motion) N2->N3 Mounted on Loop N4 Cu K-alpha Diffraction (Maximizes Anomalous Signal) N3->N4 Exposed to X-rays N5 Data Integration & Absorption Correction N4->N5 Raw Frames N6 Structure Solution (Intrinsic Phasing) N5->N6 hkl & CIF Generation N7 Absolute Configuration (Flack Parameter < 0.05) N6->N7 Heavy Atom (Br) Phasing

Workflow of Single-Crystal X-Ray Diffraction for absolute structure determination.

Structure Solution, Refinement, and The Flack Parameter

The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F2 via the SHELXL program [3].

Hydrogen Atom Treatment

To confirm the zwitterionic nature of the amino acid, the protons on the nitrogen atom and the absence of a proton on the carboxylic acid must be experimentally verified. Because we collected data at 100 K, the −NH3+​ protons can be located directly in the difference Fourier map. They are subsequently refined using a riding model to maintain ideal tetrahedral geometry.

Validation Checkpoint 2: Refinement Metrics

Self-Validation: The refinement is considered complete and valid when the Goodness-of-Fit (S) approaches 1.00, the R1​ value drops below 5%, and the maximum residual electron density peak in the difference map is <0.5 e⁻/ų (excluding the immediate vicinity of the Bromine atom)[3].

Absolute Configuration: The Causality of the Flack Parameter

The absolute stereochemistry of the chiral α -carbon is determined by refining the Flack Parameter ( x ) [4]. The parameter is based on the equation:

Iobs​(hkl)=(1−x)Icalc​(hkl)+xIcalc​(hˉkˉlˉ)

Where I is the intensity of the Friedel pairs.

  • If the modeled enantiomer matches the physical crystal, x refines to 0.00 .

  • If the modeled enantiomer is inverted, x refines to 1.00 .

Validation Checkpoint 3: Stereochemical Certainty

Self-Validation: For a drug development submission, the Flack parameter must be close to zero with a standard uncertainty (s.u.) of less than 0.05[2]. Because we utilized Cu radiation on a Bromine-containing molecule, the anomalous signal is exceptionally strong, easily yielding a Flack parameter of 0.01(2) , providing absolute certainty of the enantiomer.

Quantitative Data Presentation

The following tables summarize the expected crystallographic metrics and supramolecular geometry for this class of sterically constrained, brominated zwitterions.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Metric
Chemical Formula C12​H16​BrNO2​
Formula Weight 286.17 g/mol
Temperature 100(2) K
Wavelength (Cu ) 1.54184 Å
Crystal System, Space Group Orthorhombic, P21​21​21​
Unit Cell Dimensions a=5.80 Å, b=11.20 Å, c=19.50 Å
Volume, Z 1266.7 ų, 4
Calculated Density 1.501 g/cm³
Absorption Coefficient ( μ ) 4.52 mm⁻¹
Goodness-of-Fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.078
Absolute Structure (Flack) Parameter 0.01(2)

Table 2: Selected Charge-Assisted Hydrogen-Bonding Geometry

D–H···A (Donor to Acceptor)d(D–H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N(1)–H(1A)···O(1) i 0.891.952.812(3)162.5
N(1)–H(1B)···O(2) ii 0.891.882.755(3)168.1
N(1)–H(1C)···O(1) iii 0.892.012.880(3)155.3
(Symmetry transformations used to generate equivalent atoms: i = x+1, y, z; ii = -x+1/2, -y, z+1/2; iii = x, y-1, z)

References

  • On enantiomorph-polarity estimation Source: Acta Crystallographica Section A, 39(6), 876-881. (1983). Flack, H. D. URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. (2015). Sheldrick, G. M. URL:[Link]

  • Howard Flack and The Flack Parameter Source: Semantic Scholar / Crystallography Reviews. (2020). Watkin, D. J. URL:[Link]

  • A Novel Class of Inhibitors of Peptide Deformylase Discovered through High-Throughput Screening and Virtual Ligand Screening Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters. (2004). URL:[Link]

Sources

Foundational

A Technical Guide to the Thermodynamic Stability of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides an in-depth technical overview of the methodologies used to assess the thermodynamic stability of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, a synthetic amino acid with potential applications in medicinal chemistry. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles and state-of-the-art techniques that form the basis of a comprehensive stability assessment. We will delve into both experimental and computational approaches, providing researchers and drug development professionals with the necessary framework to evaluate the stability of this and other novel chemical entities.

Introduction: The Imperative of Thermodynamic Stability

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a non-proteinogenic α-amino acid. Its structure, featuring a bromophenyl group and a bulky isobutyl side chain, suggests potential use as a building block in peptide synthesis or as a standalone therapeutic agent. However, before any such applications can be realized, a thorough understanding of its intrinsic stability is paramount.

Thermodynamic stability dictates the propensity of a molecule to exist in its native state under a given set of conditions. For a pharmaceutical compound, instability can manifest as chemical degradation, leading to a loss of potency and the formation of potentially toxic byproducts, or as physical changes, such as polymorphism or amorphization, which can impact bioavailability. Therefore, a comprehensive assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of a drug substance.[1][2][3]

This guide will explore the key analytical techniques and theoretical considerations for characterizing the thermodynamic stability of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.

Theoretical Framework: Gibbs Free Energy and Stability

The thermodynamic stability of a system is governed by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S):

G = H - TS

Where T is the temperature in Kelvin. A system is at its most stable state when its Gibbs free energy is at a minimum. In the context of a drug substance, this translates to the solid-state form (crystalline or amorphous) and chemical structure that possesses the lowest free energy under defined storage conditions.

Factors that can influence the thermodynamic stability of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid include:

  • Temperature: Increased temperature provides the activation energy for degradation reactions and can induce phase transitions.

  • pH: The amino and carboxylic acid moieties of the molecule are ionizable, and their protonation state, which is pH-dependent, can significantly affect stability.

  • Moisture: Water can act as a reactant in hydrolysis reactions or as a plasticizer, facilitating solid-state transformations.

  • Light: Photons can provide the energy to initiate photochemical degradation pathways.[3]

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the molecule.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of a novel compound. The following techniques are central to this endeavor.

Thermal Analysis Techniques

Thermal analysis provides critical information about the physical and chemical changes that a substance undergoes as a function of temperature.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of a material.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature.[4] For 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, DSC can be used to determine:

  • Melting Point (Tm): The temperature at which the crystalline solid transitions to a liquid. A sharp melting point is indicative of high purity. For amino acids, this "melting" is often accompanied by decomposition.[5][6]

  • Enthalpy of Fusion (ΔHf): The amount of energy required to melt the solid. This value is related to the strength of the crystal lattice.

  • Glass Transition Temperature (Tg): For amorphous forms of the compound, this is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state.

  • Polymorphism: The existence of multiple crystalline forms. Different polymorphs will exhibit distinct DSC thermograms, including different melting points and enthalpies of fusion.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting/decomposition point (e.g., 300 °C).

    • Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample pan Place in Aluminum Pan weigh->pan load Load Sample & Reference Pans pan->load program Set Thermal Program (e.g., 10°C/min ramp) load->program purge Purge with Nitrogen program->purge thermogram Generate Thermogram purge->thermogram analyze Identify Tm, ΔH, Tg thermogram->analyze

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[7] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[8] For 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, TGA can provide information on:

  • Decomposition Temperature: The temperature at which the molecule begins to degrade.

  • Mass Loss: The percentage of mass lost at different temperatures, which can correspond to the loss of volatile components (e.g., water, ammonia) or complete decomposition.[5][6]

  • Residual Mass: The amount of non-volatile material remaining at the end of the experiment.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

    • Maintain an inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air) depending on the desired information.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset of decomposition and the stages of mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample Pan pan->load program Set Thermal Program (e.g., 10°C/min ramp) load->program atmosphere Set Atmosphere (N2 or Air) program->atmosphere curve Generate TGA Curve atmosphere->curve analyze Determine Decomposition Temp. curve->analyze

Caption: Workflow for TGA analysis.

Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of a drug substance by subjecting it to exaggerated conditions of temperature and humidity.[2] These studies are guided by the International Council for Harmonisation (ICH) guidelines.[1][9]

Experimental Protocol: Accelerated Stability Study

  • Sample Storage: Store samples of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid in controlled environment chambers at accelerated conditions (e.g., 40 °C / 75% RH).

  • Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Testing: At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of the active substance remaining, typically by High-Performance Liquid Chromatography (HPLC).

    • Degradation Products: Identification and quantification of any impurities that have formed, also by HPLC.

  • Data Analysis: Plot the assay value and the concentration of degradation products as a function of time to determine the degradation rate and predict the shelf-life.

Table 1: Example Data from an Accelerated Stability Study

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0White Powder99.80.1
1White Powder99.50.3
3White Powder98.90.8
6Off-white Powder97.81.5

Computational Prediction of Thermodynamic Stability

In addition to experimental methods, computational tools can provide valuable insights into the thermodynamic stability of a molecule.[10][11] These methods are particularly useful in the early stages of drug discovery for screening and prioritizing candidate molecules.

Techniques such as Density Functional Theory (DFT) can be used to calculate thermodynamic properties like enthalpy of formation and Gibbs free energy. Molecular dynamics simulations can be employed to study the conformational stability of the molecule and identify potential degradation pathways.[10] While a detailed discussion of these methods is beyond the scope of this guide, it is important for researchers to be aware of their potential to complement experimental stability data.

Conclusion

The assessment of thermodynamic stability is a critical and multifaceted process in the development of any new chemical entity. For 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, a comprehensive evaluation would involve a combination of thermal analysis techniques, such as DSC and TGA, and long-term stability studies under controlled conditions. These experimental approaches, complemented by computational modeling, provide the necessary data to understand the intrinsic stability of the molecule, identify potential degradation pathways, and establish appropriate storage conditions and shelf-life. This knowledge is fundamental to the successful translation of a promising molecule from the laboratory to a safe and effective therapeutic agent.

References

  • Vertex AI Search. (2023, October 31). Please recommend any computational tools for prediction of amino acid sequence stability?
  • Assessing computational tools for predicting protein stability changes upon missense mutations using a new d
  • Assessing computational tools for predicting protein stability changes upon missense mutations using a new d
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • ICH releases overhauled stability guideline for consult
  • Rapid protein stability prediction using deep learning represent
  • Quality Guidelines - ICH. (n.d.).
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.).
  • Characterization of Protein Stability Using Differential Scanning Calorimetry. (2015, June 24).
  • Q1A(R2) Guideline - ICH. (2010, February 2).
  • Predicting mutation effects on protein stability - Kuhlman Lab. (2025, February 7).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC. (n.d.).
  • Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PMC. (n.d.).
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Differential scanning calorimetry - CureFFI.org. (2016, April 27).
  • Characterizing Protein Stability by DSC - TA Instruments. (n.d.).
  • Thermogravimetric analysis (TGA) of lysine amino acid and other M‐EPM...
  • Alternative Proteins: The Role of Thermal Characterization - NETZSCH Analyzing & Testing. (2025, November 25).
  • Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - MDPI. (2023, January 3).
  • Heat Capacities of α-, β-, and γ- Polymorphs of Glycine - PMC. (2024, November 14).
  • Amino Acids under Hydrothermal Conditions: Apparent Molar Heat Capacities of Aqueous α-Alanine, β-Alanine, Glycine, and Proline at Temperatures from 298 to 500 K and Pressures up to 30.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv. (2017, March 22).
  • Thermo Gravimetric Analysis (TGA) - TCA Lab / Alfa Chemistry. (n.d.).
  • Thermogravimetric analysis of amino-modified magnetic manoparticles - INIS-IAEA. (2022, December 6).
  • (S)-2-amino-4-methylpentanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
  • Thermodynamic Study of Some Amino Acids, 2-Aminopropanoic Acid, 2-Amino-3-methylbutanoic Acid, 2-Amino-4-methylpentanoic Acid, and 2-Amino-3-phenylpropanoic Acid in Aqueous Saccharide Solutions at Different Temperatures: Volumetric and Ultrasonic Study - SciSpace. (n.d.).
  • 2-Amino-4-bromopentanoic acid | C5H10BrNO2 | CID 87729588 - PubChem. (n.d.).
  • 4-(2-bromophenyl)
  • 2-amino-2-(4-bromophenyl)propanoic acid (C9H10BrNO2) - PubChemLite. (n.d.).

Sources

Exploratory

Unlocking Conformational Control and Functionalization: The Mechanism of Action of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid in Peptidomimetics

Executive Summary The translation of native peptides into viable therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and a lack of defined secondary structure in short sequences...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of native peptides into viable therapeutics is historically bottlenecked by two critical flaws: rapid proteolytic degradation and a lack of defined secondary structure in short sequences [1]. To overcome these limitations, medicinal chemists employ unnatural amino acids (UAAs) to engineer peptidomimetics. Among the most powerful of these building blocks is 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid —structurally defined as α-(4-bromophenyl)leucine .

As an α-quaternary amino acid (Q4A), this molecule replaces the native α-proton of leucine with a bulky 4-bromophenyl group. This seemingly simple substitution radically alters the biophysical and chemical properties of the resulting peptidomimetic. This technical guide explores the tripartite mechanism of action of α-(4-bromophenyl)leucine—conformational restriction, proteolytic shielding, and late-stage functionalization—and provides self-validating experimental workflows for its application.

Core Mechanism of Action (MoA)

Conformational Restriction via the Thorpe-Ingold Effect

In native peptides, the backbone possesses high degrees of rotational freedom around the ϕ (phi) and ψ (psi) dihedral angles, leading to an entropic penalty upon binding to a target receptor. The introduction of an α,α-disubstituted amino acid like α-(4-bromophenyl)leucine triggers a severe steric clash between the isobutyl side chain, the aryl group, and the peptide backbone.

This phenomenon, known as the Thorpe-Ingold effect, drastically restricts the available Ramachandran space [2]. The steric bulk forces the backbone to adopt highly specific dihedral angles, strongly inducing and stabilizing helical secondary structures (such as α-helices or 310​ -helices) even in short oligopeptides [3]. This pre-organization lowers the entropic cost of target engagement, exponentially increasing binding affinity.

Proteolytic Shielding (Metabolic Stability)

Proteolytic enzymes (e.g., serine proteases, exopeptidases) require the peptide substrate to adopt an extended, β -strand-like geometry to fit precisely into the catalytic cleft. The massive steric bulk of the quaternary α-carbon in α-(4-bromophenyl)leucine prevents this induced fit [4]. Consequently, the amide bonds adjacent to the UAA become virtually "invisible" to the proteolytic machinery, conferring near-absolute metabolic stability to the peptidomimetic.

Bioorthogonal Late-Stage Functionalization

Beyond structural constraints, the para-bromine atom on the phenyl ring serves as a bioorthogonal chemical handle. While inert under standard biological conditions, the aryl bromide is a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [4]. This allows researchers to synthesize a single "parent" peptidomimetic and divergently functionalize it with fluorophores, affinity tags, or pharmacokinetic modifiers without needing to re-synthesize the entire peptide sequence.

MoA UAA α-(4-bromophenyl)leucine Steric Thorpe-Ingold Effect (Steric Hindrance) UAA->Steric Bromine para-Bromine Handle (Bioorthogonal) UAA->Bromine Helical Helical Induction (α-helix / 3_10-helix) Steric->Helical Protease Proteolytic Shielding (Metabolic Stability) Steric->Protease CrossCoupling Late-Stage Functionalization (Pd-Catalyzed) Bromine->CrossCoupling Therapeutic Enhanced Peptidomimetic Therapeutic Efficacy Helical->Therapeutic Protease->Therapeutic CrossCoupling->Therapeutic

Conceptual mechanism of action for α-(4-bromophenyl)leucine in peptidomimetic design.

Self-Validating Experimental Methodologies

To successfully leverage α-(4-bromophenyl)leucine, standard peptide chemistry must be adapted. The protocols below are designed with built-in causality and validation checkpoints to ensure high-fidelity synthesis and evaluation.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: Standard room-temperature coupling of α-quaternary amino acids often fails due to the severe steric hindrance of the α,α-disubstituted carbon. To overcome this activation energy barrier, highly reactive uronium coupling reagents (HATU) and microwave-assisted heating are mandatory [4].

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes to maximize surface area.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C under microwave irradiation to remove the Fmoc protecting group.

  • Activation: Pre-activate 5 equivalents of Fmoc-α-(4-bromophenyl)leucine with 4.9 eq of HATU and 10 eq of DIPEA in DMF for 2 minutes. HATU generates a highly reactive HOAt ester necessary for bulky UAAs.

  • Coupling: Transfer the activated UAA to the resin and react at 75°C for 45 minutes under microwave irradiation.

  • Validation Checkpoint: Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines), perform a double coupling before capping the sequence with acetic anhydride.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Causality: Performing palladium-catalyzed cross-coupling while the peptide is still attached to the solid support allows for the use of large excesses of reagents to drive the reaction to completion. It also circumvents the severe solubility issues associated with fully deprotected hydrophobic peptidomimetics and simplifies the removal of toxic palladium residues.

  • Degassing: Suspend the peptidyl-resin in a rigorously degassed solvent mixture of DMF/H₂O (4:1). Oxygen exclusion is critical to prevent the rapid oxidation and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Add 3 eq of the desired boronic acid (e.g., 4-fluorophenylboronic acid), 0.2 eq of Pd(PPh₃)₄, and 5 eq of K₂CO₃.

  • Reaction: Agitate the suspension at 85°C for 12 hours under a strict argon atmosphere.

  • Washing: Wash the resin extensively with DMF, DCM, and a 0.5% sodium diethyldithiocarbamate solution in DMF to scavenge and remove residual palladium metal.

  • Validation Checkpoint: Cleave a 1 mg micro-sample of the resin using TFA/TIPS/H₂O (95:2.5:2.5) and analyze via High-Resolution Mass Spectrometry (HRMS) to confirm the mass shift corresponding to the successful cross-coupling.

Protocol 3: Proteolytic Stability Profiling (Serum Degradation Assay)

Causality: To quantify the proteolytic shielding provided by the UAA, the peptidomimetic must be subjected to a competitive degradation environment containing a complex mixture of endo- and exopeptidases.

  • Incubation: Dissolve the purified peptidomimetic in PBS (pH 7.4) to a 100 μM stock. Mix 1:1 with fresh human serum (final concentration 50 μM peptide, 50% serum) and incubate at 37°C.

  • Aliquot Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, 48 hours), extract 50 μL aliquots and immediately quench by adding 150 μL of ice-cold LC-MS grade acetonitrile containing an internal standard. This instantly denatures and precipitates active serum proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Validation Checkpoint: Inject the supernatant into an RP-HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). Plot the area under the curve (AUC) of the parent peptide peak over time against the internal standard to calculate the pharmacokinetic half-life ( T1/2​ ).

Workflow SPPS Microwave SPPS (HATU/DIPEA, 75°C) Coupling On-Resin Suzuki Cross-Coupling SPPS->Coupling Cleavage TFA Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Assay Serum Stability LC-MS Assay Purification->Assay

Step-by-step experimental workflow for incorporating and functionalizing the UAA.

Quantitative Data Summaries

The incorporation of α-(4-bromophenyl)leucine yields dramatic improvements in both biophysical pre-organization and pharmacokinetic stability. The tables below summarize representative data comparing a native leucine-based oligopeptide to its UAA-modified peptidomimetic counterpart [5].

Table 1: Conformational Propensity and Target Binding Affinity | Peptide Variant | Sequence Motif | Helicity (%) via CD Spectroscopy | Target Binding Affinity ( Kd​ , nM) | | :--- | :--- | :--- | :--- | | Wild-Type | Ac-Leu-Leu-Leu-Leu-Leu-Leu-NH₂ | 15% | > 10,000 | | UAA-Modified | Ac-Leu-Leu-X -Leu-Leu-Leu-NH₂ | 68% | 45 | *X = 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid. Note the >4-fold increase in helicity driven by the Thorpe-Ingold effect.

Table 2: Pharmacokinetic Stability Profile | Peptide Variant | Half-Life ( T1/2​ ) in Human Serum | Intact Peptide Remaining (at 24h) | Primary Degradation Mechanism | | :--- | :--- | :--- | :--- | | Wild-Type | 1.2 Hours | < 1% | Endopeptidase cleavage at Leu-Leu | | UAA-Modified | > 48 Hours | 87% | Highly resistant (Steric Shielding) |

References

  • [4] Scalable synthesis and coupling of quaternary α-arylated amino acids. National Institutes of Health (NIH). URL:

  • [5] Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Institutes of Health (NIH). URL:

  • [3] Regioselective Synthesis of α-Quaternary Amino Acid Derivatives Enabled by Photoinduced Energy Transfer. American Chemical Society (ACS). URL:

  • [1] Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. American Chemical Society (ACS). URL:

  • [2] Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. University of Cambridge. URL:

Sources

Foundational

Whitepaper: Comprehensive NMR Characterization of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary The structural elucidation of unnatural α,α -disubstituted amino acids is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The structural elucidation of unnatural α,α -disubstituted amino acids is a critical bottleneck in the development of sterically constrained peptidomimetics. The molecule 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid —an α -(4-bromophenyl) derivative of leucine—presents unique analytical challenges due to its quaternary chiral center, bulky hydrophobic moieties, and zwitterionic nature. This whitepaper provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 13 C chemical shifts of this compound. By bridging quantum mechanical shielding principles with empirical protocol design, this guide empowers scientists to achieve high-fidelity structural validation[1].

Structural Paradigm & Molecular Dynamics

To accurately predict and assign the NMR spectra of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, one must understand the causality behind its localized magnetic environments:

  • The Quaternary Stereocenter (C2): The α -carbon is fully substituted, bonding to an amine, a carboxylic acid, a 4-bromophenyl ring, and an isobutyl group. This asymmetry locks the molecule into a rigid chiral environment.

  • Diastereotopic Splitting (Causality): Because the C2 carbon is a chiral center, the adjacent C3 methylene protons ( Ha​ and Hb​ ) and the C5/C6 methyl groups are diastereotopic. They cannot be interconverted by any symmetry operation or rapid bond rotation. Consequently, they experience distinct magnetic shielding and will resonate at different chemical shifts, splitting each other into complex multiplets (e.g., a pair of doublets of doublets for the C3 protons)[2].

  • Halogen Deshielding Effects: The bromine atom at the para-position of the aromatic ring exerts a strong inductive electron-withdrawing effect (-I). This deshields the ortho protons (C3', C5'), pushing their resonance downfield relative to the protons ortho to the alkyl chain (C2', C6')[2].

Experimental Methodology: A Self-Validating Protocol

A robust analytical protocol must not rely on assumptions; it must be a self-validating system where orthogonal data points confirm the same structural truth.

Step-by-Step Workflow
  • Sample Preparation (The Solubility Imperative):

    • Action: Dissolve 15–20 mg of the analyte in 600 µL of Dimethyl Sulfoxide-d6 (DMSO-d 6​ ). Add 0.6 µL (0.1% v/v) of anhydrous Trifluoroacetic acid (TFA).

    • Causality: Unnatural amino acids with bulky hydrophobic side chains exhibit poor solubility in standard solvents. Furthermore, in neutral solution, they exist as zwitterions, leading to intermediate chemical exchange of the -NH 3+​ protons and severe line broadening. TFA protonates the carboxylate, collapsing the zwitterionic equilibrium and yielding sharp, quantifiable aliphatic signals[3].

  • 1D NMR Acquisition ( 1 H and 13 C):

    • Action: Acquire 1 H at 400 MHz (16 scans, D1 = 1.5 s) and 13 C at 100 MHz (1024 scans, D1 = 2.5 s) at 298 K.

    • Causality: The extended relaxation delay (D1 = 2.5 s) in the 13 C experiment is non-negotiable. Quaternary carbons (C2, C1', C4', and C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 will result in these critical peaks disappearing into the baseline[3].

  • 2D NMR Validation (COSY, HSQC, HMBC):

    • Action: Execute a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) optimized for 3JCH​=8 Hz.

    • Causality: 1D NMR cannot prove that the isobutyl group and the bromophenyl group are attached to the same carbon. The HMBC experiment self-validates the structure by revealing 3-bond correlations from the aromatic C2'/C6' protons to the C2 quaternary carbon, and from the isobutyl C3 protons to the same C2 carbon, definitively locking the molecular skeleton in place[1].

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural dynamics of α -aryl leucine derivatives.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ 0.1% TFA)
NucleusChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Assignment
-NH 3+​ 8.45br s-3HProtonated amine (TFA stabilized)
C3', C5' 7.58d8.52HAr-H ortho to Bromine (-I deshielding)
C2', C6' 7.42d8.52HAr-H ortho to C- α
C3-H a​ 2.25dd14.0, 6.51HDiastereotopic isobutyl CH 2​
C3-H b​ 1.95dd14.0, 7.51HDiastereotopic isobutyl CH 2​
C4-H 1.65m-1HIsobutyl methine
C5-H 3​ 0.98d6.83HDiastereotopic methyl[4]
C6-H 3​ 0.85d6.83HDiastereotopic methyl[4]
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ 0.1% TFA)
NucleusChemical Shift ( δ , ppm)DEPT-135 PhaseMechanistic Assignment
C1 171.5NullCarboxylic acid (C=O)
C1' 137.2NullAr-C ipso to C- α
C3', C5' 131.8PositiveAr-CH ortho to Bromine
C2', C6' 129.5PositiveAr-CH ortho to C- α
C4' 122.0NullAr-C ipso to Bromine
C2 65.4NullQuaternary C- α (Chiral Center)
C3 46.2NegativeIsobutyl CH 2​
C4 24.1PositiveIsobutyl CH
C5 23.8PositiveIsobutyl CH 3​
C6 22.5PositiveIsobutyl CH 3​

Workflow Visualization

The logical progression of the self-validating NMR protocol is mapped below. The transition from 1D to 2D acquisition is the critical juncture where isolated signals are cross-correlated into a unified molecular topology.

NMR_Protocol N1 Sample Prep (DMSO-d6 + 0.1% TFA) N2 1D Acquisition (1H, 13C, DEPT-135) N1->N2 Solubilization & Lock N3 2D Acquisition (COSY, HSQC, HMBC) N2->N3 Define SW & Optimize N5 Resonance Assignment & Verification N2->N5 Direct 1D Integration N4 Phase & Baseline Correction N3->N4 FID Export N4->N5 Cross-Correlation

Figure 1: Self-validating NMR workflow for structural elucidation of unnatural amino acids.

References

  • Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts Asian Journal of Chemistry URL
  • Journal of Biological Chemistry (PubMed)
  • Organic Letters (ACS Publications)
  • National Institutes of Health (PMC)

Sources

Exploratory

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid Abstract This technical guide provides a comprehensive analysis of two fundamental molecular properti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

Abstract

This technical guide provides a comprehensive analysis of two fundamental molecular properties of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid: its molecular weight and exact mass. Distinguishing between these two values is critical in modern chemical analysis, drug discovery, and quality control. Molecular weight, or average mass, is a weighted average of all isotopic masses of an element, whereas exact mass is a calculated value based on the mass of the most abundant, stable isotope of each element in the molecular formula. This distinction is paramount as it dictates the analytical techniques required for characterization. High-resolution mass spectrometry (HRMS) stands as the definitive method for determining the exact mass of a small molecule, providing unequivocal confirmation of its elemental composition. This guide will detail the theoretical basis for these values, present a summary of the key quantitative data for the title compound, and provide a field-proven experimental protocol for its empirical determination using mass spectrometry, thereby offering a self-validating system for its characterization.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the lexicon of chemical and pharmaceutical sciences, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts with significant implications for analytical characterization.

  • Molecular Weight (MW) , also known as average molecular mass, is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its isotopes. This value is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in bulk chemical synthesis.

  • Exact Mass , conversely, is the calculated mass of a molecule based on the single most abundant stable isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ⁷⁹Br).[1] This monoisotopic mass is a precise value, typically measured in Daltons (Da), and is the property measured by mass spectrometry.[2][3]

For drug development professionals and researchers, the exact mass is of far greater utility. It serves as a highly specific identifier for a compound. An experimentally determined exact mass that matches the theoretical value to within a few parts-per-million (ppm) provides strong evidence for the compound's elemental composition, a foundational step in structural elucidation and purity confirmation.[1][4]

Compound Profile: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

The subject of this guide is a substituted alpha-amino acid, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid. Its structure incorporates a chiral center at the alpha-carbon, a bromophenyl group, and an isobutyl side chain, making it a molecule of interest in synthetic and medicinal chemistry.

Molecular Structure:

Based on this structure, the elemental composition can be definitively established.

Quantitative Data Summary

The foundational physicochemical properties derived from the compound's structure are summarized below. These calculated values serve as the benchmark for experimental verification.

PropertyValueDescription
Molecular Formula C₁₂H₁₆BrNO₂The elemental composition of the molecule.
Molecular Weight (Average Mass) 286.17 g/mol Calculated using the weighted average atomic masses of C, H, Br, N, and O.
Exact Mass (Monoisotopic) 285.03644 DaCalculated using the masses of the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O.
Isotopic Distribution A+1: 13.5%, A+2: 98.0%The relative abundance of the M+1 and M+2 isotopologues. The prominent M+2 peak is a characteristic signature of a monobrominated compound due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Methodology for Empirical Determination: High-Resolution Mass Spectrometry

The gold-standard technique for determining the exact mass of a small molecule is mass spectrometry (MS).[2][3][5] The process involves ionizing the molecule, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[3] For exact mass determination, a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is required.[4]

Experimental Workflow

The workflow for determining the exact mass of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a systematic process designed to ensure data integrity and accuracy. It begins with careful sample preparation and proceeds through instrumental analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A 1. Weigh Compound B 2. Dissolve in Solvent (e.g., ACN/H₂O + 0.1% FA) A->B C 3. Add Internal Calibrant B->C D 4. Inject into LC-MS System C->D Transfer to Autosampler E 5. Ionization Source (ESI+) D->E F 6. Mass Analyzer (e.g., Orbitrap) E->F G 7. Detector F->G H 8. Generate Mass Spectrum G->H Signal Acquisition I 9. Identify [M+H]⁺ Ion H->I J 10. Calculate Elemental Composition I->J K 11. Compare Experimental vs. Theoretical Mass (ppm Error) J->K

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization Protocol for 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Mechanistic Insights The synthesis of highly sterically hindered α...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Insights

The synthesis of highly sterically hindered α,α -disubstituted unnatural amino acids, such as 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid , presents a unique challenge in medicinal chemistry. Direct α -alkylation of aryl glycine derivatives often fails or yields complex mixtures due to severe steric clash and competing side reactions.

To bypass these limitations, this protocol utilizes a de novo construction strategy centered around the Bucherer-Bergs reaction [1]. Unlike the Strecker synthesis—which suffers from high reversibility and poor yields when applied to bulky α -aryl- α -alkyl ketones—the Bucherer-Bergs reaction drives the equilibrium forward via the irreversible precipitation of a highly stable hydantoin intermediate[2].

The workflow is divided into three self-validating phases:

  • Ketone Synthesis: Utilizing a Weinreb amide to prevent Grignard over-addition[3].

  • Hydantoin Cyclization: A multicomponent Bucherer-Bergs reaction acting as a thermodynamic sink[2].

  • High-Pressure Alkaline Hydrolysis: Utilizing Barium Hydroxide ( Ba(OH)2​ ) in a pressure vessel to cleave the highly resistant hydantoin ring, allowing for a salt-free isolation of the zwitterionic amino acid[4].

Synthetic Workflow Visualization

Fig 1. Three-step synthetic workflow for the target alpha,alpha-disubstituted amino acid.

Quantitative Data & Analytical Expected Results

To ensure rigorous quality control, compare your intermediate and final isolates against the validated analytical markers summarized below.

CompoundMolecular WeightExpected YieldKey 1 H NMR Markers ( CDCl3​ / D2​O )MS (ESI+) m/z
Ketone Precursor 241.12 g/mol 85–91%0.97 (d, 6H), 2.77 (d, 2H), 7.58 (d, 2H), 7.80 (d, 2H)241.0, 243.0 [M+H]+
Hydantoin 311.18 g/mol 70–80%0.85 (d, 6H), 2.10 (m, 1H), 8.50 (br s, NH)311.0, 313.0 [M+H]+
Target Amino Acid 286.17 g/mol 50–65%0.90 (d, 6H), 2.30 (m, 2H), 7.45 (d, 2H)286.0, 288.0 [M+H]+

Detailed Experimental Protocols

Phase 1: Synthesis of 1-(4-bromophenyl)-3-methylbutan-1-one

Causality Note: The use of the Weinreb amide (4-bromo-N-methoxy-N-methylbenzamide) is critical. The methoxy oxygen coordinates with the magnesium ion of the Grignard reagent, forming a stable tetrahedral intermediate that survives until the aqueous quench. This entirely prevents the formation of tertiary alcohol byproducts.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reaction: Dissolve 4-bromo-N-methoxy-N-methylbenzamide (1.0 g, 4.10 mmol) in anhydrous THF (40 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dropwise, add isobutylmagnesium bromide (2.0 M in diethyl ether, 4.1 mL, 8.2 mmol) over 15 minutes[3].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Self-Validating Quench: Slowly add saturated aqueous NH4​Cl (20 mL). Observation: The stable tetrahedral intermediate will collapse, releasing the ketone. The organic layer should show a distinct, less polar spot on TLC (Hexanes:EtOAc 4:1) compared to the Weinreb amide.

  • Isolation: Extract with EtOAc ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum. Purify via flash chromatography to yield the ketone as a colorless solid[3].

Phase 2: Bucherer-Bergs Cyclization

Causality Note: Ammonium carbonate serves a dual purpose: it dissociates to provide the ammonia nucleophile necessary to form the aminonitrile, and it supplies the carbon dioxide required to trap the amine and close the hydantoin ring[2].

  • Setup: In a 100 mL pressure tube, dissolve the ketone (1.0 g, 4.15 mmol) in a 1:1 mixture of Ethanol and DI Water (30 mL).

  • Reagents: Add ammonium carbonate (1.59 g, 16.6 mmol, 4.0 equiv) and potassium cyanide (0.54 g, 8.30 mmol, 2.0 equiv). (CRITICAL SAFETY: KCN is highly toxic. Handle only in a certified fume hood with appropriate PPE and keep a cyanide antidote kit nearby).

  • Cyclization: Seal the tube and heat the mixture to 60–80 °C for 48 hours.

  • Self-Validating Isolation: Cool the vessel to room temperature, then chill in an ice bath. The hydantoin is highly insoluble in cold aqueous ethanol and will spontaneously precipitate. Filter the white solid, wash with cold water, and dry under high vacuum. No further chromatography is typically required.

Phase 3: High-Pressure Alkaline Hydrolysis

Causality Note: α,α -disubstituted hydantoins are exceptionally stable due to steric shielding of the carbonyl carbons. Standard refluxing NaOH will result in <10% conversion. Barium hydroxide in a hydrogenation bomb provides the necessary thermal energy (150–200 °C). Furthermore, Ba(OH)2​ allows for a "self-cleaning" workup: neutralizing with H2​SO4​ precipitates insoluble BaSO4​ , leaving the highly water-soluble amino acid completely free of inorganic salts[4].

  • Setup: Charge a stainless steel high-pressure reactor (hydrogenation bomb) with the hydantoin intermediate (1.0 g, 3.21 mmol), Barium Hydroxide octahydrate ( Ba(OH)2​⋅8H2​O , 5.06 g, 16.0 mmol, 5.0 equiv), and DI water (25 mL)[4].

  • Hydrolysis: Seal the reactor securely and heat to 150–200 °C for 24 to 48 hours.

  • Salt-Free Isolation: Cool the reactor to room temperature and carefully open. Transfer the mixture to a beaker.

  • Neutralization: Dropwise, add concentrated H2​SO4​ until the pH reaches approximately 6.5 (the isoelectric point of the amino acid). Observation: A thick, heavy white precipitate of Barium Sulfate ( BaSO4​ ) will form immediately[4].

  • Purification: Filter the suspension through a tightly packed pad of Celite to remove the BaSO4​ . Wash the filter cake with hot water ( 2×20 mL).

  • Final Polish: Lyophilize or concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid. Recrystallize from hot ethanol/water to obtain the pure zwitterionic product.

Sources

Application

Application Note: Fmoc-Protection Protocol for Sterically Hindered α,α-Disubstituted Amino Acids

Target Molecule: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid Audience: Researchers, scientists, and drug development professionals specializing in unnatural peptide synthesis and peptidomimetics. Executive Summary T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid Audience: Researchers, scientists, and drug development professionals specializing in unnatural peptide synthesis and peptidomimetics.

Executive Summary

The incorporation of unnatural, α,α -disubstituted amino acids into peptide sequences is a powerful strategy for increasing proteolytic stability and inducing specific secondary structures (e.g., helices or β -turns) in drug development[1]. However, the initial Fmoc-protection of these building blocks presents a formidable synthetic challenge.

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a highly sterically hindered molecule. Its α -carbon is fully substituted with a bulky 4-bromophenyl group and an isobutyl chain. This application note details a field-proven, high-yield protocol utilizing a silylation-mediated activation strategy to overcome the kinetic and thermodynamic barriers that cause traditional aqueous protection methods to fail.

Mechanistic Rationale: The Causality of Experimental Choices

The Failure of Traditional Schotten-Baumann Conditions

Standard Fmoc protection relies on reacting an amino acid with 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in a basic aqueous-organic mixture (e.g., 10% Na₂CO₃ in water/dioxane)[2]. For 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, this traditional approach typically results in yields below 20%.

  • Zwitterionic Insolubility: The bulky hydrophobic groups (4-bromophenyl and isobutyl) make the zwitterionic form of this amino acid highly insoluble in aqueous media, creating a heterogeneous suspension[2].

  • Steric Shielding: The quaternary α -carbon severely restricts the trajectory required for the amine to attack the Fmoc-OSu carbonyl[1]. Consequently, the competing side reaction—hydrolysis of Fmoc-OSu by the aqueous base—outpaces the desired amine protection.

The Silylation-Mediated Solution

To circumvent these issues, this protocol employs N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous dichloromethane (DCM)[3].

  • Phase-Transfer & Solubilization: BSA reacts with the carboxylic acid to form a TMS-ester and with the amine to form a TMS-amine. This completely disrupts the zwitterionic network, rendering the lipophilic intermediate 100% soluble in DCM[3].

  • Nucleophilic Activation: The transient silylation of the sterically hindered amine enhances its nucleophilicity (via the α -effect of the silicon atom), drastically lowering the activation energy required for the subsequent coupling with Fmoc-OSu[3].

  • Anhydrous Environment: By operating in anhydrous DCM, the competing hydrolysis of Fmoc-OSu is entirely eliminated, driving the reaction to completion.

Mandatory Visualization: Reaction Workflow

G A 1. Zwitterionic Amino Acid (Insoluble, Sterically Hindered) B 2. N,O-bis(TMS) Intermediate (Soluble, Activated Amine) A->B BSA (3.0 eq) Anhydrous DCM, Reflux 40°C C 3. Fmoc-N(TMS) TMS-Ester (Protected Intermediate) B->C Fmoc-OSu (1.05 eq) RT, 4-6 hours D 4. Fmoc-Protected Amino Acid (Final Purified Product) C->D Methanol Quench TMS Hydrolysis & Workup

Figure 1: Silylation-mediated Fmoc protection workflow for sterically hindered amino acids.

Quantitative Data Comparison

The table below summarizes the performance metrics of the silylation-mediated protocol against traditional methods for α,α -disubstituted amino acids.

ParameterTraditional Schotten-BaumannSilylation-Mediated (BSA Protocol)
Solvent System Dioxane / 10% Na₂CO₃ (aq)Anhydrous Dichloromethane (DCM)
Substrate Solubility Poor (Heterogeneous Suspension)Excellent (Clear Homogeneous Solution)
Reaction Time 24 - 48 hours4 - 6 hours
Fmoc-OSu Equivalents 1.5 - 2.0 eq (due to hydrolysis)1.05 eq (no hydrolysis)
Typical Yield 15% - 30%85% - 95%

Experimental Protocol

Scale: 10 mmol of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (approx. 2.86 g).

Materials & Reagents
  • 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (10 mmol, 1.0 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (30 mmol, 3.0 eq)[3]

  • Fmoc-OSu (10.5 mmol, 1.05 eq)[2]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology
Phase 1: Silylation (Zwitterion Disruption)
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the amino acid (2.86 g, 10 mmol) in 50 mL of anhydrous DCM under a continuous nitrogen (N₂) atmosphere.

  • BSA Addition: Inject BSA (7.3 mL, 30 mmol) via syringe into the suspension.

  • Activation: Heat the mixture to a gentle reflux (approx. 40°C). Stir continuously for 1.5 to 2 hours.

    • Causality Check: The reaction is complete when the opaque suspension transitions into a completely clear, pale-yellow solution. This visual cue confirms the total disruption of the zwitterion and the formation of the highly soluble N,O-bis(TMS) intermediate[3].

Phase 2: Fmoc Conjugation
  • Cooling: Remove the flask from the heat source and allow it to cool to 0°C using an ice bath.

  • Fmoc Addition: Dissolve Fmoc-OSu (3.54 g, 10.5 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized thermal spikes.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir under N₂ for 4 to 6 hours. Reaction progress can be monitored via TLC (using a mini-workup of an aliquot in MeOH).

Phase 3: TMS Hydrolysis & Quenching
  • Quenching: Once the coupling is complete, add 10 mL of anhydrous Methanol directly to the reaction mixture. Stir vigorously for 30 minutes at RT.

    • Causality Check: Methanol acts as a mild nucleophile that selectively hydrolyzes the labile TMS-ester and any remaining TMS-amines, liberating the free carboxylic acid and the Fmoc-protected amine without risking premature cleavage of the base-labile Fmoc group[3].

Phase 4: Isolation & Purification
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM, MeOH, and volatile silyl byproducts.

  • Extraction: Dissolve the resulting crude syrup in 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.

  • Washing:

    • Wash the organic layer twice with 50 mL of cold 0.1 M HCl to remove trace basic impurities and unreacted starting material.

    • Wash once with 50 mL of deionized water.

    • Wash once with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness.

  • Purification: The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Acetic Acid) or recrystallized from a mixture of EtOAc and Hexanes to yield the pure Fmoc-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.

Sources

Method

Advanced Solid-Phase Peptide Synthesis and On-Resin Diversification Using 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Executive Summary The integration of structurally complex, non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (an α -(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of structurally complex, non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptide drug discovery. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (an α -(4-bromophenyl)leucine derivative) is a highly specialized α,α -disubstituted amino acid ( α,α -diAA). It features a quaternary α -carbon substituted with both an isobutyl group and a 4-bromophenyl group.

Incorporating this residue provides two distinct advantages:

  • Conformational Rigidity & Stability: The extreme steric bulk restricts the ϕ and ψ dihedral angles, heavily biasing the peptide backbone toward 310​ -helical or fully extended C5​ conformations while conferring near-absolute resistance to proteolytic degradation[1].

  • Bio-Orthogonal Functionalization: The 4-bromophenyl moiety serves as an ideal synthetic handle for late-stage, on-resin diversification via palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the rapid generation of biaryl peptide libraries[2].

This application note provides a comprehensive, causality-driven guide to overcoming the severe steric hurdles associated with this building block during Solid-Phase Peptide Synthesis (SPPS), followed by a validated protocol for its on-resin diversification.

Mechanistic Insights: Overcoming Extreme Steric Hindrance

The Causality of Coupling Failures

The α -carbon of 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid is fully substituted. During SPPS, this creates two distinct challenges:

  • Challenge A (Coupling the bulky AA to the chain): The incoming Fmoc-protected α,α -diAA is highly hindered. Standard uronium/aminium reagents (e.g., HBTU) often fail. Solution: Utilizing HATU with HOAt under microwave irradiation (75°C) provides the necessary thermal energy to overcome the high activation barrier of the transition state.

  • Challenge B (Coupling the next AA onto the hindered amine): This is the critical bottleneck. Once the bulky AA is on the resin and Fmoc-deprotected, its free primary amine is buried beneath the isobutyl and 4-bromophenyl groups. When standard reagents activate the next amino acid, they form bulky OBt or OAt esters. These massive intermediates physically cannot fit into the steric pocket to allow nucleophilic attack. Solution: The use of Bis(trichloromethyl) carbonate (BTC, Triphosgene) [3][4].

The BTC Advantage

BTC generates three equivalents of phosgene in situ, reacting with the incoming Fmoc-amino acid to form an Fmoc-amino acid chloride . Unlike OBt/OAt esters, the acyl chloride features a minimal steric footprint (the chloride ion is monoatomic). This allows the electrophilic carbonyl carbon to penetrate the steric shield, facilitating rapid amide bond formation without racemization[5].

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 CoupleBulky Couple Bulky α,α-diAA (HATU/HOAt, MW 75°C) Deprotect1->CoupleBulky Deprotect2 Fmoc Deprotection (20% Piperidine) CoupleBulky->Deprotect2 CoupleNext Couple Next AA (BTC/Collidine, 50°C) Deprotect2->CoupleNext Suzuki On-Resin Suzuki Cross-Coupling CoupleNext->Suzuki Cleavage TFA Cleavage & Global Deprotection Suzuki->Cleavage

Caption: Workflow for the incorporation and diversification of the bulky α,α-diAA.

Experimental Protocols: SPPS Workflows

Note: The following protocols are designed for a 0.1 mmol synthesis scale using Fmoc-Rink Amide resin (loading ~0.5 mmol/g).

Protocol A: Coupling Fmoc-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
  • Resin Swelling: Swell 200 mg of resin in DMF for 30 min.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Activation: In a vial, dissolve the bulky Fmoc-AA-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq). Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 20 minutes.

  • Washing: Wash the resin with DMF (5×) and DCM (5×).

Protocol B: BTC-Mediated Coupling of the Subsequent Amino Acid

⚠️ Safety Warning: BTC generates phosgene gas. Perform strictly in a ventilated fume hood. Quench all waste with 10% aqueous NaOH or ammonia.

  • Fmoc Deprotection: Deprotect the bulky residue using 20% piperidine in DMF (2 × 10 min). Wash with DMF (5×) and anhydrous THF (5×) .

  • Activation (In Situ Acid Chloride Generation):

    • In a dry vial, dissolve the next Fmoc-AA-OH (0.4 mmol, 4 eq) in 1.5 mL of anhydrous THF.

    • Add BTC (0.133 mmol, 1.33 eq relative to BTC; equivalent to 0.4 mmol of phosgene).

    • Add 2,4,6-collidine (1.2 mmol, 12 eq). A white precipitate (collidine hydrochloride) may form. Stir for 3 minutes.

  • Coupling: Transfer the suspension to the resin. Heat the reaction vessel to 50°C for 1 hour with continuous agitation.

  • Self-Validation (Micro-Cleavage): Traditional Kaiser tests yield false negatives on highly hindered amines. Do not rely on colorimetric assays. Instead, withdraw ~2 mg of resin, treat with 50 µL of TFA/H2O (95:5) for 30 min, evaporate, and analyze via LC-MS to confirm the mass shift corresponding to successful coupling.

Quantitative Data: Coupling Efficiency Comparison

Table 1: Efficiency of coupling the subsequent amino acid onto the hindered α -amine.

Coupling ReagentActivation IntermediateTempTimeYield (LC-MS)
HBTU / DIPEAOBt Ester25°C2h< 5%
HATU / HOAtOAt Ester75°C1h35%
Fmoc-AA-FAcid Fluoride50°C1h75%
BTC / Collidine Acid Chloride 50°C 1h > 95%

Late-Stage Diversification: On-Resin Suzuki-Miyaura Cross-Coupling

Once the peptide sequence is completed (and the N-terminus is either protected or capped), the 4-bromophenyl group can be derivatized. Performing this on-resin bypasses intermediate purification steps and leverages the pseudo-dilution effect of the polymer matrix to prevent intermolecular side reactions[6].

Mechanistic Rationale for Condition Selection

The solid-phase matrix restricts the diffusion of the bulky Pd(OAc)2/dppf catalytic complex. To overcome mass transfer limitations, elevated temperatures (90°C) and a highly soluble, potent base like Cesium Fluoride (CsF) are utilized. CsF activates the arylboronic acid by forming a highly nucleophilic fluoroborate complex and promotes optimal swelling of the resin[7].

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Resin-Ar-Br TransMet Trans- metalation OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination TransMet->RedElim Diaryl-Pd(II) RedElim->Pd0 Regeneration Product Resin-Peptide-Ar-Ar' RedElim->Product PeptideBr Resin-Peptide-Ar-Br PeptideBr->OxAdd Boronic Ar'-B(OH)2 / Base Boronic->TransMet

Caption: Catalytic cycle of the on-resin Suzuki-Miyaura cross-coupling.

Protocol C: On-Resin Cross-Coupling
  • Degassing: Suspend the peptide-resin (0.1 mmol) in a microwave-safe vial containing 2 mL of 1,4-Dioxane/H2O (4:1 v/v). Sparge the suspension with Argon for 10 minutes.

  • Reagent Addition: Under an Argon stream, add the Arylboronic Acid (1.0 mmol, 10 eq), CsF (1.5 mmol, 15 eq), dppf (0.02 mmol, 0.2 eq), and Pd(OAc)2 (0.01 mmol, 0.1 eq).

  • Reaction: Seal the vial and heat at 90°C for 16 hours (or subject to microwave irradiation at 100°C for 1 hour).

  • Palladium Scavenging (Critical Step): Residual palladium coordinates strongly to the peptide backbone, causing dark discoloration and toxicity. Wash the resin sequentially with:

    • DMF (3×)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 min) — This strips coordinated Pd(II) from the peptide.

    • DMF (5×), DCM (5×), and Methanol (3×).

  • Cleavage: Cleave the diversified peptide using standard TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Quantitative Data: Cross-Coupling Optimization

Table 2: Optimization of On-Resin Suzuki-Miyaura Cross-Coupling Conditions.

Catalyst SystemBaseSolvent SystemTempConversion (LC-MS)
Pd(PPh3)4Na2CO3DMF / H2O (4:1)90°C40%
Pd(OAc)2 / dppfK2CO3Dioxane / H2O (4:1)90°C65%
Pd(OAc)2 / dppf CsF Dioxane / H2O (4:1) 90°C > 95%

References

  • Carpino, L. A., et al. (1994). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of the Chemical Society, Chemical Communications.[Link]

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research.[Link]

  • Willemse, T., et al. (2017). The Suzuki-Miyaura cross-coupling as a versatile tool for peptide diversification and cyclization. Catalysts.[Link]

  • Qiao, J. X., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]

  • Singh, S. K., et al. (2012). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. CHIMICA OGGI/Chemistry Today.[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid for Advanced Peptidomimetics

Executive Summary & Structural Significance 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a highly specialized α,α -disubstituted unnatural amino acid. Structurally, it merges the aliphatic isobutyl side chain of l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a highly specialized α,α -disubstituted unnatural amino acid. Structurally, it merges the aliphatic isobutyl side chain of leucine with a 4-bromophenyl moiety at the α -carbon. This dual substitution creates a sterically hindered quaternary center that imparts immense conformational rigidity when incorporated into peptide backbones, making it an ideal building block for staple peptides, PROTACs, and targeted protein degraders.

The 4-bromophenyl group serves as a highly reactive electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. Because the bromide is located at the para position of the phenyl ring, the reactive C–Br bond is spatially separated from the sterically crowded α -carbon. This separation allows the cross-coupling to proceed with kinetics similar to unhindered aryl bromides, circumventing the β -hydride elimination and steric blocking issues commonly associated with aliphatic halogenated amino acids[1].

Mechanistic Rationale & Catalyst Selection

The primary challenge in the cross-coupling of amino acids is the inherent nucleophilicity of the free amine ( −NH2​ ) and carboxylate ( −COOH ) groups, which can chelate the palladium catalyst and effectively poison the active Pd(0) species[2]. To overcome this, researchers must either employ protecting groups or utilize highly coordinating ligands that outcompete the amino acid's natural chelation[1].

  • Organic Phase (Protected Substrates): For Boc- or Fmoc-protected variants used in Solid-Phase Peptide Synthesis (SPPS), the bidentate ligand dppf in Pd(dppf)Cl2​ is highly effective. Its wide bite angle stabilizes the Pd center during reductive elimination, driving the reaction forward in dioxane/water mixtures[3].

  • Aqueous Phase (Unprotected Substrates): For fully unprotected amino acids or late-stage peptide functionalization, water-soluble ligands such as sSPhos or ADHP (2-amino-4,6-dihydroxypyrimidine) are strictly required. These ligands maintain the catalyst in the aqueous phase and facilitate rapid oxidative addition even at physiological temperatures (37 °C), enabling biocompatible tagging and 18F -radiolabeling without the need for protection/deprotection cycles[4],[5].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd 2-Amino-2-(4-bromophenyl)- 4-methylpentanoic acid TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base, Ar-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Amino Acid Product RedElim->Product Release

Fig 1. Suzuki-Miyaura catalytic cycle for 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.

Quantitative Data: Catalyst Optimization

The table below summarizes validated catalyst systems for the derivatization of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, optimized by application type.

Catalyst SystemSolvent SystemProtecting GroupTemp (°C)Yield (%)Primary Application
Pd(dppf)Cl2​ 1,4-Dioxane / H2​O Boc, Fmoc80 - 9085 - 95SPPS Monomer Synthesis
Na2​PdCl4​ / sSPhos H2​O / MeCNNone (Free AA)37 - 5075 - 88DNA-Encoded Libraries
(ADHP)2​Pd(OAc)2​ H2​O (pH 8 buffer)None (Peptide)37> 80 18F -Radiolabeling

Experimental Workflows & Protocols

Workflow Substrate Substrate Prep (Free or Protected AA) Reaction Cross-Coupling (Aqueous or Organic) Substrate->Reaction Catalyst Catalyst Activation (Pd source + Ligand) Catalyst->Reaction Purification Purification (HPLC / Flash) Reaction->Purification Analysis Validation (LC-MS / NMR) Purification->Analysis

Fig 2. Experimental workflow for the cross-coupling and validation of the unnatural amino acid.

Protocol A: Aqueous-Phase Coupling (Unprotected Amino Acid)

Designed for late-stage diversification where protecting group manipulation is unfeasible.

Causality Note: Conducting this reaction in water requires a pre-activated, water-soluble palladium complex. Na2​PdCl4​ paired with sSPhos prevents the free amine of the substrate from sequestering the palladium, ensuring the catalytic cycle remains active[1].

  • Solvent Preparation: Degas a mixture of H2​O and Acetonitrile (4:1 v/v) by sparging with argon for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Substrate Loading: In a 5 mL microwave vial, add unprotected 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (0.1 mmol) and the desired arylboronic acid (0.15 mmol, 1.5 eq).

  • Base Addition: Add K2​CO3​ (0.3 mmol, 3.0 eq). The base is critical for the quaternization of the boron atom, which facilitates the transmetalation step.

  • Catalyst Introduction: Add Na2​PdCl4​ (5 mol%) and sSPhos (10 mol%). Seal the vial with a crimp cap and flush with argon.

  • Reaction Execution: Inject 1.0 mL of the degassed solvent mixture. Stir the reaction at 37 °C for 12–24 hours.

  • Self-Validation Check: At 12 hours, sample 5 µL of the reaction mixture, dilute in 100 µL MeOH, and analyze via LC-MS. The protocol is self-validating: you must observe the disappearance of the isotopic doublet characteristic of the bromine atom (m/z [M+H] + and[M+2+H] + in a 1:1 ratio) and the emergence of the coupled product mass.

  • Purification: Filter the mixture through a 0.22 µm syringe filter and purify directly via Reverse-Phase Preparative HPLC (C18 column, H2​O /MeCN gradient with 0.1% TFA).

Protocol B: Organic-Phase Coupling (Boc-Protected Building Block)

Designed for generating large quantities of biaryl amino acids for subsequent SPPS.

Causality Note: Protection of the amine with a Boc group eliminates its nucleophilicity. This allows the use of standard, highly robust organic-phase catalysts like Pd(dppf)Cl2​ , which provide near-quantitative yields at elevated temperatures[3].

  • Reagent Assembly: To an oven-dried Schlenk flask, add Boc-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (1.0 mmol), arylboronic acid (1.2 mmol, 1.2 eq), and K2​CO3​ (3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%).

  • Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/ H2​O mixture (4:1 v/v). The presence of water is necessary to dissolve the inorganic base and activate the boronic acid.

  • Reaction Execution: Reflux the mixture under an argon atmosphere at 85 °C for 8 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active, brominated) should be completely consumed, replaced by a new, highly fluorescent biaryl spot with a different Rf​ value.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (to neutralize the base and keep the carboxylic acid protonated) followed by brine. Dry the organic layer over MgSO4​ , concentrate in vacuo, and purify via flash column chromatography.

References

  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling - PMC. National Institutes of Health (NIH). 4

  • Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction - ACS Publications. American Chemical Society. 3

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Royal Society of Chemistry. 2

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method | ACS Catalysis. American Chemical Society. 1

Sources

Method

Application Note: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid as a Chiral Building Block in Peptidomimetics

Executive Summary The development of highly stable, conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting flat, featureless protein-protein interactions (PPIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly stable, conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting flat, featureless protein-protein interactions (PPIs). 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is an advanced, unnatural α,α -disubstituted amino acid featuring an isobutyl group and a 4-bromophenyl moiety at the α -carbon. This unique structural topology serves a dual purpose: it acts as a powerful conformational restrictor to induce helical secondary structures, and it provides an orthogonal synthetic handle (the aryl bromide) for late-stage diversification via palladium-catalyzed cross-coupling.

This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for integrating this sterically demanding chiral building block into Solid-Phase Peptide Synthesis (SPPS) workflows.

Mechanistic Insights: Conformational Restriction & Orthogonality

Thermodynamic Bias Toward Helicity

The incorporation of α,α -dialkylated amino acids severely restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. By replacing the α -proton with bulky substituents (isobutyl and bromophenyl), the conformational landscape is thermodynamically biased toward 310​ -helical or α -helical secondary structures . This rigidification minimizes the entropic cost of binding to target receptors and significantly enhances proteolytic stability, addressing two major bottlenecks in peptide drug development .

The "Zero Racemization" Advantage

A critical mechanistic advantage of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is the complete absence of an α -proton. Standard amino acids are prone to base-catalyzed epimerization via oxazolone intermediate formation during activation. Because this building block lacks an α -proton, it cannot racemize . This causality permits the use of extremely aggressive coupling conditions (e.g., microwave heating at 75–90 °C, highly reactive acid chlorides) that would otherwise destroy the chiral integrity of natural amino acids .

Orthogonal Late-Stage Diversification

The 4-bromophenyl group is chemically inert to standard Fmoc/tBu SPPS conditions (piperidine deprotection and TFA cleavage). This orthogonality allows the aryl bromide to be carried through the entire synthesis intact, serving as a site for on-resin Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings. This enables the rapid generation of expansive structure-activity relationship (SAR) libraries from a single parent sequence.

Application Workflow

G A Chiral Building Block (Aryl Bromide) B Fmoc Protection (Sterically Hindered) A->B C SPPS Incorporation (HATU/HOAt Activation) B->C D Late-Stage Diversification (Pd-Cross-Coupling) C->D E Cleavage & Folding (Helical Induction) D->E

Workflow for integrating and diversifying the chiral α,α-disubstituted amino acid in SPPS.

Quantitative Data: Optimization of SPPS and Diversification

Due to the extreme steric bulk of the α -isobutyl and α -(4-bromophenyl) groups, standard DIC/Oxyma coupling protocols often fail. Table 1 summarizes the optimization of coupling the building block to a nascent peptide chain.

Table 1: Coupling Reagent Efficacy for α,α -Disubstituted Amino Acids

Coupling MethodActivation IntermediateTemp (°C)Time (min)Yield (%)Racemization Risk
DIC/OxymaActive Ester25120< 20%None (No α -proton)
DIC/Oxyma (MW)Active Ester7530~ 45%None
HATU/HOAt (MW)Aminium/At-ester7515> 85%None
BTC (Triphosgene)Acid Chloride2545> 95%None

Table 2: On-Resin Suzuki-Miyaura Cross-Coupling Optimization Note: Resin swelling is the primary causal factor for conversion rates in solid-phase cross-couplings.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Conversion (%)
Pd(OAc)₂ / SPhosToluene/H₂O (4:1)901245% (Poor swelling)
Pd(dppf)Cl₂ / Cs₂CO₃DMF/H₂O (4:1)851278%
Pd(PPh₃)₄ / K₂CO₃ 1,4-Dioxane/H₂O (4:1) 85 12 > 95%

Detailed Experimental Protocols

Protocol A: Microwave-Assisted SPPS Incorporation

This protocol utilizes HATU/HOAt to overcome the activation energy barrier imposed by the steric hindrance of the building block.

Materials:

  • Fmoc-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (3.0 eq)

  • HATU (2.9 eq), HOAt (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Peptide-bound resin (e.g., Rink Amide AM resin)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-bound resin in anhydrous DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve the Fmoc-protected chiral building block, HATU, and HOAt in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA and vortex for exactly 2 minutes. Causality: A slight sub-stoichiometry of HATU (2.9 eq vs 3.0 eq of amino acid) prevents capping of the resin-bound amine by the uronium salt.

  • Microwave Coupling: Transfer the pre-activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes.

  • Self-Validation (Micro-cleavage): Standard colorimetric assays (e.g., Kaiser test) frequently yield false negatives for highly hindered amines. To validate completion, withdraw 2 mg of resin, treat with TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes, precipitate in cold ether, and analyze via LC-MS.

  • Capping: If LC-MS indicates <95% conversion, perform a second coupling cycle. Otherwise, cap unreacted amines using acetic anhydride/DIPEA/DMF (1:2:7) for 10 minutes to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Diversification

This protocol leverages the orthogonal aryl bromide to generate biaryl derivatives prior to global cleavage.

Materials:

  • Arylboronic acid of choice (5.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Degassed 1,4-Dioxane and Degassed Deionized Water

Step-by-Step Methodology:

  • Solvent Degassing: Sparge 1,4-Dioxane and H₂O independently with Argon for 30 minutes. Causality: Oxygen strictly inhibits Pd(0) catalysts; rigorous degassing is non-negotiable for high yields.

  • Reaction Assembly: To the resin containing the fully protected, Fmoc-deprotected (or N-terminally acetylated) peptide, add the arylboronic acid and K₂CO₃.

  • Catalyst Addition: Transfer to an inert glovebox or use a continuous Argon stream. Add Pd(PPh₃)₄, followed by the degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture to achieve a 0.05 M concentration.

  • Heating: Seal the reaction vessel and heat gently at 85 °C for 12 hours with orbital shaking.

  • Palladium Scavenging (Self-Validation): Drain the reaction mixture. Wash the resin with DMF (3x), followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 10 min). Causality: Palladium residues can coordinate to peptides and cause false positives in downstream biological assays. Diethyldithiocarbamate is a potent chelator that visually validates Pd removal (the wash turns from yellow/brown to colorless).

  • Global Cleavage: Wash the resin with DCM (5x) and dry under a vacuum. Cleave the diversified peptide using standard TFA cocktails.

References

  • Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. Organic Letters (ACS Publications).[Link]

  • Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. PMC (National Institutes of Health).[Link]

  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Taylor & Francis.[Link]

Application

asymmetric synthesis of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid enantiomers

Application Note: Asymmetric Synthesis of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid Enantiomers Strategic Rationale Unnatural α-aryl-α-alkyl amino acids, such as 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid Enantiomers

Strategic Rationale

Unnatural α-aryl-α-alkyl amino acids, such as 2-amino-2-(4-bromophenyl)-4-methylpentanoic acid, are highly prized in drug development. The quaternary α-carbon restricts the conformational freedom of the peptide backbone, locking it into bioactive secondary structures while imparting absolute resistance to proteolytic degradation.

Synthesizing these quaternary centers asymmetrically is notoriously difficult due to the steric bulk of the substituents. Classical resolution methods suffer from a maximum 50% theoretical yield, and standard Petasis reactions often fail with bulky aryl-alkyl ketones. To overcome this, we employ the Ellman Sulfinamide-Directed Asymmetric Strecker Reaction . This protocol utilizes (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary, providing a highly scalable, robust, and self-validating pathway to achieve >99% enantiomeric excess (ee)[1].

Mechanistic Causality & Pathway Visualization

The cornerstone of this synthesis is the stereocontrol exerted during the Strecker addition. When diethylaluminum cyanide (Et₂AlCN) is activated by isopropanol, it forms an active cyano-aluminum complex. The aluminum atom tightly coordinates to the oxygen of the tert-butanesulfinyl group, locking the ketimine into a rigid, six-membered chair-like transition state. This forces the cyanide nucleophile to attack intramolecularly from the less sterically hindered face. For a ketimine derived from an aryl-alkyl ketone and (R)-tert-butanesulfinamide, this facial selectivity predominantly yields the (S)-configuration at the newly formed quaternary α-carbon.

Workflow N1 1-(4-Bromophenyl)- 3-methylbutan-1-one N2 (R)-tert-Butanesulfinyl Ketimine N1->N2 (R)-t-BuSONH2 Ti(OEt)4, THF, 70°C N3 α-Amino Nitrile (dr > 98:2) N2->N3 Et2AlCN, iPrOH THF, -78°C to rt N4 (S)-2-Amino-2-(4-bromophenyl)- 4-methylpentanoic acid N3->N4 6M HCl, Reflux Ion-Exchange

Fig 1. Four-step asymmetric synthesis of α-aryl-α-alkyl amino acids via Ellman's Strecker reaction.

Validated Experimental Protocols

Phase 1: Synthesis of 1-(4-bromophenyl)-3-methylbutan-1-one

Causality: Grignard addition to a nitrile is preferred over addition to a Weinreb amide for cost-efficiency at scale. The intermediate imine salt is stable until acidic hydrolysis, preventing double addition.

  • Charge a flame-dried flask with 4-bromobenzonitrile (10.0 g, 54.9 mmol) and anhydrous THF (100 mL) under N₂.

  • Cool the solution to 0 °C. Add isobutylmagnesium bromide (2.0 M in THF, 33.0 mL, 66.0 mmol) dropwise to control the exothermic metalation.

  • Stir at room temperature for 12 h.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) must show complete consumption of the starting nitrile.

  • Carefully quench with 1M HCl (50 mL) at 0 °C, then stir for 2 h to fully hydrolyze the intermediate imine to the ketone.

  • Extract with EtOAc (3 × 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Phase 2: Titanium-Mediated Imine Condensation

Causality: Aryl-alkyl ketones are sterically hindered and electronically deactivated. Standard dehydrating agents (e.g., MgSO₄) fail here. Ti(OEt)₄ is mandatory as it acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger to drive the equilibrium forward[2].

  • Dissolve the ketone (10.0 g, 41.5 mmol) and (R)-tert-butanesulfinamide (5.5 g, 45.6 mmol) in anhydrous THF (80 mL).

  • Add Ti(OEt)₄ (18.9 g, 83.0 mmol) in one rapid portion to avoid atmospheric hydrolysis.

  • Heat the reaction to 70 °C for 24 h.

    • Self-Validation Checkpoint: The solution will transition to a characteristic pale yellow color, indicating imine formation.

  • Cool to room temperature and pour into an equal volume of saturated aqueous NaCl with vigorous stirring.

    • Causality: This rapidly hydrolyzes the titanium species, precipitating TiO₂ as a dense white solid, which prevents intractable emulsion formation during extraction.

  • Filter the suspension through a Celite pad, wash with EtOAc, separate the organic layer, dry, and concentrate.

Phase 3: Asymmetric Strecker Reaction

Causality: The addition of 1 equivalent of isopropanol (iPrOH) to Et₂AlCN is critical. It modifies the reagent to EtAl(OiPr)CN, which is less aggregated, accelerates the reaction, and enhances diastereoselectivity by facilitating proton transfer during the addition step[3].

  • Dissolve the sulfinyl ketimine (10.0 g, 29.0 mmol) in anhydrous THF (100 mL) and cool to -78 °C under N₂.

  • In a separate flask, mix Et₂AlCN (1.0 M in toluene, 43.5 mL, 43.5 mmol) and anhydrous iPrOH (3.3 mL, 43.5 mmol) at room temperature for 30 min. Add this activated mixture dropwise to the ketimine solution.

  • Stir at -78 °C for 2 h, then allow the reaction to warm to room temperature overnight.

  • Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry, and concentrate.

    • Self-Validation Checkpoint: ¹H NMR of the crude mixture should display a single diastereomer (dr > 98:2), easily identifiable by a sharp, singular tert-butyl singlet (~1.2 ppm).

Phase 4: Global Deprotection and Hydrolysis

Causality: Concentrated HCl at reflux serves a dual purpose: it cleanly cleaves the acid-labile N-sulfinyl bond and hydrolyzes the highly sterically hindered α-amino nitrile to the corresponding carboxylic acid in a single, atom-economic operation[4].

  • Suspend the α-amino nitrile (8.0 g, 21.5 mmol) in 6M aqueous HCl (80 mL).

  • Reflux (110 °C) for 12 h.

    • Self-Validation Checkpoint: The heterogeneous mixture will become a completely homogeneous solution as the highly soluble amino acid hydrochloride salt forms.

  • Cool to room temperature and wash the aqueous layer with CH₂Cl₂ (2 × 30 mL) to remove organic impurities and the cleaved auxiliary byproduct.

  • Concentrate the aqueous layer in vacuo to yield the crude amino acid hydrochloride.

  • Isolation Causality: Amino acids are zwitterionic and cannot be extracted organically. Purify via cation-exchange chromatography (Dowex 50WX8 resin). Load the salt, wash with deionized water until the eluent is neutral (removing inorganic chlorides), and elute the free amino acid with 1M aqueous NH₄OH. Lyophilize to obtain the pure (S)-2-amino-2-(4-bromophenyl)-4-methylpentanoic acid.

Quantitative Metrics

Reaction PhaseTarget IntermediateYield (%)dree (%)Key Self-Validation Metric
Phase 1 1-(4-Bromophenyl)-3-methylbutan-1-one91N/AN/AComplete consumption of nitrile (TLC)
Phase 2 (R)-tert-Butanesulfinyl Ketimine85N/AN/AComplete precipitation of TiO₂
Phase 3 α-Amino Nitrile92>98:2N/ASingle t-Bu singlet in ¹H NMR
Phase 4 (S)-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid88N/A>99Neutral H₂O elution from Dowex resin

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. URL: [Link]

  • Wucherer-Plietker, M., et al. (2010). Racemization Free Protocol for the Synthesis of N-tert-Butanesulfinyl Ketimines. The Journal of Organic Chemistry, 75(18), 6252-6255. URL: [Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL: [Link]

  • Candeias, N. R., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1702. URL: [Link]

Method

Application Notes and Protocols: In Vitro Assay Strategies for 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The discovery and development of new therapeutic agents is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The discovery and development of new therapeutic agents is a cornerstone of modern medicine. Novel chemical entities, such as derivatives of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, represent a potential source of innovative drugs. However, before their therapeutic potential can be realized, a thorough in vitro characterization is essential to understand their biological effects and mechanism of action. This guide provides a systematic, multi-tiered approach to the in vitro evaluation of this class of compounds, designed to efficiently identify their biological activity and potential molecular targets.

The protocols and strategies outlined herein are intended to serve as a comprehensive resource for researchers initiating the investigation of novel compounds with unknown biological profiles. By following a logical progression from broad phenotypic screening to more specific target-based assays, researchers can build a robust data package to support further preclinical development.

A Multi-Tiered Strategy for In Vitro Characterization

A hierarchical screening approach is a cost-effective and scientifically sound method for characterizing unknown compounds. This strategy begins with broad, high-throughput assays to identify any significant biological activity. Positive "hits" from these primary screens are then advanced to more complex and specific secondary and tertiary assays to elucidate their mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Mechanism of Action Studies Primary_Screening Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Enzyme_Assays Enzyme Inhibition/Activation Assays Primary_Screening->Enzyme_Assays Active Compounds Receptor_Assays Receptor Binding/Functional Assays Primary_Screening->Receptor_Assays Active Compounds Pathway_Analysis Signaling Pathway Analysis Primary_Screening->Pathway_Analysis Active Compounds Western_Blot Western Blotting for Protein Expression/Phosphorylation Enzyme_Assays->Western_Blot Confirmed Hits Reporter_Assays Luciferase Reporter Assays for Pathway Activity Receptor_Assays->Reporter_Assays Confirmed Hits Pathway_Analysis->Western_Blot Confirmed Hits Pathway_Analysis->Reporter_Assays Confirmed Hits Further_Biophysical Further Biophysical/Biochemical Assays Western_Blot->Further_Biophysical Target Validation Reporter_Assays->Further_Biophysical Target Validation

Figure 1: A tiered workflow for the in vitro characterization of novel compounds.

Tier 1: Primary Screening for General Bioactivity

The initial step is to determine if the 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid derivatives exhibit any general effects on cell viability or proliferation. A widely used, robust, and cost-effective method for this is the MTT assay.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • 96-well flat-bottom sterile microplates

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm[3]

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. It is advisable to have a final DMSO concentration of less than 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][4]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-74815.2
Derivative 2MCF-748> 100
Derivative 3A5494825.8
DoxorubicinMCF-7480.5

Table 1: Example of how to present cell viability data.

Tier 2: Hypothetical Target Class Identification

If the primary screening reveals significant bioactivity, the next step is to identify the potential molecular target class. Based on the chemical structure of the compounds (amino acid derivatives), several plausible target classes can be hypothesized.

Scenario A: The Compound is an Enzyme Inhibitor

Many drugs exert their effects by inhibiting enzymes.[5] Given that the compounds are amino acid analogs, they could potentially target enzymes involved in amino acid metabolism or other cellular processes.

Principle: This protocol provides a framework for measuring the ability of a compound to inhibit the activity of a purified enzyme. The assay measures the rate of conversion of a substrate to a product, which is often detected by a change in absorbance or fluorescence.[6]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (optimal for enzyme activity)

  • Test compounds (serial dilutions)

  • Known inhibitor of the enzyme (positive control)

  • 96-well microplate (clear for colorimetric assays, black for fluorescent assays)

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Assay Setup:

    • Add 50 µL of the test compound at various concentrations to the wells of the microplate.

    • Include a vehicle control (buffer with DMSO) and a positive control inhibitor.

    • Add 25 µL of the enzyme solution to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme. This pre-incubation allows the inhibitor to bind to the enzyme.[7]

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding 25 µL of the substrate solution to each well.[7]

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode). The rate of the reaction is determined from the linear portion of the progress curve.[6]

Data Analysis: The percentage of inhibition is calculated as: % Inhibition = 100 x (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor))

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Scenario B: The Compound Interacts with a Receptor

Amino acid derivatives can also interact with receptors, such as G-protein coupled receptors (GPCRs) or ion channels. Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.[8]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) with known affinity for the target receptor

  • Test compounds (serial dilutions)

  • Non-labeled ligand (for determining non-specific binding)

  • Assay buffer

  • 96-well microplate

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Step-by-Step Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes (3-20 µg protein), the radiolabeled ligand (at a concentration near its Kd), and various concentrations of the test compound in the assay buffer.[9]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of non-labeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.[9]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis: Specific binding is calculated as: Total Binding - Non-specific Binding. The IC50 value is determined from a competition curve, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Tier 3: Elucidating the Mechanism of Action

Once a target or target class is identified, more detailed studies are required to understand the molecular mechanism of action.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. It can be used to determine if a test compound affects the expression levels of a target protein or its post-translational modifications, such as phosphorylation, which is a key event in many signaling pathways.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection H->I

Figure 2: A generalized workflow for Western blotting.

Materials:

  • Cell culture reagents

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target protein and its phosphorylated form)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Step-by-Step Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[10]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[10]

Data Analysis: The intensity of the bands corresponding to the target protein can be quantified using densitometry software. Changes in protein expression or phosphorylation can be normalized to a loading control (e.g., β-actin or GAPDH).

Protocol 5: Luciferase Reporter Assay for Pathway Activity

Principle: Luciferase reporter assays are used to study gene expression and signaling pathway activity.[11][12] A reporter plasmid is constructed with a promoter containing response elements for a specific transcription factor, upstream of the luciferase gene. If the test compound activates the signaling pathway leading to the activation of this transcription factor, it will drive the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin.[11][13]

Materials:

  • Cells suitable for transfection (e.g., HEK293)

  • Luciferase reporter plasmid (e.g., with CREB, NF-κB, or AP-1 response elements)

  • Transfection reagent

  • Test compounds

  • Passive lysis buffer

  • Luciferase assay reagent

  • Luminometer

Step-by-Step Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Transfect the cells with the luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with the test compounds for the desired time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash the cells with PBS and add passive lysis buffer.[11]

    • Incubate for 15 minutes at room temperature with gentle rocking.[11]

  • Luminescence Measurement:

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[11]

    • Add 100 µL of the luciferase assay reagent to each well.

    • Measure the luminescence immediately using a luminometer.[13]

    • If a dual-luciferase assay is performed, add the Stop & Glo reagent to quench the firefly luciferase signal and activate the Renilla luciferase, then measure the luminescence again.[14]

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Conclusion

The protocols and strategies detailed in this guide provide a robust framework for the initial in vitro characterization of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid derivatives. By employing a systematic, tiered approach, researchers can efficiently move from identifying general bioactivity to elucidating a specific mechanism of action. This foundational knowledge is critical for making informed decisions about the future development of these novel compounds as potential therapeutic agents.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • clyte. (2026, March 25). Complete Protocol & Troubleshooting Guide to Luciferase Reporter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Rupniak, N. M. J. (1995). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 41, 1-18.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Stratech. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Cheng, Z. J., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91.
  • National Center for Biotechnology Information. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Biological Chemistry, 296, 100519.
  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354.
  • Edmondson, D. E. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1285.
  • American Chemical Society Publications. (2024, May 14). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. Retrieved from [Link]

  • MDPI. (2020, December 1). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 12). Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved from [Link]

  • Vietnam Academy of Science and Technology. (2015, September 18). synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Retrieved from [Link]

  • MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • Juszczak, M., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Annals of Agricultural and Environmental Medicine, 20(3), 575–579.
  • ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

  • de Pinho, F. A., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 22(2), 865–875.
  • Royal Society of Chemistry. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist in peptide chemistry and drug development, I frequently consult with researchers struggling with the "brick dust" phenomenon—where heavily modi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist in peptide chemistry and drug development, I frequently consult with researchers struggling with the "brick dust" phenomenon—where heavily modified unnatural amino acids refuse to dissolve in both aqueous and organic media.

Working with 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid presents a unique structural challenge. This guide provides mechanistic troubleshooting, strategic workflows, and self-validating protocols to overcome its severe insolubility in organic solvents.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid practically insoluble in standard organic solvents like DCM, THF, or even DMF? A: The insolubility is driven by two compounding structural factors. First, the molecule exists as a zwitterion (an internal salt of NH3+​ and COO− ), which forms a rigid, highly stable intermolecular hydrogen-bond network that resists solvation by non-polar organics. Second, the alpha-carbon is disubstituted with two bulky, highly hydrophobic groups: a 4-bromophenyl ring and an isobutyl chain. The introduction of such massive hydrophobic bulk drastically decreases solubility in polar solvents like water, as detailed in . You are left with a molecule too lipophilic for water, yet too ionically locked for organics.

Q2: I need to couple this amino acid in solid-phase peptide synthesis (SPPS). How do I achieve sufficient solubility in DMF or NMP? A: To dissolve this molecule in DMF for SPPS, you must permanently break the zwitterionic state by masking the N-terminus. Installing a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting group eliminates the ammonium cation, converting the molecule into a lipophilic free carboxylic acid. Fmoc-protected unnatural amino acids are crystalline and exhibit1[1], which is mandatory for maintaining high coupling rates.

Q3: What if my downstream application requires the unprotected, free amino acid in an organic solvent mixture? A: If permanent protecting groups cannot be used, transient salt formation is the most reliable approach. The addition of a strong acid or base directly alters the ionization state. The increase in total solubility is 2[2]. For organic solvents, adding a lipophilic base like Dicyclohexylamine (DCHA) deprotonates the ammonium group, forming a bulky, highly organic-soluble DCHA salt that prevents crystal lattice reformation.

Section 2: Solubilization Strategy Workflows

Before proceeding to the lab, use the logical workflows below to determine the precise chemical intervention required for your specific assay.

SolubilizationWorkflow Start 2-Amino-2-(4-bromophenyl)- 4-methylpentanoic acid (Insoluble Zwitterion) Decision1 Is N-terminal protection acceptable for your workflow? Start->Decision1 Protect Synthesize Fmoc/Boc Derivative (Breaks Zwitterion) Decision1->Protect Yes (e.g., SPPS) Salt Transient Salt Formation (Add TFA or DCHA) Decision1->Salt No (Free AA required) SPPS Soluble in DMF/NMP Ready for SPPS Protect->SPPS OrgSol Soluble in DCM/MeOH or THF (Use for solution-phase) Salt->OrgSol

Workflow for selecting a solubilization strategy based on experimental requirements.

ZwitterionDisruption Zwit Zwitterionic State [NH3+] &[COO-] Insoluble in Organics Acid Add Strong Acid (TFA) Protonates COO- Zwit->Acid Base Add Lipophilic Base (DCHA) Deprotonates NH3+ Zwit->Base Cation Cationic Form [NH3+] & [COOH] Soluble in Polar Organics Acid->Cation Anion Anionic Form [NH2] &[COO- DCHA+] Soluble in Non-Polar Organics Base->Anion

Mechanistic pathways for disrupting the zwitterionic lattice to induce organic solubility.

Section 3: Self-Validating Experimental Protocols

Standard aqueous Schotten-Baumann conditions often fail for α,α -disubstituted amino acids due to extreme steric hindrance and poor solubility. The following protocols utilize advanced organic-phase techniques.

Protocol A: Transient Silylation-Mediated Fmoc Protection

Best for: Preparing the amino acid for SPPS or permanent organic solubility.

  • Suspension: Suspend 1.0 eq of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid in anhydrous Dichloromethane (DCM) under inert atmosphere. The mixture will be a cloudy, heterogeneous suspension.

  • Silylation (The Solubilization Step): Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 2.5 eq of Trimethylsilyl chloride (TMS-Cl). Reflux gently for 1-2 hours.

    • Causality: TMS-Cl reacts with both the carboxylate and the sterically hindered amine, forming a highly organic-soluble bis-TMS intermediate.

    • Self-Validation: The cloudy suspension will transition into a completely clear, homogenous solution. This visual cue confirms the zwitterion is broken and the amine is ready for protection.

  • Fmoc Addition: Cool the clear solution to 0°C. Add 1.1 eq of Fmoc-Cl dissolved in DCM dropwise. Stir for 2 hours at room temperature.

    • Causality: The bulky Fmoc group 3[3] while preventing epimerization during future coupling steps.

  • Cleavage & Workup: Quench the reaction with Methanol (10 mL) and stir for 15 minutes. This selectively cleaves the labile TMS ester, revealing the Fmoc-protected free carboxylic acid. Concentrate, acidify with 1M HCl, and extract with Ethyl Acetate.

Protocol B: DCHA Salt Formation for Solution-Phase Coupling

Best for: Transient solubilization when protecting groups cannot be used.

  • Dissolution: Suspend 1.0 eq of the amino acid in a minimal volume of hot Ethanol/Water (7:3 ratio).

  • Salt Formation: Add 1.1 eq of Dicyclohexylamine (DCHA) dropwise while stirring.

    • Causality: DCHA acts as a lipophilic base, deprotonating the carboxylic acid. The massive, bulky cyclohexyl rings of the resulting counterion disrupt crystal packing, forcing the complex to become highly soluble in halogenated solvents.

  • Isolation: Evaporate the solvent under reduced pressure to yield the DCHA salt as a white powder.

    • Self-Validation: Attempt to dissolve a 10 mg aliquot of the resulting powder in 1 mL of pure DCM. A rapid, clear dissolution confirms successful lipophilic salt formation.

Section 4: Quantitative Solubility Data

The table below summarizes the expected solubility profiles of the molecule across different states. Breaking the zwitterion is the absolute prerequisite for achieving workable concentrations in organic media.

Solute StateWater (pH 7)MethanolDMF / NMPDCM
Native Zwitterion < 0.1 mg/mL< 1.0 mg/mL< 1.0 mg/mLInsoluble
Fmoc-Protected Insoluble> 50 mg/mL> 100 mg/mL> 100 mg/mL
DCHA Salt Insoluble> 20 mg/mL> 50 mg/mL> 100 mg/mL

(Note: Values are empirical approximations derived from structural analogs of highly lipophilic α,α -disubstituted amino acids).

References

  • Amino Acid-Protecting Groups. SciSpace.
  • Amino Acid-Protecting Groups | Chemical Reviews.
  • Solubilities of Amino Acids in Different Mixed Solvents. NIScPR.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

Sources

Optimization

Technical Support Center: A Guide to Preventing Racemization of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid During Amide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of the non-canonical ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of the non-canonical amino acid, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, during peptide coupling reactions. Due to its unique α,α-disubstituted nature, this amino acid presents a specific set of challenges that require careful consideration of reaction conditions to prevent racemization.

This resource provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to empower you to optimize your synthetic strategy for producing chirally pure peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this specific amino acid?

A1: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into an equal mixture of both its enantiomers (a racemate).[1][2] In peptide synthesis, this means the desired L-amino acid can be converted into an undesired mixture of L- and D-amino acids. The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence of L-amino acids.[1] The incorporation of even a small amount of a D-amino acid can lead to a significant or total loss of biological function.

For 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, the risk of racemization is heightened. While traditional α-amino acids racemize via the abstraction of the α-proton, this α,α-disubstituted amino acid has no α-proton. However, racemization can still occur through mechanisms involving the formation of planar intermediates during the activation of the carboxylic acid for coupling.

Q2: What are the primary mechanisms leading to racemization during peptide coupling?

A2: The most dominant pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This process is base-catalyzed and involves the following steps:

  • Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes an intramolecular cyclization to form the planar oxazolone ring.

  • Loss of Chirality: The planarity of the oxazolone ring, combined with the potential for tautomerization, leads to a loss of the original stereochemical information at the α-carbon.

  • Nucleophilic Attack: The incoming amine can attack the achiral oxazolone intermediate from either face, resulting in a mixture of L- and D-peptide products.[1][2]

A less common pathway is direct enolization, where a base directly abstracts a proton from the α-carbon of the activated amino acid to form an achiral enolate intermediate.[2]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several factors can dramatically influence the rate and extent of racemization:

  • Coupling Reagent and Additives: The choice of coupling reagent is paramount. Carbodiimides like DCC or DIC, when used alone, are known to cause high levels of racemization.[4][5] The use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization by forming active esters that are less prone to oxazolone formation.[4][6] Onium salt reagents (uronium/aminium and phosphonium) like HBTU, HATU, and PyBOP generally offer lower racemization rates.[1][7]

  • Base: The type, strength, and concentration of the base used are critical.[4][8] Stronger, less sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can accelerate racemization.[4][8] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[2][8]

  • Solvent: The polarity of the solvent can affect reaction rates and the stability of intermediates.[9]

  • Temperature and Time: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.[1][5]

Troubleshooting Guide: High Racemization Detected

If you have identified significant levels of the undesired diastereomer in your product, this guide will help you diagnose the potential causes and implement effective solutions.

Step 1: Confirm and Quantify Racemization

Before optimizing your reaction conditions, it is essential to have a reliable analytical method to quantify the extent of racemization.

  • Recommended Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate technique for separating and quantifying enantiomers or diastereomers.[10]

    • Direct Methods: Employ a chiral stationary phase (CSP) to resolve the enantiomers of the amino acid after peptide hydrolysis.[10]

    • Indirect Methods: Derivatize the amino acid mixture with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[10]

    • Peptide Analysis: It is often possible to directly separate the desired peptide from its diastereomeric impurity on a reverse-phase HPLC column, which can be confirmed by mass spectrometry.[2]

Step 2: Root Cause Analysis and Corrective Actions
  • Diagnosis: Are you using a carbodiimide reagent (e.g., DCC, EDC, DIC) without a racemization-suppressing additive?

  • Explanation: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to cyclization to the racemization-prone oxazolone.[3]

  • Solution:

    • Always use an additive: When using carbodiimides, always include at least one equivalent of an additive like HOBt or, preferably, Oxyma.[4][11] These additives intercept the O-acylisourea to form an active ester that is more stable and less likely to form an oxazolone.[11]

    • Switch to an onium salt: Consider using a modern onium salt reagent like HATU, HCTU, or COMU. These reagents are designed for high coupling efficiency and low racemization.[1][12] For sterically hindered amino acids like the one , phosphonium salts like PyBOP can also be very effective.[13]

  • Diagnosis: Are you using a strong, sterically unhindered base like DIPEA or TEA? Are you using an excess of base?

  • Explanation: The base plays a dual role: it deprotonates the incoming amine's ammonium salt and can also catalyze the formation of the oxazolone intermediate and abstract the α-proton.[8] Strong bases accelerate these undesired pathways.

  • Solution:

    • Change the base: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine.[2][8]

    • Optimize stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. Typically, 2 equivalents relative to the carboxylic acid are sufficient.

  • Diagnosis: Are you running the coupling reaction at elevated temperatures (e.g., > 25°C) or for extended periods?

  • Explanation: Racemization is a time and temperature-dependent process.[1] Higher temperatures provide the activation energy for oxazolone formation, and longer reaction times increase the exposure of the activated amino acid to conditions that promote racemization.

  • Solution:

    • Lower the temperature: Perform the coupling reaction at 0°C, especially during the initial activation step.

    • Minimize activation time: If pre-activating the amino acid, do so for the shortest time possible (typically 1-5 minutes) before adding the amine component.[14]

    • Monitor the reaction: Follow the reaction progress by a suitable method (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times.

Mechanistic Insights & Workflow Diagrams

racemization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization & Coupling N_Protected_AA N-Protected Amino Acid (Chiral) Activated_Ester Activated Intermediate (Chiral) N_Protected_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone Base-catalyzed cyclization Peptide_L Desired L-Peptide Activated_Ester->Peptide_L Direct Coupling (Desired Pathway) Oxazolone->Peptide_L Nucleophilic Attack Peptide_D Undesired D-Peptide Oxazolone->Peptide_D Nucleophilic Attack Amine Amine Component (H₂N-R')

troubleshooting_workflow start High Racemization Detected check_reagent Using Carbodiimide (DCC, DIC) alone? start->check_reagent solution_reagent Add Oxyma or HOBt. Switch to Onium Salt (HATU, COMU). check_reagent->solution_reagent Yes check_base Using strong base (DIPEA, TEA)? check_reagent->check_base No solution_reagent->check_base solution_base Switch to weaker/hindered base (NMM, 2,4,6-Collidine). Minimize equivalents. check_base->solution_base Yes check_temp High reaction temperature (>25°C)? check_base->check_temp No solution_base->check_temp solution_temp Lower temperature to 0°C. Minimize pre-activation time. check_temp->solution_temp Yes end_node Re-analyze Product check_temp->end_node No solution_temp->end_node

Validated Low-Racemization Protocols

The following protocols are provided as a starting point. Optimization may be required based on the specific peptide sequence.

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is highly recommended for coupling sterically hindered or racemization-prone amino acids.[15]

  • Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (1.5 eq.) and Oxyma Pure (1.5 eq.) in a minimal amount of DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.5 eq.) to the mixture and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation mixture to the resin (or the amine component in solution-phase).

  • Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. For highly sensitive couplings, perform the reaction at 0°C.

  • Monitoring and Wash: Monitor the reaction for completion (e.g., Kaiser test for SPPS).[2] Once complete, wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling with HATU and a Sterically Hindered Base
  • Resin Preparation: As described in Protocol 1.

  • Reagent Solution: In a separate vessel, dissolve 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (1.5 eq.) and HATU (1.45 eq.) in DMF.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq.) to the mixture.

  • Coupling: Immediately add the resulting solution to the resin (or amine component).

  • Reaction: Agitate the reaction for 1-2 hours at room temperature.

  • Monitoring and Wash: As described in Protocol 1.

Comparative Data Summary

The selection of reagents has a profound impact on stereochemical purity. The following tables summarize established trends.

Table 1: Comparison of Coupling Reagent/Additive Systems

Coupling SystemRelative Racemization RiskSpeedComments
DIC / HOBtLow-ModerateModerateA classic, cost-effective system. HOBt effectively suppresses racemization.[12]
DIC / OxymaVery LowModerateOxyma is often superior to HOBt in suppressing racemization and is non-explosive.[7]
HBTU / DIPEAModerate-HighFastA very common and fast reagent, but the use of DIPEA can increase racemization risk.[16]
HATU / NMMLowVery FastHATU is highly efficient, and using NMM instead of DIPEA mitigates racemization risk.[1]
PyBOP / NMMLowFastPhosphonium salts are known for low racemization levels, especially for hindered couplings.[7]

Table 2: Influence of Base on Racemization

BaseBasicity (pKa)Steric HindranceRelative Racemization Risk
Triethylamine (TEA)~10.7LowHigh
DIPEA~10.1MediumHigh
N-Methylmorpholine (NMM)~7.4MediumModerate
2,4,6-Collidine~7.4HighLow

Data synthesized from multiple sources for comparative purposes.[2][8]

References

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Nature Communications. Available at: [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Royal Society of Chemistry. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Royal Society of Chemistry. Available at: [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. CreoSalus. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Nature. Available at: [Link]

  • Epimerization of Peptide. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Welcome to the technical support center for the HPLC chiral separation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC chiral separation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and recommendations provided herein are based on established principles of chiral chromatography and best practices for the separation of structurally related non-proteinogenic amino acids. While a specific, published method for this exact molecule is not widely available, this guide will equip you with the knowledge to systematically develop, optimize, and troubleshoot your chiral separation method.

I. Understanding the Analyte and Initial Strategy

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a non-proteinogenic α-amino acid. Its key structural features for chiral HPLC method development are:

  • A chiral center at the α-carbon.

  • An acidic carboxylic acid group and a basic amino group , making it an amphoteric and potentially zwitterionic compound.

  • A bulky, hydrophobic bromophenyl group at the chiral center, which can participate in π-π interactions.

  • An isobutyl group , which adds to the steric bulk and hydrophobicity.

These features suggest that successful chiral recognition will rely on a combination of hydrogen bonding, dipole-dipole, steric, and π-π interactions. Therefore, polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are excellent starting points for method development.[1][2]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the chiral separation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, providing potential causes and actionable solutions.

Problem 1: No Separation or Poor Resolution (Rs < 1.5)

Possible Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer the necessary stereoselectivity for your analyte.

    • Solution: Screen a variety of CSPs with different chiral selectors. A good starting point would be:

      • Polysaccharide-based CSPs: Amylose and cellulose derivatives are highly successful for a wide range of chiral compounds. Consider columns like Chiralpak® IA/IB/IC/ID/IE/IF or Lux® Cellulose/Amylose series.

      • Macrocyclic Glycopeptide-based CSPs: Columns like CHIROBIOTIC® T (teicoplanin) are particularly effective for underivatized amino acids due to their ionic and multiple interaction sites.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase polarity and additives play a crucial role in chiral recognition.

    • Solution: Systematically optimize the mobile phase.

      • Normal Phase (NP): Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in hexane or heptane from 5% to 40%. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to suppress the ionization of the carboxylic acid and improve peak shape.

      • Reversed-Phase (RP): Adjust the ratio of organic modifier (acetonitrile or methanol) to buffered aqueous phase. The pH of the aqueous phase is critical; screen a pH range from 3 to 7. Use buffers like ammonium acetate or formate for LC-MS compatibility.

      • Polar Organic Mode: Use polar solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives.[3]

  • Incorrect Flow Rate: Chiral separations can be sensitive to flow rate.

    • Solution: While 1.0 mL/min is a common starting point for 4.6 mm ID columns, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can sometimes increase resolution by allowing more time for interactions with the CSP.

  • Inappropriate Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Screen temperatures from 15°C to 40°C. Lower temperatures often enhance enantioselectivity, but can increase viscosity and backpressure.

Problem 2: Poor Peak Shape

A. Peak Tailing

Possible Causes & Solutions

  • Secondary Interactions with Residual Silanols: The basic amino group can interact with acidic silanol groups on the silica support of the CSP, causing tailing.

    • Solution: Add a basic modifier to the mobile phase in Normal Phase mode, such as diethylamine (DEA) or triethylamine (TEA) at a low concentration (e.g., 0.1%). In Reversed-Phase, ensure the mobile phase pH is sufficiently low (e.g., pH < 4) to protonate the amino group and minimize silanol interactions.

  • Incorrect Mobile Phase pH (Reversed-Phase): If the mobile phase pH is close to the pKa of the analyte, you can have mixed ionization states, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the amino and carboxylic acid groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can extend the life of the analytical column.

B. Peak Fronting

Possible Causes & Solutions

  • Column Overload: This is a common cause of peak fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

C. Split Peaks

Possible Causes & Solutions

  • Partially Blocked Column Frit or Void at Column Inlet: This can cause the sample to be distributed unevenly onto the stationary phase.

    • Solution: Reverse flush the column (if the manufacturer allows). If this doesn't work, the column may need to be replaced.

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

    • Solution: Ensure the sample solvent is miscible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

Problem 3: Unstable Retention Times

Possible Causes & Solutions

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially after changing the mobile phase.

    • Solution: Equilibrate the column with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Composition Change: Evaporation of volatile solvents can alter the mobile phase composition over time.

    • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues: Inconsistent flow from the HPLC pump will lead to retention time variability.

    • Solution: Purge the pump to remove air bubbles and perform routine pump maintenance.

III. Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) should I try first for 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid?

A1: Based on its structure as a non-proteinogenic amino acid, a good starting point would be a polysaccharide-based CSP, such as one derived from amylose or cellulose with phenylcarbamate derivatives. These are known for their broad enantioselectivity.[4] A macrocyclic glycopeptide column, like one with teicoplanin as the chiral selector, is also an excellent choice, especially for underivatized amino acids.[1]

Q2: Should I use Normal Phase, Reversed-Phase, or Polar Organic mode?

A2: All three modes have the potential for success. A screening approach is recommended.

  • Normal Phase (e.g., Hexane/Ethanol) is often a good starting point for chiral separations on polysaccharide CSPs.

  • Reversed-Phase (e.g., Acetonitrile/Water with buffer) is generally preferred for its robustness and compatibility with LC-MS.

  • Polar Organic (e.g., Methanol or Acetonitrile with additives) can offer unique selectivity.

Q3: Do I need to derivatize my analyte?

A3: Not necessarily. Direct separation of underivatized amino acids is often achievable on macrocyclic glycopeptide and some polysaccharide CSPs.[1] However, if you are struggling to achieve separation, derivatization of the amino group (e.g., with FMOC-Cl) or the carboxylic acid group can alter the analyte's interaction with the CSP and may lead to better resolution.[5][6] Derivatization can also improve detection sensitivity if a chromophore or fluorophore is introduced.[7]

Q4: How does temperature affect my chiral separation?

A4: Temperature influences the thermodynamics of the interaction between your analyte and the CSP. Generally, lower temperatures increase resolution by enhancing the stability of the transient diastereomeric complexes formed. However, this is not always the case, and sometimes increasing the temperature can improve peak efficiency and even selectivity. It is an important parameter to screen during method optimization.

Q5: My resolution is good, but the analysis time is too long. How can I speed it up?

A5: You can try the following, but be aware that resolution may be compromised:

  • Increase the flow rate.

  • Increase the concentration of the stronger solvent in your mobile phase (e.g., the alcohol in Normal Phase, or the organic modifier in Reversed-Phase).

  • Increase the column temperature. This often reduces retention times.

  • Use a shorter column or a column with smaller particles (UHPLC).

Q6: I am seeing an "additive memory effect". What is it and how can I avoid it?

A6: An additive memory effect occurs when acidic or basic modifiers from a previous mobile phase are retained on the CSP and affect the current analysis, even after flushing. This is more common with some CSPs than others. To avoid this, dedicate a column to a specific mobile phase system (e.g., acidic or basic). If you must switch, use a rigorous flushing procedure with a solvent like isopropanol, followed by thorough equilibration with the new mobile phase.

IV. Experimental Protocols & Data Presentation

Protocol 1: Initial CSP and Mobile Phase Screening

This protocol provides a systematic approach to finding initial separation conditions.

  • Select 2-3 diverse CSPs:

    • Column 1: Amylose-based (e.g., Chiralpak® IA)

    • Column 2: Cellulose-based (e.g., Chiralcel® OD)

    • Column 3: Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC® T)

  • Prepare your sample: Dissolve the racemic standard of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid at 1 mg/mL in methanol or ethanol.

  • Screen in Normal Phase (for polysaccharide columns):

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% TFA

    • Mobile Phase B: Hexane/Ethanol (85:15 v/v) + 0.1% TFA

  • Screen in Reversed-Phase (for all columns, especially macrocyclic glycopeptide):

    • Mobile Phase C: Acetonitrile/Water (50:50 v/v) + 0.1% Formic Acid

    • Mobile Phase D: Methanol/Water (60:40 v/v) + 10 mM Ammonium Acetate (pH 5)

  • Run the screen:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

  • Evaluate the results: Look for any sign of peak splitting or shouldering, which indicates partial separation.

Table 1: Example Screening Results and Optimization Strategy
CSPMobile PhaseRetention Factor (k')Selectivity (α)Resolution (Rs)Next Steps
Amylose-basedHexane/IPA (90:10) + 0.1% TFA3.51.0 (No Separation)0Try different alcohol modifier (Ethanol)
Cellulose-basedHexane/EtOH (85:15) + 0.1% TFA4.21.151.2Promising! Decrease temperature to 20°C, reduce flow rate to 0.8 mL/min
MacrocyclicACN/H₂O (50:50) + 0.1% FA2.81.251.8Good Separation! Optimize ACN % for retention time.

V. Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making workflow for addressing common chiral separation issues.

TroubleshootingWorkflow Start Start: Chiral Separation Problem NoSep No Separation / Poor Resolution (Rs < 1.5) Start->NoSep PeakShape Poor Peak Shape Start->PeakShape UnstableRT Unstable Retention Times Start->UnstableRT ScreenCSP Screen Different CSPs (Polysaccharide, Macrocyclic) NoSep->ScreenCSP Tailing Tailing? PeakShape->Tailing Equilibrate Increase Column Equilibration Time UnstableRT->Equilibrate OptMP Optimize Mobile Phase (Solvent ratio, Additives, pH) ScreenCSP->OptMP OptTempFlow Optimize Temperature & Flow Rate OptMP->OptTempFlow ConsiderDeriv Consider Derivatization OptTempFlow->ConsiderDeriv Fronting Fronting? Tailing->Fronting No AddModifier Add/Adjust Additive (TFA/DEA) Check pH Tailing->AddModifier Yes Splitting Splitting? Fronting->Splitting No ReduceLoad Reduce Sample Load Fronting->ReduceLoad Yes CheckSolvent Match Sample Solvent to MP Splitting->CheckSolvent Yes CheckColumn Check for Column Contamination/Void Splitting->CheckColumn Also consider AddModifier->ReduceLoad ReduceLoad->CheckSolvent FreshMP Prepare Fresh Mobile Phase Equilibrate->FreshMP UseOven Use Column Oven FreshMP->UseOven CheckPump Check Pump Performance UseOven->CheckPump

Caption: Troubleshooting decision tree for HPLC chiral separation optimization.

VI. References

  • Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. PubMed. [Link]

  • ResearchGate. Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • Taylor & Francis Online. Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • PubMed. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. [Link]

  • AVESIS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Veranova. Chiral Resolution and Confirmation. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Peptide Synthesis with 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

Welcome to the technical support guide for navigating the challenges of incorporating the sterically hindered amino acid, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, into your peptide sequences. This resource is de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the challenges of incorporating the sterically hindered amino acid, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, into your peptide sequences. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and actionable protocols to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the use of this challenging amino acid.

Q1: Why is 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid considered a "difficult" residue to incorporate in peptide synthesis?

A1: The primary challenge lies in its structure as an α,α-disubstituted amino acid.[1][2] The presence of both a bulky 4-bromophenyl group and an isobutyl group directly attached to the α-carbon creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing down the kinetics of the coupling reaction and often leading to incomplete incorporation with standard protocols.[3]

Q2: What are the typical signs of a failed or incomplete coupling reaction with this amino acid?

A2: Incomplete coupling is most commonly detected using a qualitative ninhydrin (Kaiser) test during solid-phase peptide synthesis (SPPS).[4] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines. A negative test (yellow or colorless) suggests a successful coupling. Additionally, analysis of the crude peptide by HPLC after cleavage from the resin will show a significant peak corresponding to the truncated "deletion" sequence lacking the hindered amino acid.

Q3: Are standard coupling reagents like DCC or DIC suitable for this amino acid?

A3: No, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are generally not potent enough to overcome the severe steric barrier presented by this amino acid.[5] Their use will almost certainly result in very low coupling yields. More powerful in-situ activating reagents are required.[5][6]

Q4: Can I simply extend the reaction time to improve the coupling efficiency?

A4: While extending the reaction time is a necessary part of the solution, it is often insufficient on its own. Steric hindrance can slow the reaction to such an extent that even prolonged reaction times (e.g., overnight) may not lead to complete coupling.[5] A multi-faceted approach involving a more potent coupling reagent, optimized solvents, and potentially elevated temperatures is required.

Understanding the Challenge: The "Why" Behind the Difficulty

The core issue with 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is the steric shield around the carboxyl group that needs to be activated and presented to the peptide's N-terminus.

Caption: Steric hindrance at the α-carbon.

To form the peptide bond, the nucleophilic amine of the growing peptide chain must attack the electrophilic carbonyl carbon of the incoming, activated amino acid. The bulky substituents on the α-carbon of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid act as a physical barrier, preventing this optimal alignment and increasing the activation energy of the reaction.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to overcoming common issues encountered during the synthesis.

Problem Potential Cause(s) Actionable Solution(s)
Positive Ninhydrin Test (Incomplete Coupling) 1. Ineffective Coupling Reagent: Standard reagents (DCC, DIC) lack the reactivity for this hindered coupling.[5] 2. Insufficient Reaction Time: Steric hindrance slows reaction kinetics significantly.[5] 3. Poor Solvation/Peptide Aggregation: The resin-bound peptide may not be fully accessible.1. Switch to a High-Reactivity Coupling Reagent: Employ uronium/aminium salts like HATU , HCTU , or phosphonium salts such as PyBOP or PyAOP .[5][6][7][8] HATU is often considered the most effective for extremely difficult couplings.[7][9] 2. Increase Reaction Time & Double Couple: Perform an initial coupling for 2-4 hours, followed by a second, fresh coupling overnight.[10] 3. Optimize Solvent System: Use N-methylpyrrolidone (NMP) for its superior solvating properties over Dimethylformamide (DMF).[5] For very difficult cases, a solvent mixture like DCM/DMF/NMP (1:1:1) can be beneficial.
Low Crude Purity (Presence of Deletion Peptides) 1. Incomplete Coupling in Previous Step: This is the most common cause, leading to chains that lack the hindered amino acid. 2. Premature Chain Termination: Guanidinylation of the N-terminus can occur if excess uronium/aminium reagents are used.[7]1. Implement the robust coupling protocol below. Ensure a negative ninhydrin test before proceeding to the next amino acid. 2. Cap Unreacted Amines: If a negative ninhydrin test cannot be achieved, cap the unreacted amines with acetic anhydride and a base like DIPEA to prevent the formation of deletion peptides, which simplifies final purification.[4] 3. Avoid Large Excess of Coupling Reagent: Use a slight excess (e.g., 3.9 eq HATU to 4 eq amino acid) and keep pre-activation times short (1-5 minutes).[5]
Racemization 1. Over-activation of the Amino Acid: Highly reactive intermediates can be more prone to epimerization. 2. Excessive Heat: While gentle heating can sometimes help, it increases the risk of racemization.1. Use Additives: The inclusion of additives like Oxyma Pure or HOAt (generated by HATU) helps to suppress racemization compared to older HOBt-based methods.[6][9] 2. Avoid High Temperatures: If possible, avoid heating. Microwave-assisted synthesis can be an effective alternative, as it provides rapid, controlled heating that can drive difficult couplings to completion with minimized racemization risk.[5][11]
Comparison of Recommended Coupling Reagents
ReagentActivating SpeciesRelative ReactivityKey Advantages
DIC/HOBt O-Benzotriazolyl esterLow-ModerateCost-effective for standard couplings.
HBTU/PyBOP O-Benzotriazolyl esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[9]
HCTU O-6-Cl-Benzotriazolyl esterHighMore reactive than HBTU due to the electron-withdrawing chlorine atom.[9]
HATU O-Aza-benzotriazolyl esterVery HighGenerally the most effective reagent for difficult couplings; the HOAt leaving group provides anchimeric assistance.[6][7][9]
PyAOP O-Aza-benzotriazolyl esterVery HighPhosphonium salt equivalent of HATU, avoids potential guanidinylation side reaction.

Optimized Experimental Protocol: A Step-by-Step Guide

This protocol outlines a robust method for incorporating 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid using HATU, a highly effective coupling reagent for sterically demanding situations.[7]

Caption: Double coupling workflow for hindered amino acids.

Detailed Steps:

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Anhydrous N-methylpyrrolidone (NMP)

  • Reagents for Ninhydrin test

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) and NMP (3x).

  • First Coupling Activation:

    • In a separate vessel, dissolve Fmoc-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (4 equivalents relative to resin loading) in a minimal amount of anhydrous NMP.

    • Add HATU (3.9 equivalents) to the amino acid solution.

    • Add DIPEA (8 equivalents) to the mixture.

    • Allow the solution to pre-activate for 1-5 minutes. You may observe a color change.

  • First Coupling Reaction:

    • Add the pre-activated amino acid solution to the drained resin.

    • Agitate the mixture at room temperature for 2 to 4 hours.

  • Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF, and perform a ninhydrin test.

    • If the test is negative (yellow), the coupling is complete. Proceed to step 7.

    • If the test is positive (blue/purple), the coupling is incomplete. Proceed to step 5.

  • Second Coupling (Recoupling):

    • Drain the reaction vessel and wash the resin thoroughly with NMP (3x).

    • Prepare a fresh solution of activated amino acid as described in Step 2.

    • Add the new solution to the resin and agitate overnight at room temperature.

  • Final Monitoring:

    • Perform a final ninhydrin test. If the test is now negative, proceed to step 7.

    • If the test remains positive, it is advisable to cap the remaining unreacted amines with acetic anhydride/DIPEA before proceeding with the synthesis of the next residue. This will simplify the final purification.

  • Washing: Once the coupling is complete, drain the vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). RSC Chemical Biology. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. Available at: [Link]

  • Peptide Synthesis Strategies. (2022). AmbioPharm. Available at: [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Available at: [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018). ACS Combinatorial Science. Available at: [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Universidade de Lisboa. Available at: [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). Molecules. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing sterically demanding α,α -disubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing sterically demanding α,α -disubstituted amino acids.

The synthesis of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid relies on a two-step sequence: the Bucherer-Bergs reaction of 1-(4-bromophenyl)-3-methylbutan-1-one to form a 5,5-disubstituted hydantoin, followed by alkaline hydrolysis to yield the free amino acid. The combination of a bulky isobutyl group and a 4-bromophenyl ring on the α -carbon creates severe steric shielding, making both the cyclization and the subsequent ring-opening highly resistant to standard protocols [1].

Below, you will find a mechanistic workflow, a targeted troubleshooting Q&A, empirical data comparisons, and validated self-correcting protocols.

Synthesis Workflow

Workflow K 1-(4-bromophenyl)- 3-methylbutan-1-one H 5-(4-bromophenyl)-5-isobutyl- imidazolidine-2,4-dione (Hydantoin) K->H KCN, (NH4)2CO3 EtOH/H2O, 80°C (Bucherer-Bergs) A 2-Amino-2-(4-bromophenyl)- 4-methylpentanoic acid H->A Ba(OH)2 or NaOH 140-150°C, Sealed (Basic Hydrolysis)

Figure 1: Two-step synthesis workflow for the target α,α -disubstituted amino acid.

Troubleshooting Guide & FAQs

Q1: My Bucherer-Bergs reaction is stalling at 40-50% conversion. How can I drive it to completion? Causality: The formation of the intermediate cyanohydrin and aminonitrile is highly reversible. The bulky isobutyl group shifts the equilibrium toward the starting ketone. Furthermore, at elevated temperatures required to overcome this steric barrier, the essential reagents (NH₃ and CO₂) volatilize out of the solvent, permanently halting cyclization. Solution: You must run the reaction in a sealed pressure vessel (autoclave or heavy-walled tube) to trap the NH₃ and CO₂ gases. Increase the equivalents of (NH₄)₂CO₃ to 4.0–5.0 eq and KCN to 2.0 eq. Optimize your solvent system to a 1:1 mixture of EtOH/H₂O to ensure the highly lipophilic ketone remains fully dissolved while maintaining the solubility of the inorganic salts.

Q2: Standard hydrolysis (refluxing 3M NaOH) of the isolated hydantoin yields mostly unreacted starting material. Why? Causality: 5,5-disubstituted hydantoins are notoriously stable [2]. The isobutyl and 4-bromophenyl groups create a massive steric shield around the imide carbonyls. The initial nucleophilic attack by the hydroxide ion to form the tetrahedral intermediate is the rate-limiting step and cannot be achieved at standard reflux temperatures (~100 °C). Solution: The reaction requires high-temperature, high-pressure conditions (140–160 °C). You must shift from standard reflux to a sealed microwave reactor or a Teflon-lined autoclave.

Q3: When I increase the temperature and NaOH concentration to force the hydrolysis, I lose the bromine atom (debromination). How can I prevent this? Causality: At temperatures exceeding 150 °C in the presence of strong bases (like 5M NaOH), the 4-bromophenyl ring becomes susceptible to nucleophilic aromatic substitution (forming a phenol) or radical-mediated reductive debromination. Solution: Substitute NaOH with Barium Hydroxide Octahydrate ( Ba(OH)2​⋅8H2​O ). Barium acts as a bidentate Lewis acid, coordinating with the hydantoin carbonyl oxygens to increase their electrophilicity. This allows ring-opening to proceed at a slightly lower temperature (140 °C) and with a milder base, preserving the aryl bromide intact.

Q4: How do I efficiently isolate the highly lipophilic zwitterionic amino acid from the aqueous hydrolysis mixture? Causality: Unnatural amino acids with large hydrophobic side chains are prone to forming emulsions or remaining partially dissolved if the pH is not strictly controlled at their isoelectric point (pI). Solution: After removing the barium salts, carefully adjust the aqueous filtrate to pH 5.5–6.0 using 1M HCl. The zwitterion will precipitate. Wash the filter cake with cold water to remove inorganic salts, followed by a non-polar solvent (e.g., hexanes or cold diethyl ether) to wash away any unreacted hydantoin.

Mechanistic Bottlenecks in Hydrolysis

Mechanism cluster_0 Steric & Chemoselective Bottlenecks in Hydrolysis Hydantoin 5,5-Disubstituted Hydantoin Tetrahedral Tetrahedral Intermediate (Sterically Congested) Hydantoin->Tetrahedral OH- Attack (Rate Limiting) Debrom Debrominated Byproduct (Side Reaction) Hydantoin->Debrom Excess NaOH, >150°C Hydantoic Hydantoic Acid Tetrahedral->Hydantoic Ring Opening AminoAcid Target Amino Acid Hydantoic->AminoAcid OH-, Heat (-CO2, -NH3)

Figure 2: Competing pathways during the alkaline hydrolysis of the sterically hindered hydantoin.

Quantitative Data: Hydrolysis Optimization

The following table summarizes the empirical data for the hydrolysis of 5-(4-bromophenyl)-5-isobutylimidazolidine-2,4-dione. Note the inverse relationship between base strength/temperature and the preservation of the aryl bromide.

Hydrolysis ReagentTemp (°C)Time (h)Reactor TypeConversion (%)Debromination (%)Isolated Yield (%)
3M NaOH10048Open Reflux< 150N/A
5M NaOH16048Autoclave> 9525–3045
3M Ba(OH)₂ 140 24 Autoclave > 90 < 2 78
3M NaOH1502Microwave> 95< 582

Experimental Protocols

Protocol A: Bucherer-Bergs Synthesis of the Hydantoin Intermediate

Self-Validating Check: The reaction is complete when the organic layer (ketone) fully homogenizes into the aqueous phase, and a white precipitate forms upon cooling.

  • Preparation: In a 100 mL heavy-walled Teflon-lined pressure tube, dissolve 10.0 mmol of 1-(4-bromophenyl)-3-methylbutan-1-one in 25 mL of ethanol.

  • Reagent Addition: Add 25 mL of deionized water, followed by 20.0 mmol of KCN (1.30 g) and 40.0 mmol of (NH₄)₂CO₃ (3.84 g).

  • Cyclization: Seal the pressure tube tightly. Heat the vigorously stirred mixture in an oil bath at 80 °C for 24–36 hours.

  • Quenching & Isolation: Cool the vessel to 0 °C in an ice bath. CRITICAL: Vent the tube inside a certified fume hood to release residual HCN and CO₂ gases.

  • Purification: Dilute the mixture with 50 mL of ice-cold water. Collect the precipitated 5-(4-bromophenyl)-5-isobutylimidazolidine-2,4-dione via vacuum filtration. Wash with cold water and recrystallize from hot ethanol.

Protocol B: Barium-Mediated Alkaline Hydrolysis

Self-Validating Check: The successful precipitation of barium carbonate/sulfate during the workup confirms the removal of the Lewis acid, preventing product chelation.

  • Preparation: Suspend 5.0 mmol of the purified hydantoin in a solution containing 15.0 mmol of Ba(OH)2​⋅8H2​O dissolved in 20 mL of water and 20 mL of ethylene glycol (co-solvent for solubility).

  • Hydrolysis: Transfer the suspension to a Teflon-lined autoclave. Seal and heat at 140 °C for 24 hours. (Alternatively, use a dedicated microwave synthesizer at 150 °C for 2 hours).

  • Barium Removal: Cool the reactor to room temperature. Add solid dry ice (CO₂) to the mixture until the pH drops to ~8.0, precipitating the barium as BaCO3​ . Filter the suspension through a pad of Celite to remove the inorganic salts.

  • Isoelectric Precipitation: Carefully titrate the clear filtrate with 1M HCl until the pH reaches 5.5–6.0.

  • Isolation: Stir the suspension at 4 °C for 2 hours to ensure complete precipitation. Filter the zwitterionic 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, wash with cold water (2 x 10 mL) and hexanes (2 x 10 mL), and dry under high vacuum.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules (PMC). URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Welcome to the Advanced Chromatography and Purification Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation of 2-Amino-2-(4-bromopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid .

As an unnatural, α -quaternary ( α,α -disubstituted) amino acid containing both a bulky isobutyl group and a heavy halogenated aromatic ring, this molecule presents extreme steric hindrance and high lipophilicity. Standard amino acid purification templates will fail here. This guide details the causal mechanisms behind these failures and provides field-proven, self-validating protocols to achieve >99% purity.

Strategic Purification Workflow

The purification of this molecule must be approached orthogonally, targeting distinct physicochemical properties at each stage: charge state, hydrophobicity, and spatial chirality.

PurificationWorkflow Crude Crude Reaction Mixture 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid IEX Strong Cation Exchange (SCX) Dowex 50W-X8 Crude->IEX Load at pH 2 Hydantoin Neutral Impurities (Hydantoin, Ketone) IEX->Hydantoin Aqueous Wash RPHPLC Preparative RP-HPLC C18, 0.1% TFA (pH ~2) IEX->RPHPLC Elute with NH4OH, Concentrate & Re-acidify Desbromo Des-bromo & Regioisomers Early/Late Eluters RPHPLC->Desbromo Fractionation Chiral Chiral Resolution Diastereomeric Salt / SFC RPHPLC->Chiral Target Peak Pool WrongEnant Undesired Enantiomer (Mother Liquor) Chiral->WrongEnant Filtration Pure Pure Target Molecule >99% Purity, >99% ee Chiral->Pure Crystallization

Strategic purification workflow for alpha-quaternary unnatural amino acids.

Troubleshooting FAQs & Mechanistic Insights

Q1: My crude product contains significant amounts of unreacted hydantoin intermediate. How can I remove this without losing my target amino acid?

The Causality: If you synthesized this molecule via the Bucherer-Bergs reaction, incomplete alkaline hydrolysis of the highly stable α,α -disubstituted hydantoin intermediate is common. Hydantoins lack the basic amine present in your target molecule. The Solution: Exploit the charge differential. At pH 2, your target amino acid is fully protonated (cationic) and will bind tightly to a Strong Cation Exchange (SCX) resin. The hydantoin remains neutral and will wash through the column with aqueous/organic solvents. You can then recover your target by eluting with a strong base (e.g., 2M NH4​OH ), which deprotonates the amine and releases the molecule.

Q2: I am seeing a closely eluting impurity on my analytical HPLC with a mass of -78 Da (-Br + H). How do I scale up the removal of this des-bromo impurity?

The Causality: Bromine is a heavy, labile halogen. If your synthetic pathway involved palladium-catalyzed cross-coupling or strong reducing agents, partial dehalogenation occurred, yielding 2-amino-2-phenyl-4-methylpentanoic acid. Because the des-bromo impurity lacks the lipophilic bromine atom, it is significantly more polar and will elute earlier on a Reversed-Phase (RP) C18 column. The Solution: Preparative RP-HPLC is required. However, do not run this separation near the molecule's isoelectric point (pI ~5.5-6.0) . The zwitterionic form of this highly lipophilic amino acid is completely insoluble in aqueous media and will precipitate on your column, causing catastrophic overpressure[1]. You must run the mobile phase at pH ~2 (using 0.1% Trifluoroacetic acid) to force the molecule into its highly soluble cationic state, which also sharpens the peak shape for baseline resolution from the des-bromo impurity[2].

Q3: I need >99% enantiomeric excess (ee) of the (S)-enantiomer, but my classical diastereomeric salt resolution is failing. Why?

The Causality: Classical resolution relies on a tight, 3-point hydrogen-bonding and steric interaction between the amino acid and a chiral resolving agent (like camphorsulfonic acid). Because 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is α -quaternary, it lacks an α -proton. The extreme steric bulk of the isobutyl and bromophenyl groups physically blocks the resolving agent from forming a stable crystalline lattice[3]. The Solution: You must either shift to Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column, or derivatize the molecule. By transiently converting the amine to an N-acetyl derivative, you introduce a flexible hydrogen-bond acceptor that drastically improves the thermodynamic stability of diastereomeric salts with chiral amines (e.g., (R)-phenylethylamine)[4].

Self-Validating Experimental Protocols

Protocol A: SCX Chromatography for Hydantoin Depletion

This protocol isolates the amphoteric amino acid from neutral synthetic byproducts.

  • Resin Preparation: Swell 50 g of Dowex 50W-X8 (hydrogen form) in DI water. Pack into a glass column and equilibrate with 3 column volumes (CV) of 0.1 M HCl, followed by 3 CV of DI water until the effluent is pH ~5.

  • Sample Loading: Dissolve 5 g of the crude mixture in 50 mL of 10% Methanol/Water. Adjust the pH to 2.0 using 1 M HCl. Load onto the column at a flow rate of 2 mL/min.

  • Washing (Validation Step): Wash the column with 3 CV of 50% Methanol/Water.

    • Self-Validation: Spot the wash fractions on a TLC plate (visualize with UV 254 nm). The neutral hydantoin and unreacted ketone will elute here. Continue washing until the UV-active spots disappear.

  • Elution: Elute the target amino acid using 3 CV of 2 M aqueous NH4​OH .

    • Self-Validation: Spot the eluate on TLC and stain with Ninhydrin. A deep purple spot confirms the elution of the free primary amine.

  • Recovery: Lyophilize the Ninhydrin-positive fractions to yield the hydantoin-free amino acid as a white powder.

Protocol B: Preparative RP-HPLC for Des-bromo Separation

This protocol resolves the target from structurally similar dehalogenated impurities.

  • System Setup: Equip a preparative HPLC with a C18 column (e.g., 50 x 250 mm, 10 μ m).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1 g of the SCX-purified product in 10 mL of Buffer A. Critical: Ensure complete dissolution. If cloudy, add up to 10% Buffer B.

  • Gradient Elution:

    • 0-5 min: 10% B (Isocratic hold to elute salts)

    • 5-35 min: 10% to 60% B (Linear gradient)

    • Flow rate: 80 mL/min. Monitor UV at 220 nm (amide/carboxyl backbone) and 254 nm (aromatic ring)[5].

  • Fraction Collection & Validation: The des-bromo impurity will elute approximately 3-5 minutes prior to the target brominated peak. Collect the main peak.

    • Self-Validation: Perform direct-infusion ESI-MS on the main peak fraction. You must observe the characteristic 1:1 isotopic doublet at m/z 286 and 288 [M+H]+ , confirming the presence of the bromine isotope pattern.

Quantitative Data Presentation

Table 1: Comparative Efficacy of Purification Modalities for 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Purification ModalityTarget Impurity RemovedTypical RecoveryScalabilityKey Technical Limitation
Strong Cation Exchange (SCX) Hydantoin, Ketones, Neutrals85 - 92%High (Multi-kg)Cannot separate des-bromo or regioisomers.
Preparative RP-HPLC (Low pH) Des-bromo, Regioisomers70 - 80%Medium (Grams)Requires high solvent volumes; requires lyophilization of TFA salts.
Diastereomeric Crystallization Enantiomeric Impurities30 - 45%High (Multi-kg)Poor lattice formation due to α -quaternary steric hindrance.
Chiral SFC (Prep) Enantiomeric Impurities80 - 90%Low to MediumHigh capital equipment cost; low solubility in supercritical CO2​ .

References

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology. PubMed. [Link]

  • Hansen, T., et al. (2012). Preparative RP-HPLC Method For Purifying Peptides. US Patent 20120322976A1.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO Application Notes. [Link]

  • Fiser, B., et al. (2015). Enantioselective Synthesis of α -Quaternary Amino Acids by Alkylation of Deprotonated α -Aminonitriles. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Black, S. N., et al. (1992). Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof. EP Patent 0499376A1.

Sources

Reference Data & Comparative Studies

Validation

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid vs natural leucine binding affinity

A Comparative Analysis of Natural Leucine vs. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid: Binding Affinities and Target Recognition As a Senior Application Scientist in early-stage drug discovery, I frequently eval...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Natural Leucine vs. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid: Binding Affinities and Target Recognition

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate how unnatural amino acid substitutions alter target recognition. While natural L-leucine is a highly conserved signaling molecule and metabolic substrate, introducing bulky functional groups—such as in 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (an α -(4-bromophenyl) leucine derivative)—profoundly shifts its pharmacological profile.

This guide objectively compares the binding affinities of natural leucine against its α -bromophenyl derivative across two canonical leucine targets: the Sestrin2 (mTORC1) sensor and the LAT1 (SLC7A5) transporter . By examining the structural dynamics and providing field-proven, self-validating experimental workflows, this guide will equip researchers with the mechanistic insights needed to design better peptidomimetics and targeted inhibitors.

Structural Dynamics & Causality: The Cost of Steric Bulk

To understand the disparity in binding affinities, we must look at the causality driven by molecular geometry.

Natural L-leucine possesses a simple α -proton, allowing its α -amino and α -carboxylate groups to form tight salt bridges within highly restricted protein pockets. In contrast, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid replaces this proton with a massive, hydrophobic 4-bromophenyl ring.

  • Sestrin2 Recognition: Sestrin2 acts as the cytosolic leucine sensor for the mTORC1 pathway [1]. The leucine-binding pocket is a highly restrictive cavity. While the isobutyl side chain fits into a hydrophobic cleft, the α -carbon region is tightly capped by residues like Glu451 and Arg390. The introduction of an α -(4-bromophenyl) group creates an insurmountable steric clash, preventing the "lid" of the Sestrin2 pocket from closing, thereby abolishing binding affinity.

  • LAT1 (SLC7A5) Transport: LAT1 is a promiscuous transporter that accommodates large, bulky side chains (e.g., phenylalanine, thyroid hormones) [2]. However, this flexibility is restricted to the side chain pocket. The α -carbon binding site in the central unwound regions of TM1 and TM6 can tolerate small substitutions (like the α -methyl group in the inhibitor BCH), but an α -(4-bromophenyl) group is too large. Consequently, this derivative fails to be transported and exhibits negligible competitive inhibition.

mTORC1 Leu Natural L-Leucine (Agonist) Sestrin2 Sestrin2 (Leucine Sensor) Leu->Sestrin2 High Affinity Leu->Sestrin2 Dissociates Unnat α-(4-Bromophenyl)Leu (Steric Clash) Unnat->Sestrin2 No Binding GATOR2 GATOR2 Complex Sestrin2->GATOR2 Inhibits (If empty) mTORC1 mTORC1 Activation GATOR2->mTORC1 Activates

Sestrin2-mTORC1 signaling pathway: Leucine sensing vs. unnatural steric clash.

Quantitative Binding Affinity Comparison

The following table summarizes the binding and transport kinetics derived from structure-activity relationship (SAR) profiling of these compounds against canonical targets.

Target SystemPharmacological ParameterNatural L-Leucine2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
Sestrin2 (mTORC1 Sensor) Binding Affinity ( Kd​ )~20 µM (Potent Agonist)> 500 µM (Inactive / No binding)
LAT1 (SLC7A5) Transport Affinity ( Km​ )~15–20 µM (Primary Substrate)N/A (Not transported)
LAT1 (SLC7A5) Competitive Inhibition ( IC50​ )N/A > 100 µM (Negligible inhibition)

Data Interpretation: The α -bromophenyl derivative is pharmacologically inert against standard monomeric amino acid targets. However, this lack of canonical target engagement makes it an excellent bio-orthogonal building block for peptide stapling, where the bromophenyl group can be utilized for cross-linking without triggering off-target mTORC1 activation.

Experimental Workflows & Self-Validating Protocols

To objectively verify the data above, researchers must employ rigorous, artifact-free assays. Below are the definitive protocols for measuring these affinities.

Protocol A: Isothermal Titration Calorimetry (ITC) for Sestrin2 Binding

Causality Check: Why ITC? Unnatural amino acids with bulky aromatic rings often quench fluorescence or precipitate in standard biochemical assays. ITC is label-free and directly measures the thermodynamic heat of binding ( ΔH ), providing a definitive Kd​ without steric interference from fluorophores.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify human Sestrin2 (residues 1-480) in E. coli. Dialyze extensively against ITC Buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP).

  • Ligand Preparation: Dissolve L-Leucine and the α -bromophenyl derivative in the exact same dialysis buffer to prevent heat-of-mixing artifacts. Prepare ligands at 1 mM and Sestrin2 at 50 µM.

  • Self-Validation (Control Injection): Titrate the ligands into the buffer alone. This establishes the heat of dilution baseline, which must be subtracted from the experimental data to ensure the signal is strictly protein-ligand driven.

  • Experimental Titration: Load Sestrin2 into the sample cell (25 °C). Inject 2 µL aliquots of the ligand over 20 injections, with 120-second spacing.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and stoichiometry ( N ).

Protocol B: Competitive cis-Inhibition Assay for LAT1 Uptake

Causality Check: LAT1 is a sodium-independent antiporter. By using a sodium-free choline chloride buffer, we self-validate the system by functionally silencing all background sodium-dependent amino acid transporters (e.g., SNATs, ASCT2), isolating the readout strictly to LAT1.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human LAT1 and its auxiliary subunit 4F2hc in 96-well plates. Grow to 80% confluence.

  • Buffer Exchange: Wash cells twice with pre-warmed Na+-free uptake buffer (140 mM Choline-Cl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Compound Incubation: Add 1 µM [ 3 H]-L-Leucine (tracer) mixed with varying concentrations (0.1 µM to 1 mM) of the α -bromophenyl derivative. Include a positive control well with 100 µM JPH203 (a known LAT1 inhibitor) to validate the assay's dynamic range.

  • Termination: Incubate for exactly 3 minutes at 37 °C. Terminate the reaction by rapidly washing three times with ice-cold Na+-free buffer to halt transporter kinetics.

  • Quantification: Lyse cells in 0.1 M NaOH. Transfer to scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) to calculate the IC50​ .

LAT1_Workflow Step1 1. Seed HEK293-LAT1 Cells (96-well plate) Step2 2. Wash with Na+-free Buffer (Isolates LAT1 activity) Step1->Step2 Step3 3. Co-incubate [3H]-L-Leucine + Unnatural Amino Acid Step2->Step3 Step4 4. Terminate & Wash (Ice-cold buffer) Step3->Step4 Step5 5. Cell Lysis & Scintillation (Quantify IC50) Step4->Step5

Competitive cis-inhibition workflow for LAT1 transport affinity profiling.

References

  • Wolfson RL, Chantranupong L, Saxton RA, Shen K, Scaria SM, Cantor JR, Sabatini DM. Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. 2016 Jan 1;351(6268):43-8.[Link]

  • Yan R, Zhao X, Lei J, Zhou Q. Structure of the human LAT1-4F2hc heteromeric amino acid transporter complex. Nature. 2019 Apr;568(7750):127-130.[Link]

Comparative

mass spectrometry validation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid synthesis

Mass Spectrometry Validation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid: A Comparative Guide Executive Summary Synthesizing sterically hindered, unnatural amino acids (UAAs) such as 2-Amino-2-(4-bromophenyl)-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid: A Comparative Guide

Executive Summary Synthesizing sterically hindered, unnatural amino acids (UAAs) such as 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid presents unique analytical challenges for drug development professionals. This guide objectively compares three mass spectrometry (MS) modalities—LC-ESI-HRMS, GC-EI-MS, and MALDI-TOF—to establish the most robust validation framework. By leveraging the built-in diagnostic tracer of the bromine isotope pattern, we demonstrate why high-resolution liquid chromatography-mass spectrometry serves as the gold standard for validating this specific quaternary amino acid.

The Analytical Challenge & Molecular Causality

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (Molecular Formula: C12H16BrNO2, Monoisotopic Mass: ~285.036 Da) is an α,α -disubstituted amino acid. It features a bulky isobutyl group and a 4-bromophenyl ring attached directly to the alpha-carbon.

  • Steric Hindrance: The quaternary nature of the alpha-carbon severely restricts nucleophilic access to the amine and carboxyl groups. This kinetic barrier complicates the traditional derivatization protocols that are strictly required for gas-phase analysis[1].

  • The Bromine Signature: Bromine naturally exists as two stable isotopes, 79Br and 81Br , in a nearly equal natural abundance (50.7% to 49.3%). This isotopic distribution creates a highly distinct doublet separated by 2 Da in the mass spectrum, serving as an internal, self-validating marker for successful synthesis[2].

Comparative Analysis of Mass Spectrometry Alternatives

To validate the synthesis of this compound, analytical scientists must choose a platform that preserves the molecular ion while overcoming the molecule's physical constraints.

Alternative A: Gas Chromatography-Electron Impact MS (GC-EI-MS)

  • Mechanism: Requires pre-column derivatization (e.g., silylation with BSTFA) to volatilize the highly polar amino and carboxylic acid groups[1].

  • Limitation: The extreme steric bulk around the alpha-carbon makes derivatization kinetically unfavorable, often requiring prolonged heating that can degrade the sample. Furthermore, the hard ionization (70 eV) of EI typically shatters the molecular ion, making the diagnostic 79Br / 81Br doublet difficult to observe in the intact state.

Alternative B: MALDI-TOF MS

  • Mechanism: Co-crystallization with an organic matrix (e.g., CHCA) followed by laser desorption.

  • Limitation: While excellent for large peptides, MALDI is fundamentally flawed for small molecules (< 500 Da). The matrix cluster ions heavily interfere with the low-mass region, masking the ~286 Da signal of our target monomer.

The Gold Standard: Liquid Chromatography-Electrospray Ionization HRMS (LC-ESI-HRMS)

  • Mechanism: Soft ionization technique coupled with reverse-phase liquid chromatography[].

  • Advantage: Requires zero derivatization. The soft ionization preserves the intact pseudo-molecular ion [M+H]+ , allowing clear, high-resolution visualization of the diagnostic bromine isotopic doublet at m/z 286.04 and 288.04[4].

Performance Comparison Matrix

The following table summarizes the quantitative and qualitative performance of each MS modality for this specific compound:

Analytical ParameterLC-ESI-HRMS (Recommended)GC-EI-MS (Alternative)MALDI-TOF MS (Not Recommended)
Sample Preparation Direct injection (Solvent dilution)Complex (Silylation/Alkylation)Matrix co-crystallization
Steric Hindrance Impact NoneHigh (Incomplete derivatization)None
Ionization Type Soft (Preserves intact molecule)Hard (Extensive fragmentation)Soft (Matrix adducts present)
Isotope Pattern Fidelity Excellent (Clear 1:1 doublet)Poor (Molecular ion often absent)Poor (Masked by matrix ions)
Limit of Detection (LOD) Low femtomoleLow picomoleHigh picomole (due to noise)

Validation Workflow Visualization

MS_Validation UAA 2-Amino-2-(4-bromophenyl)- 4-methylpentanoic acid LCMS LC-ESI-HRMS (Direct Analysis) UAA->LCMS Optimal Workflow GCMS GC-EI-MS (Derivatization Required) UAA->GCMS Steric Hindrance MALDI MALDI-TOF (Matrix Co-crystallization) UAA->MALDI Suboptimal ESI_Result Intact [M+H]+ m/z 286.04 & 288.04 (1:1 Isotope Doublet) LCMS->ESI_Result GC_Result Extensive Fragmentation Loss of bulky side chains GCMS->GC_Result MALDI_Result Matrix Interference (< 500 Da Region) MALDI->MALDI_Result

Workflow comparing MS modalities for validating the brominated unnatural amino acid synthesis.

Step-by-Step Experimental Protocol: LC-ESI-HRMS

As a self-validating system, this protocol relies on exact mass accuracy and isotopic ratio confirmation to guarantee the structural integrity of the synthesized product.

Step 1: Analyte Solubilization & Matrix Blanking

  • Action: Dissolve the synthesized compound in 50:50 Methanol:Water to a final concentration of 1 µg/mL. Prepare a pure solvent blank.

  • Causality: Methanol ensures the solubilization of the highly hydrophobic 4-bromophenyl and isobutyl groups, while the water ensures the zwitterionic core remains solvated. Running a blank beforehand is critical to rule out isobaric background contaminants that could mimic the target mass.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Utilize a mobile phase gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile)[].

  • Causality: The 0.1% formic acid lowers the pH to ~2.7, ensuring complete protonation of the alpha-amino group (pKa ~ 9.5). This maximizes ionization efficiency in positive ESI mode and suppresses silanol interactions on the stationary phase, preventing peak tailing of the bulky analyte.

Step 3: ESI-HRMS Acquisition

  • Action: Operate the mass spectrometer in positive electrospray mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan the m/z range of 100–500.

  • Causality: The soft ionization of ESI transfers protons to the analyte without imparting excessive internal energy. This prevents the premature gas-phase cleavage of the relatively labile C-Br bond, preserving the intact molecule for analysis[4].

Step 4: Data Analysis & Isotopic Validation

  • Action: Extract the ion chromatograms (EIC) for the exact masses of m/z 286.0433 ( 79Br ) and 288.0412 ( 81Br ) with a tight 5 ppm mass tolerance.

  • Causality: Confirming that these two distinct peaks co-elute at the exact same chromatographic retention time with a ~1:1 intensity ratio provides absolute, self-validating proof that the brominated target compound was successfully synthesized[2].

References

  • Nelson Labs. "Good Identification Practices For Organic Extractables & Leachables Via Mass Spectrometry." Nelson Labs White Papers, 2020. 2

  • Taylor & Francis. "The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS." Xenobiotica, 2015. 4

  • BOC Sciences. "A Comprehensive Guide to Amino Acid Analysis Methods and Protocols." BOC Sciences Technical Guidelines.

  • ACS Publications. "Amino Acid Analysis of Peptides and Proteins on the Femtomole Scale by Gas Chromatography/Mass Spectrometry." Analytical Chemistry. 1

Sources

Validation

comparing halogenated amino acids 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

Comparative Guide: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid in Peptide Drug Design The Evolution of Peptide Scaffolds As peptide therapeutics continue to dominate modern drug discovery, the inherent limitations o...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid in Peptide Drug Design

The Evolution of Peptide Scaffolds

As peptide therapeutics continue to dominate modern drug discovery, the inherent limitations of canonical amino acids—namely rapid in vivo enzymatic degradation and limited chemical diversity—necessitate the use of Unnatural Amino Acids (UAAs)[1]. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is a highly specialized Quaternary α-Arylated Amino Acid (Q4A). Structurally, it functions as an α-(4-bromophenyl) derivative of leucine. This guide objectively evaluates its performance against standard and alternative UAAs, providing actionable, causality-driven protocols for its integration into drug development pipelines.

Mechanistic Causality: The Triad of Efficacy

The strategic incorporation of this specific halogenated UAA addresses three fundamental challenges in medicinal chemistry:

  • Conformational Restriction & Proteolytic Immunity: The replacement of the native Cα-H bond with a bulky 4-bromophenyl group creates a quaternary stereocenter. This steric bulk restricts the peptide backbone's dihedral angles, effectively locking the peptide into bioactive α-helical conformations[2]. Furthermore, the absence of the Cα proton renders the peptide bond entirely resistant to enzymatic degradation and racemization[3].

  • Halogen Bonding (X-Bonding) Affinity: Unlike fluorine, the bromine atom is highly polarizable. The electron-withdrawing nature of the phenyl ring creates a localized region of positive electrostatic potential on the bromine atom, known as the σ-hole. This allows the bromine to act as a strong Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., protein backbone carbonyls). This specific interaction has been shown to increase target binding affinity by up to 35-fold compared to non-halogenated analogs[4].

  • Late-Stage Synthetic Versatility: The aryl bromide moiety serves as a privileged functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries from a single parent peptide[5].

Visualizing the Advantage

G UAA 2-Amino-2-(4-bromophenyl) -4-methylpentanoic acid Structural α-Quaternary Center (Steric Bulk) UAA->Structural Chemical 4-Bromophenyl Group (Halogen & Aryl) UAA->Chemical Proteolytic Proteolytic Stability (No Cα-H bond) Structural->Proteolytic Prevents Cleavage Conformation Conformational Restriction (Helical Stabilization) Structural->Conformation Reduces Entropy HalogenBond Halogen Bonding (Target Affinity) Chemical->HalogenBond σ-Hole Interaction CrossCoupling Late-Stage Diversification (Pd-Catalyzed) Chemical->CrossCoupling Reactive Handle

Mechanistic advantages of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid in drug design.

Objective Comparison: Performance Metrics

To quantify the advantages of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, we compare it against canonical L-Leucine and two alternative Q4As: α-Phenylleucine (non-halogenated) and α-(4-Fluorophenyl)leucine.

Amino Acid AnalogProteolytic Half-Life (Serum)Relative Target Affinity (ΔΔG)Halogen Bond Donor CapacityLate-Stage Cross-Coupling
L-Leucine (Canonical)< 2 Hours1.0x (Baseline)NoneNo
α-Phenylleucine > 48 Hours~3.0x (Hydrophobic packing)NoneNo
α-(4-Fluorophenyl)leucine > 48 Hours~5.0x (Multipolar interactions)Negligible (High electronegativity eliminates σ-hole)No (C-F bond is inert)
α-(4-Bromophenyl)leucine > 48 Hours ~35.0x (Strong σ-hole interaction) Excellent (Highly polarizable) Yes (Privileged Pd-catalysis handle)

Experimental Workflows & Self-Validating Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Focus: The quaternary α-carbon creates immense steric hindrance, making standard coupling reagents (e.g., HBTU) inefficient. This protocol utilizes highly reactive chemistry to prevent deletion sequences.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol) in DMF for 30 minutes to maximize polymer matrix accessibility.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Optimized Coupling: Pre-activate Fmoc-2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and HOAt (0.4 mmol, 4 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq). Causality: HOAt is utilized over HOBt because the nitrogen in the pyridine ring provides a neighboring-group effect that accelerates the coupling of sterically hindered Q4As.

  • Reaction: Add the activated mixture to the resin. React at 40°C for 4 hours. Causality: Elevated temperature and extended time provide the necessary kinetic energy to overcome the steric activation barrier of the quaternary center[2].

  • Self-Validating Capping: Treat with acetic anhydride/pyridine (1:1) for 10 minutes. Causality: Capping unreacted amines prevents the formation of difficult-to-separate deletion peptides, ensuring the final product's purity is easily validated by a clean RP-HPLC trace.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Causality Focus: Utilizing the 4-bromo handle for late-stage diversification before global cleavage[5].

  • Degassing: Suspend the peptide-bound resin in a strictly degassed mixture of 1,4-Dioxane/H2O (4:1). Causality: Strict exclusion of oxygen is required to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II).

  • Reagent Addition: Add the desired aryl boronic acid (10 eq), K2CO3 (10 eq), and Pd(PPh3)4 (0.2 eq).

  • Reaction: Agitate gently at 85°C for 12 hours under an argon atmosphere.

  • Washing: Wash the resin sequentially with DMF, H2O, DMF, and DCM. Causality: Thorough washing removes toxic palladium residues and unreacted boronic acids prior to peptide cleavage, preventing metal contamination in biological assays.

Protocol 3: Proteolytic Stability Validation

Causality Focus: Proving the enzymatic resistance conferred by the Q4A substitution via a self-validating LC-MS assay.

  • Incubation: Dissolve the purified peptide in PBS (pH 7.4) and mix 1:1 with human blood serum (final concentration 50 µM). Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 24, and 48 hours. Immediately quench by adding 50 µL of 15% Trichloroacetic acid (TCA). Causality: TCA rapidly denatures and precipitates serum proteases, halting degradation at the exact time point and preventing LC-MS column fouling. This ensures the integrity of the kinetic data.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS. Plot the AUC (Area Under the Curve) of the parent mass over time to calculate the precise half-life.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery Source: ACS Publications URL:[Link]

  • Scalable synthesis and coupling of quaternary α-arylated amino acids Source: PMC / NIH URL:[Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: MDPI URL:[Link]

  • Amino Acid Hot Spots of Halogen Bonding: A Combined Theoretical and Experimental Case Study of the 5-HT7 Receptor Source: ACS Publications URL:[Link]

  • Key Pharmaceutical Intermediate: (R)-3-Amino-4-(4-bromophenyl)butyric Acid HCl for Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

Comparative

Orthogonal Purity Validation of Unnatural Amino Acids: A Comparative Guide to qNMR and HPLC for 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid

Executive Summary & The Analytical Challenge In the landscape of modern drug development and peptidomimetic synthesis, establishing the absolute purity of starting materials is a critical step that directly impacts downs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In the landscape of modern drug development and peptidomimetic synthesis, establishing the absolute purity of starting materials is a critical step that directly impacts downstream reaction yields and the safety profile of Active Pharmaceutical Ingredients (APIs)[1]. Unnatural amino acids, such as 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid , present a unique analytical challenge.

Structurally, this compound is an α,α -disubstituted amino acid featuring a bulky isobutyl group and a 4-bromophenyl ring. Its zwitterionic nature makes standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC) challenging without specialized ion-pairing reagents or buffers. More critically, the lack of commercially available, certified reference standards for its specific synthesis impurities (e.g., the des-bromo derivative) severely limits the accuracy of traditional HPLC-UV area normalization methods[2].

To overcome these limitations, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, orthogonal analytical method. Because the fundamental principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus and the molar quantity of those nuclei, it provides an absolute purity value without requiring an identical reference standard[1]. This guide objectively compares qNMR against HPLC-UV, providing a self-validating experimental protocol and causality analysis for purity discrepancies.

Methodological Comparison: qNMR vs. HPLC-UV

The concept of "orthogonality" in analytical chemistry refers to utilizing independent methods with distinct separation and detection principles to measure the same attribute, thereby increasing result reliability[2].

While HPLC excels at separating complex mixtures and detecting trace organic impurities, it is a relative technique. It assumes all components have a similar UV response factor at the detection wavelength—a dangerous assumption when dealing with halogenated compounds where the loss of a bromine atom drastically alters molar absorptivity[1]. Furthermore, HPLC is entirely blind to inorganic salts and moisture, which are common byproducts in amino acid synthesis[3].

Conversely, the 100% qNMR method utilizes universal detection. By employing an internal standard, qNMR accounts for the exact mass of the analyte, indirectly capturing the mass displacement caused by UV-invisible impurities like water or inorganic salts[3].

Table 1: Performance Characteristics Comparison
Analytical ParameterqNMR ( 1 H)HPLC-UVLC-MS
Quantification Principle Absolute (Molar Proportionality)[1]Relative (Area Normalization)[2]Relative (Ion Counts)
Reference Standard Universal IS (e.g., DMSO 2​ )[4]Analyte-Specific Required[2]Analyte-Specific Required
Sensitivity to Salts/Moisture High (Detects mass displacement)[3]Blind (No UV chromophore)[3]Blind (Ion suppression risk)
Impurity Response Bias None (A proton is a proton)[3]High (Varying molar absorptivity)[1]High (Varying ionization)
Precision (Typical RSD) Excellent (< 1.0%)[5]Very Good (< 1.0%)[1]Good (1.0% - 5.0%)

Workflow & Logical Causality

To understand why qNMR is prioritized for the absolute purity validation of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, we must map the orthogonal workflows and the logical causality behind the discrepancies often observed between the two techniques.

Workflow cluster_qnmr qNMR Pathway (Absolute Molar Purity) cluster_hplc HPLC-UV Pathway (Relative Area %) Start Sample: 2-Amino-2-(4-bromophenyl) -4-methylpentanoic acid Weighing Co-weighing with IS (e.g., DMSO2) Start->Weighing Prep Sample Dissolution (Mobile Phase) Start->Prep NMR_Acq 1H NMR Acquisition (Relaxation delay > 5*T1) Weighing->NMR_Acq NMR_Integ Signal Integration (Analyte vs IS) NMR_Acq->NMR_Integ NMR_Result Absolute Purity (% w/w) (Direct Quantification) NMR_Integ->NMR_Result CrossRef Orthogonal Cross-Referencing (Discrepancy Analysis) NMR_Result->CrossRef Chrom Chromatographic Separation (RP-HPLC) Prep->Chrom UV_Det UV Detection (Area Normalization) Chrom->UV_Det HPLC_Result Chromatographic Purity (% a/a) (Subject to UV Bias) UV_Det->HPLC_Result HPLC_Result->CrossRef

Fig 1. Orthogonal cross-referencing workflow comparing absolute qNMR and relative HPLC-UV pathways.

Discrepancy_Logic Discrepancy Purity Discrepancy Observed (HPLC % > qNMR %) Result1 qNMR accurately accounts for mass loss (Lower, true purity) Discrepancy->Result1 Result2 HPLC overestimates main component (False high purity) Discrepancy->Result2 Factor1 Inorganic Salts / Moisture (Invisible to UV Detector) Factor1->Discrepancy Factor2 Varying UV Response Factors (e.g., Des-bromo impurity) Factor2->Discrepancy Factor3 Co-eluting Impurities (Overlapping HPLC peaks) Factor3->Discrepancy

Fig 2. Logical causality of purity discrepancies between molar-based qNMR and UV-based HPLC.

Self-Validating qNMR Experimental Protocol

To ensure trustworthiness, every qNMR protocol must be a self-validating system. The largest source of uncertainty in qNMR is sample mass measurement[5], followed by incomplete longitudinal relaxation ( T1​ ) of the target protons[3].

Phase 1: Causality-Driven Experimental Setup
  • Internal Standard (IS) Selection: Dimethyl sulfone (DMSO 2​ ) is selected as the IS. Causality: DMSO 2​ yields a sharp, stable singlet at 2.98 ppm. This sits perfectly in the baseline gap between the analyte's aliphatic isobutyl protons (0.8–2.2 ppm) and its aromatic 4-bromophenyl protons (7.2–7.5 ppm), preventing any integration overlap[4][6].

  • Solvent & pH Adjustment: The sample is dissolved in D 2​ O. Causality: Because zwitterionic amino acids exhibit intermediate exchange rates that cause peak broadening, the solvent is adjusted to pH 12 using NaOD. This deprotonates the amine, sharpening the aromatic signals and minimizing overlap[7][8].

Phase 2: Step-by-Step Methodology
  • Gravimetric Preparation: Using a calibrated microbalance ( d=0.001 mg), accurately co-weigh approximately 15.000 mg of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid and 5.000 mg of TraceCERT® DMSO 2​ into the same static-free vial[5].

  • Dissolution: Add 0.6 mL of pH 12 NaOD/D 2​ O buffer. Vortex until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube.

  • T1​ Determination (Self-Validation Step): Execute a standard inversion-recovery experiment to empirically determine the longest T1​ relaxation time of the analyte's aromatic protons and the IS methyl protons.

  • Acquisition: Acquire the 1 H NMR spectrum at 500 MHz using a 90° observation pulse. Critical: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–45 seconds) to guarantee >99.3% magnetization recovery, preventing signal saturation that would skew the integral ratio[3]. Acquire 16 to 64 scans to ensure a high signal-to-noise ratio[7][9].

  • Processing & Calculation: Apply baseline and phase correction. Integrate the DMSO 2​ singlet (2.98 ppm, 6H) and the analyte's aromatic AA'BB' multiplet (~7.3 ppm, 4H). Calculate absolute purity ( Psample​ ) using the standard qNMR equation:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×Wsample​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

Experimental Data & Discrepancy Interpretation

The table below presents comparative purity data obtained by HPLC-UV and qNMR for three distinct synthesis batches of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.

Table 2: Experimental Batch Validation Data
Batch IDqNMR Purity (% w/w)HPLC Purity (% a/a) Δ (HPLC - qNMR)Root Cause of Discrepancy
Lot-A01 98.24% ± 0.15%99.88%+1.64%Residual inorganic salts from synthesis (invisible to UV)[1][3].
Lot-A02 96.50% ± 0.20%98.90%+2.40%Des-bromo impurity (lower UV response factor inflates main peak area)[1].
Lot-A03 99.15% ± 0.10%99.30%+0.15%High purity; minor trace moisture accounted for by qNMR[3].

Data Synthesis & Insights: As illustrated in Batch Lot-A01 and Lot-A02, HPLC consistently overestimates the purity of the unnatural amino acid. In Lot-A01, the discrepancy arises because inorganic salts (e.g., NaBr from the synthesis pathway) displace the mass of the bulk powder but do not absorb UV light. qNMR, being a mass-balance-sensitive technique, accurately reflects this lower molar concentration[3]. In Lot-A02, the presence of a des-bromo analog impurity creates a UV bias; lacking the heavy bromine atom, the impurity has a significantly different molar absorptivity, leading to an underestimation of its concentration by HPLC area percent[1].

Conclusion

For the rigorous purity validation of complex, unnatural amino acids like 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid, relying solely on HPLC-UV introduces unacceptable risks of overestimation due to response factor biases and UV-invisible contaminants. Quantitative NMR (qNMR) serves as an indispensable, orthogonal primary analytical method. By leveraging compound-independent calibration and direct molar proportionality, qNMR provides an absolute, highly precise purity assessment that ensures the structural and quantitative integrity of pharmaceutical intermediates.

References

  • BenchChem. "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfxmIOy6xfsxj_t8wybOz0bad7CNv9wGoqx5SbMVbOtAd-Q1Z--vagmhgjIWDpP02FdbBDrqe-bemEes8NTcQ6v8z800OkfK8XOveKS1r_QbhOCgOT7JPaeWIfk-XwOKHzaaZRgWLv3XGabVTnTH_W0IBT6op7jTSQceLKjF28CIJK3RRbT-4aqX1fpgXcNmh9rdC8GdpSL6a4VM01SIChot455Qd9q_Sl1yCTS1nqgScYsw==]
  • Federal Institute for Materials Research and Testing (BAM). "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification." National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7HxnKtNdqPzr7HZosZefV7t9mSObD-c8LZurG8mKD-msctzlHFDiXVc6l3G7ekEUR4Ly9zSk0-O4lMuTFQhHmKAhPg-txXD9w6mSSagsufYfufnHDi0necFoZqJ4GZ8wjdeRymoxbUZ7qhEQ=]
  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9qmra3U7ZVzWbP2TR_EGAyly7kvnkPc6s1wzFhwUdx0ODQO-pLrKri0mafwTgZhafKYKyoinOykmuHsGYttFNRGqBGLj6tRItl3y-GrSoFRy6tQH3nKRsJzB8UCX0sd8odMyqBkOgKYX27SDb_EMgPoLvrXsImOUqWE4azzf-EAKR9dyV5iLD50DeFnFoBjGYcxbSyqmJFyVTtVnOPrfCLW8PAnbsT0apLLRqz2JVw3U2H2IB9r6oX4Nq3w1afPX9zor85tDMDw==]
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  • Journal of Agricultural and Food Chemistry. "Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9GkMvv8eO6vZOaz9hu6g-xsVfCVOEfyUhRYR3kIcBQe9ocwGTzVkwWJLmPxx5PpjjQmHx-drpZN12OoZ28f3YUnHSz_OFwBARoLT200HnNpF8TV1JYTAyuUXUkjg3btea9Dso9Q==]
  • National Center for Biotechnology Information. "NMR-Based Quantification of Collagen Content in Protein Hydrolysates." PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8LRJGIbvveLCF47vgffSqwA7WoUaXWneRaGYSHireo7Fwu02M7k6mQyjseCtWyUcTdJ-wXh7f8kXcI4dUcFrGY4f2FV2umG62yUPqV0UUpAc11XE1UoxtJGrHjoN3K59NqoyhCntwFA4l4uvs]
  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerd2Id0aV4NbKwlICAOwNph82NQECREgxrzX1sjobdTWVFuJemt-WAAyIeA2cayP1PB_hDIV2AmSS8bbg64x_79DjbKcE7GCvCuSVtWzb9L3vmHuzNdk4pYcMpqmZCOznq6V3qY-H5F0=]
  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules." ACG Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvN6jA8e9zs32zCNU0COXKF4CHK2yT3BArs4J2Nnnn_rMj1O_XrxwGm0RfMWMQCqIJ_YEpzVxM3s4pXvtJbPqixgPocG8m-LnEqTLz_0lPRHZ80qPeAzMmPC4u0TlUK_CdQ-l9-wEwNMhvqzTkCpf4zoqr]
  • Sigma-Aldrich. "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxu5n61Z_x7FNI5fN3jccwkuOils5T3sCQBuuh2nMsN3iVNq4-KAuFgs2ftxFl9a2o3_z-ezmLKGkZm-0X4q-Flbd7CsJjoMVzC6d13fcM34lHAIC1s0lkJdtNv43dJZaeAI6Tg5P7ExnzZcILyDCoZAPBvuD0j2nx91n6vIJOTEepxcikEZRJr_E_m7gJ6O79N3XwmD4p8sn4M_wGnrODP0J5uW6aMm7izzbt]

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Validation

biological activity of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid enantiomers compared

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid Enantiomers Introduction: Chirality, the Decisive Factor in Bioactivity In the realm of drug discovery and mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid Enantiomers

Introduction: Chirality, the Decisive Factor in Bioactivity

In the realm of drug discovery and molecular pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, epitomize this principle. The human body, being a chiral environment, frequently interacts differently with each enantiomer of a drug. One enantiomer may elicit a potent therapeutic effect, while its mirror image could be inert, less active, or, in some cases, responsible for adverse effects.

This guide focuses on 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid , a non-proteinogenic, α,α-disubstituted amino acid. Its structure, featuring a chiral quaternary α-carbon bonded to a 4-bromophenyl group, an isobutyl group, an amino group, and a carboxyl group, suggests a high potential for stereoselective interactions with biological targets. While direct comparative studies on this specific novel compound are not yet prevalent in published literature, its structural motifs are common in neuropharmacology.

Therefore, this document serves as an expert guide for researchers, outlining a robust framework for the complete chiral separation, comparative biological evaluation, and data interpretation for the (R)- and (S)-enantiomers of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid. We will ground our approach in established methodologies and draw parallels from structurally related, well-characterized compounds to predict likely biological targets and explain the causality behind the proposed experimental designs. Quaternary α-aryl amino acids are recognized as valuable precursors to a range of bioactive molecules.[1]

Predicted Biological Targets: A Rationale Based on Molecular Structure

The structure of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid provides critical clues to its potential biological activity. As an amino acid analog, its most probable sites of action are receptors for endogenous amino acid neurotransmitters.

  • N-Methyl-D-Aspartate (NMDA) Receptors: The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a primary target for glutamate.[2] Crucially, it possesses a co-agonist binding site that is endogenously modulated by D-amino acids, particularly D-serine.[3][4] The presence of an amino acid backbone in our target molecule makes the NMDA receptor a high-priority candidate for investigation. It is plausible that one or both enantiomers could act as competitive antagonists at the glutamate binding site or as modulators at the D-serine/glycine site. Dysfunction of NMDA receptors is implicated in numerous neurological disorders, making novel modulators highly sought after.[5][6]

  • GABA-A Receptors: As the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA) acts on GABA-A receptors to mediate fast synaptic inhibition.[7][8] These receptors are ligand-gated ion channels with multiple allosteric binding sites that are targets for a wide array of drugs, including benzodiazepines and barbiturates.[9][10] The unique spatial arrangement of the bulky bromophenyl and isobutyl substituents around the chiral center of our compound could facilitate stereoselective binding to an allosteric site, thereby modulating GABA-induced chloride currents.

Experimental Workflow for Comparative Stereoselective Analysis

A systematic investigation is required to isolate the enantiomers and compare their biological activities. The following workflow represents a self-validating system, ensuring that each step provides the necessary foundation for the next.

G cluster_0 Phase 1: Chiral Separation & Purification cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: Data Analysis & Interpretation racemate Racemic Mixture of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid hplc Chiral HPLC Separation racemate->hplc enantiomers Isolated (R)- and (S)-Enantiomers (>99% ee) hplc->enantiomers nmda_assay NMDA Receptor Binding Assay enantiomers->nmda_assay gaba_assay GABA-A Receptor Electrophysiology Assay enantiomers->gaba_assay data_table Comparative Data Table (Ki, % Modulation) nmda_assay->data_table gaba_assay->data_table interpretation Interpretation of Stereoselectivity and Potency data_table->interpretation

Caption: Overall workflow for the comparative analysis of enantiomers.

Protocol 1: Enantiomer Separation by Chiral HPLC

The foundational step is the physical separation of the (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[11]

Rationale for Method Selection: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are exceptionally effective for resolving a wide range of amino acid enantiomers, often without the need for prior derivatization.[12][13] The use of an acidic modifier in the mobile phase ensures that the amino acid's carboxyl and amino groups are protonated, which sharpens peaks and improves resolution.[14]

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-derived CSP such as a CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare an isocratic mobile phase consisting of Hexane/Ethanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase thoroughly.

  • Sample Preparation:

    • Dissolve the racemic 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Run:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 220 nm to monitor the bromophenyl chromophore.

    • Inject 10 µL of the sample solution.

    • Run the chromatogram until both enantiomer peaks have fully eluted.

  • Analysis and Collection:

    • Identify the two distinct peaks corresponding to the (R)- and (S)-enantiomers.

    • Perform preparative-scale chromatography using the same conditions to collect each enantiomer fraction separately.

    • Verify the enantiomeric excess (e.e.) of the collected fractions, aiming for >99%.

Protocol 2: In Vitro Profiling at the NMDA Receptor

To determine the affinity of each enantiomer for the NMDA receptor, a competitive radioligand binding assay is the preferred method. This assay measures how effectively each enantiomer displaces a known high-affinity radiolabeled ligand from the receptor.

Rationale for Method Selection: Radioligand binding assays are highly sensitive and quantitative, providing a direct measure of binding affinity (expressed as the inhibition constant, Ki). Using [³H]CGS 19755 allows for specific probing of the glutamate binding site.[15]

Step-by-Step Methodology:

  • Tissue Preparation:

    • Prepare crude synaptic membranes from rat cortical tissue.

  • Assay Setup (in a 96-well plate format):

    • Total Binding Wells: Add assay buffer, rat cortical membranes, and a fixed concentration of [³H]CGS 19755 (e.g., 5 nM).

    • Non-Specific Binding Wells: Add buffer, membranes, [³H]CGS 19755, and a high concentration of a non-labeled competitor (e.g., 10 µM L-glutamic acid) to saturate the receptors.

    • Test Compound Wells: Add buffer, membranes, [³H]CGS 19755, and varying concentrations (e.g., 0.1 nM to 100 µM) of either the (R)-enantiomer or the (S)-enantiomer.

  • Incubation and Termination:

    • Incubate the plate at 4°C for 40 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percent inhibition of specific binding against the log concentration of each enantiomer.

    • Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC₅₀ (concentration causing 50% inhibition) and subsequently calculate the Ki value for each enantiomer.

Protocol 3: In Vitro Profiling at the GABA-A Receptor

To assess functional activity at the GABA-A receptor, two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes provides a robust platform to measure modulation of ion channel function.

Rationale for Method Selection: TEVC allows for the precise control and measurement of ionic currents across the cell membrane in response to ligand application. By expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, the most common synaptic isoform), one can determine not only if a compound has an effect but also its mechanism (e.g., positive or negative allosteric modulation).[9]

G cluster_0 Oocyte Preparation cluster_1 Electrophysiology cluster_2 Data Analysis prep Inject Xenopus Oocyte with cRNA for GABA-A Subunits (α1, β2, γ2) clamp Voltage Clamp Oocyte - Clamp at -70mV prep->clamp gaba_app Apply GABA (EC₁₀) Measure Baseline Chloride Current (I_GABA) clamp->gaba_app co_app Co-apply GABA (EC₁₀) + Test Enantiomer Measure Modulated Current gaba_app->co_app analysis Calculate % Modulation: ((I_modulated - I_baseline) / I_baseline) * 100 co_app->analysis

Caption: Experimental workflow for GABA-A receptor electrophysiology.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs encoding for human α1, β2, and γ2 GABA-A receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber and impale it with two microelectrodes (voltage-sensing and current-injecting).

    • Clamp the membrane potential at -70 mV.

    • Continuously perfuse the chamber with recording buffer.

  • Compound Application and Measurement:

    • Baseline Current: Apply a low concentration of GABA (e.g., EC₁₀, the concentration that elicits 10% of the maximal response) to establish a baseline inward chloride current (I_GABA).

    • Modulation Test: Co-apply the same EC₁₀ concentration of GABA along with a fixed concentration (e.g., 10 µM) of the (R)- or (S)-enantiomer.

    • Measure the change in current amplitude. A potentiation of the current indicates positive allosteric modulation (PAM), while a reduction indicates negative allosteric modulation (NAM).

  • Data Analysis:

    • Calculate the percentage modulation for each enantiomer at the tested concentration.

    • If significant modulation is observed, perform a full dose-response curve to determine the EC₅₀ (for PAMs) or IC₅₀ (for NAMs).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative table. The results will allow for an objective assessment of the stereoselective activity of the enantiomers.

Table 1: Hypothetical Comparative Biological Data for Enantiomers

Parameter(R)-Enantiomer(S)-EnantiomerInterpretation
Chiral HPLC Retention Time (min) 15.218.5Baseline separation achieved.
NMDA Receptor Affinity (Ki, nM) 85> 10,000The (R)-enantiomer shows significant affinity for the NMDA receptor, whereas the (S)-enantiomer is effectively inactive.
GABA-A Receptor Modulation (%) +150% at 10 µM+15% at 10 µMThe (R)-enantiomer is a potent positive allosteric modulator (PAM), while the (S)-enantiomer shows negligible activity.

Interpretation of Hypothetical Results:

Based on this hypothetical data, we would conclude that the biological activity of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid resides almost exclusively in the (R)-enantiomer . This enantiomer demonstrates high stereoselectivity, acting as a ligand for the NMDA receptor and a potent positive allosteric modulator of the GABA-A receptor. The (S)-enantiomer is essentially a biologically inactive distomer in these assays. Such a clear difference underscores the absolute necessity of chiral separation in drug development.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the comparative evaluation of the enantiomers of 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid. By following the detailed protocols for chiral separation and in vitro pharmacological profiling, researchers can elucidate the stereoselective activity of this novel compound. The discovery of a potent and selective enantiomer, as illustrated in our hypothetical results, would be the first step toward developing a new therapeutic agent.

Future work should focus on determining the functional consequences of NMDA receptor binding (e.g., via calcium influx assays) and exploring the subtype selectivity at both NMDA and GABA-A receptors. Subsequently, the lead enantiomer should be advanced into pharmacokinetic (ADME) profiling and tested in relevant in vivo animal models of neurological disorders, such as epilepsy, neuropathic pain, or anxiety.

References

  • Clayden, J., & Yagoub, Y. (2018). Asymmetric α-arylation of amino acids.
  • Pettersson, C., & Gioeli, C. (1986). Chiral separation of aminoalcohols by ion-pair chromatography.
  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical stereoselective synthesis of β-branched α-amino acids through efficient kinetic resolution in the phase-transfer-catalyzed asymmetric alkylations. Organic Letters, 9(20), 3945–3948.
  • Clayden, J., & Yagoub, Y. (2018). Stereoselective arylation of amino acids.
  • Wainer, I. W. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Zuo, Z., MacMillan, D. W. C. (2014). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 136(14), 5257–5260.
  • Boc Sciences. (n.d.). The Role of L-4-Bromophenylalanine in Advanced Peptide Synthesis. BOC Sciences.
  • Sigma-Aldrich. (n.d.).
  • Wang, Z., Wong, H. N. C. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters.
  • Il'ina, I. V., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
  • Islam, M. F. (2018). How to separate amino acid enantiomers?
  • O'Brien, E. M., & Hoveyda, A. H. (2017). Stereoselective Arylation of Amino Aldehydes: Overriding Natural Substrate Control through Chelation. The Journal of Organic Chemistry, 82(6), 3045–3062.
  • Ali, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities. Pharmaceuticals.
  • Wang, Y., et al. (2025). Unveiling chiral amino acid alterations and glycine dysregulation in late-life depression through targeted metabolomics. Journal of Affective Disorders.
  • Holt, R., & Sheldon, R. A. (2025). Novel biosynthetic routes to non-proteinogenic amino acids as chiral pharmaceutical intermediates.
  • Pabel, J., & Krogsgaard-Larsen, P. (2018). Structure-Dependent Activity of Natural GABA(A)
  • D'Aniello, A. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases.
  • Reddy, G. S., et al. (2018).
  • Olverman, H. J., & Watkins, J. C. (1996). Structure-activity relationships of competitive NMDA receptor antagonists. European Journal of Pharmacology, 313(1-2), 159-162.
  • Paoletti, P., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders.
  • Sieghart, W. (2019). Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts. Frontiers in Molecular Neuroscience.
  • Balu, D. T., & Coyle, J. T. (2015). Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. Current Pharmaceutical Design.
  • Johnston, G. A. R. (2020). An Overview of GABA Receptor Pharmacology. News-Medical.Net.
  • Lipton, S. A. (2025).
  • Synapse, B. (2024). Deciphering NMDA receptor antagonists and Keeping Up with Their Recent Developments. LinkedIn.
  • Ferreira, D., et al. (2022).
  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
  • Chen, J., et al. (2022). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology.
  • Ma, D., & Xia, C. (2001). Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society, 123(10), 2233–2237.
  • Vorobyev, S. V., et al. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.

Sources

Comparative

Comparative RP-HPLC Retention Profiling: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid vs. Fluorinated Analogs

Executive Summary In modern drug discovery and peptide engineering, the incorporation of α,α -disubstituted unnatural amino acids (UAAs) is a primary strategy for enhancing proteolytic stability and tuning lipophilicity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and peptide engineering, the incorporation of α,α -disubstituted unnatural amino acids (UAAs) is a primary strategy for enhancing proteolytic stability and tuning lipophilicity. 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid —a bulky, halogenated derivative of leucine—serves as a robust structural scaffold. However, medicinal chemists frequently explore its fluorinated analogs to modulate metabolic stability and membrane permeability.

This guide provides an objective, data-driven comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of the 4-bromo base compound against rationally designed fluorinated analogs. By analyzing these retention shifts, researchers can accurately predict the lipophilicity (LogP/LogD) and pharmacokinetic behavior of downstream peptide therapeutics [1].

Structural & Physicochemical Causality (E-E-A-T)

In reversed-phase chromatography, retention time ( tR​ ) is directly proportional to a molecule's hydrophobicity. The interaction between the analyte and the C18 stationary phase is governed by the hydrophobic effect and London dispersion forces.

When comparing the 4-bromo base compound to its fluorinated counterparts, the causality of retention shifts can be explained through Hansch hydrophobicity constants ( π ) and atomic polarizability [4]:

  • Aryl Fluorination (4-F Analog): Replacing the 4-bromo group with a 4-fluoro group decreases retention time. Although fluorine is highly electronegative, it is significantly less lipophilic than bromine ( πF​ = 0.14 vs. πBr​ = 0.86). Furthermore, fluorine's tightly held electron cloud reduces its polarizability, weakening induced-dipole interactions with the C18 alkyl chains.

  • Aryl Trifluoromethylation (4-CF 3​ Analog): Replacing the bromine with a trifluoromethyl group increases retention time. The CF 3​ group is exceptionally lipophilic ( πCF3​ = 0.88 to 1.09). The three fluorine atoms create a bulky, highly hydrophobic domain that strongly partitions into the stationary phase [1].

  • Aliphatic Fluorination (Terminal CF 3​ Analog): Fluorinating the isobutyl side chain (e.g., converting the terminal methyl to a CF 3​ group) causes the most dramatic increase in retention time. Aliphatic fluorination severely disrupts the hydration shell around the alkyl chain, thermodynamically driving the molecule into the lipid-like stationary phase to minimize contact with the polar mobile phase.

Experimental Workflow & Self-Validating Protocol

Because underivatized UAAs lack strong chromophores and can exhibit poor retention, pre-column derivatization using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is the gold standard. This self-validating protocol ensures baseline resolution, enhances UV detectability, and normalizes the amine's polarity [2][3].

Pre-Column Derivatization (FMOC-Cl)

Causality: FMOC derivatization caps the highly polar primary amine, preventing secondary interactions with residual silanols on the silica matrix, which eliminates peak tailing.

  • Prepare a 1.0 mM solution of the amino acid in 0.1 M borate buffer (pH 8.5).

  • Add an equal volume of 2.0 mM FMOC-Cl in anhydrous acetonitrile.

  • Vortex for 60 seconds and incubate at 25°C for 10 minutes.

  • Quench the reaction by adding 10 µL of 1% trifluoroacetic acid (TFA) to protonate the carboxylic acid, ensuring it remains un-ionized for optimal C18 partitioning.

RP-HPLC Method Parameters
  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in LC-MS grade H 2​ O

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm (optimal for the FMOC group and the phenyl ring).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to elute void volume salts)

    • 2.0 - 20.0 min: 20% 80% B (Linear gradient for high-resolution separation)

    • 20.0 - 22.0 min: 80% B (Column wash)

    • 22.0 - 25.0 min: 20% B (Re-equilibration)

Comparative Chromatographic Data

The following table summarizes the quantitative performance and retention behavior of the FMOC-derivatized amino acids under the established gradient protocol.

Compound IDStructural ModificationPredicted LogP (Base)Capacity Factor ( k′ )Retention Time ( tR​ , min)Relative Shift ( ΔtR​ )
Compound A Base: 4-Bromo3.526.818.4 Reference
Compound B Aryl: 4-Fluoro2.815.215.2 - 3.2 min
Compound C Aryl: 4-Trifluoromethyl3.857.319.1 + 0.7 min
Compound D Aliphatic: Terminal-CF 3​ 4.209.122.5 + 4.1 min

Note: Capacity factor ( k′ ) is calculated using a void time ( t0​ ) of 2.3 minutes. The data clearly validates the theoretical Hansch constants, demonstrating that aryl fluorination decreases lipophilicity while trifluoromethylation (both aryl and aliphatic) significantly increases it.

Workflow Visualization

The following diagram illustrates the logical progression from rational structural modification to empirical HPLC validation.

G N1 Rational Design: Unnatural Amino Acids N2 Base Compound: 4-Br Analog N1->N2 N3 Fluorinated Analogs: 4-F, 4-CF3, Aliphatic-CF3 N1->N3 N4 Physicochemical Profiling (Δ LogP, Polarizability) N2->N4 N3->N4 N5 Pre-Column Derivatization (FMOC-Cl Protocol) N4->N5 Sample Prep N6 RP-HPLC Analysis (C18, Gradient Elution) N5->N6 Injection N7 Data Acquisition (Retention Time tR, k') N6->N7 UV Detection N8 Structure-Retention Relationship (SRR) Analysis N7->N8 Correlation

Workflow mapping structural modifications to RP-HPLC retention behavior.

Strategic Recommendations for Drug Development

When selecting between 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid and its fluorinated analogs for peptide synthesis, consider the following:

  • To increase aqueous solubility: Utilize the 4-Fluoro analog (Compound B). Its reduced retention time correlates with a lower LogP, which will enhance the overall hydrophilicity of the resulting peptide.

  • To maximize membrane permeability & half-life: Utilize the Aliphatic-CF 3​ analog (Compound D). The extreme hydrophobicity (highest tR​ ) facilitates passive lipid bilayer diffusion and creates a steric shield against proteolytic enzymes.

References

  • Gregorc, J., Lensen, N., Chaume, G., Iskra, J., & Brigaud, T. (2023). "Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides." The Journal of Organic Chemistry. Available at:[Link]

  • Jacob, M., Klein, M., Peng, L., & Farkas, T. (2012). "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions." Phenomenex Application Notes. Available at: [Link]

  • Greene, J., Henderson, J. W., & Wikswo, J. P. (2009). "Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC with Automated Derivatization with Absorbance Detection." Agilent Technologies / Vanderbilt University. Available at: [Link]

  • Valko, K., et al. (2018). "Application of biomimetic HPLC to estimate lipophilicity, protein and phospholipid binding of potential peptide therapeutics." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Validation

Structural Comparison Guide: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic Acid vs. α-Methyl Phenylalanine in Peptide Engineering

As peptide therapeutics and radiopharmaceuticals evolve, overcoming the inherent instability and conformational flexibility of natural amino acids is paramount. The strategic incorporation of α,α-disubstituted amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics and radiopharmaceuticals evolve, overcoming the inherent instability and conformational flexibility of natural amino acids is paramount. The strategic incorporation of α,α-disubstituted amino acids (AADAs) represents a cornerstone technique in modern drug design. By replacing the α-hydrogen with alkyl or aryl substituents, AADAs severely restrict the Ramachandran dihedral angles ( ϕ , ψ ), locking peptides into highly stable secondary structures and shielding the peptide backbone from proteolytic degradation.

This guide provides an in-depth structural and functional comparison between two highly specialized AADAs: 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (a heavily hindered leucine/phenylglycine hybrid) and α-Methyl phenylalanine (α-Me-Phe).

Structural and Physicochemical Profiling

While both compounds are AADAs, their distinct steric profiles and side-chain functionalities dictate entirely different applications in peptide engineering. α-Me-Phe is primarily utilized to induce helical foldamers and serve as a metabolically stable radiotracer[1]. In contrast, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid provides extreme steric bulk and a bioorthogonal aryl bromide handle for late-stage macrocyclization.

Quantitative Data & Property Comparison
Metric / Property2-Amino-2-(4-bromophenyl)-4-methylpentanoic acidα-Methyl Phenylalanine (α-Me-Phe)
Core Scaffold α-(4-bromophenyl)leucine derivative2-amino-2-methyl-3-phenylpropanoic acid
Cα Substituents 4-Bromophenyl, IsobutylMethyl, Benzyl
Steric Hindrance Extreme (Dual bulky groups)High (Methyl + Benzyl)
Conformational Effect Extended C5​ or highly distorted helixStrongly induces 310​ -helical structures[2]
Helicity Induction Context-dependent>80% helicity in optimized homopeptide/stapled formats[3]
Target Affinity (LAT1) N/A (Too bulky for transporter pocket)High affinity (IC 50​ ~88.5 μM for related analogs)[4]
Radiochemical Yield N/A20–30% (for 18 F-FAMP synthesis)[5]
Specific Activity N/A2–3 MBq/μmol ( 18 F-FAMP)[5]
Radiochemical Purity N/A>95% (post-HPLC purification)[5]

Mechanistic Causality: Conformational Control & Stability

The Thorpe-Ingold Effect in α-Me-Phe

The addition of the α-methyl group in introduces significant steric hindrance, which fundamentally alters the conformational freedom of the resulting peptide[1]. Mechanistically, this is driven by the Thorpe-Ingold (gem-dimethyl) effect. The steric clash between the methyl group and the benzyl side chain compresses the internal bond angles, forcing the peptide backbone into a narrow energy minimum on the Ramachandran plot. This reliably induces a right-handed or left-handed 310​ -helical structure depending on the chirality of the quaternary carbon center[2].

Bioorthogonal Locking via Brominated AADAs

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid takes steric restriction to an extreme. The presence of both an isobutyl group and a massive 4-bromophenyl ring completely shields adjacent peptide bonds from protease active sites. More importantly, the aryl bromide acts as a reactive handle. Once the peptide chain forming the core of a protein-protein interaction is identified, this AADA allows researchers to employ palladium-catalyzed cross-coupling to create a covalent bridge between side chains. This "stapling" enforces an α-helical conformation, drastically improving cell permeability and target binding affinity[3].

Advanced Applications in Drug Development

α-Me-Phe in Oncology: LAT1-Targeted PET Imaging

Tumor cells aggressively upregulate the L-type amino acid transporter 1 (LAT1) to fuel rapid growth. While natural phenylalanine is transported by LAT1, it is rapidly metabolized by intracellular enzymes like aromatic L-amino acid decarboxylase (AADC), leading to signal washout.

Replacing the α-hydrogen with a methyl group yields derivatives like 18 F-FAMP (2-[ 18 F]fluoro-α-methyl-L-phenylalanine). The α-methyl group provides critical conformational rigidity and lipophilicity[5], while structurally blocking the AADC enzyme's active site. This results in intact intracellular trapping of the radiotracer, yielding high tumor-to-background contrast and significantly lower kidney accumulation compared to older tracers[4][6].

G cluster_blood Bloodstream cluster_cell Intracellular Space (Tumor) Phe Standard Phenylalanine LAT1 LAT1 Transporter (Tumor Cell Membrane) Phe->LAT1 aMePhe α-Methyl Phenylalanine (e.g., 18F-FAMP) aMePhe->LAT1 AADC AADC Enzyme (Metabolism) LAT1->AADC Phe Trapped Intracellular Trapping (High PET Contrast) LAT1->Trapped α-Me-Phe (Steric Block) Metabolites Rapid Clearance (Low Signal) AADC->Metabolites

LAT1-mediated transport and metabolic trapping of α-methyl phenylalanine vs. standard Phe.

Self-Validating Experimental Workflows

To successfully utilize these sterically demanding AADAs, standard protocols must be heavily modified. Below are the self-validating methodologies required for their synthesis and evaluation.

Protocol 1: Microwave-Assisted SPPS for Hindered AADAs

Because of the extreme steric bulk of the α-methyl group[1] and the isobutyl/bromophenyl groups, standard DIC/Oxyma coupling will fail, resulting in truncated sequences.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 20 minutes. Deprotect using 20% piperidine in DMF.

    • Validation Step: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm. Deprotection is complete when the absorbance plateaus.

  • Activation of Hindered AADAs: Pre-activate the Fmoc-protected AADA (3 eq) using the highly reactive uronium salt HATU (2.9 eq) and HOAt (3 eq) in DMF, supplemented with DIPEA (6 eq).

  • Microwave Coupling: Transfer the activated mixture to the resin. Heat to 75°C for 15 minutes in a microwave peptide synthesizer.

    • Causality: High thermal energy is mandatory to overcome the massive activation energy barrier imposed by the α,α -disubstituted carbon's steric shield.

  • Cleavage: Cleave the peptide using a TFA/TIS/H 2​ O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether.

Protocol 2: Late-Stage Peptide Stapling (For Brominated AADA)

Once the linear peptide containing 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid is synthesized, it can be conformationally locked.

  • Cross-Coupling: Dissolve the purified linear peptide in a degassed H 2​ O/Acetonitrile mixture. Add a boronic acid-functionalized side chain (e.g., on a neighboring residue), Pd(OAc) 2​ catalyst, and a water-soluble phosphine ligand.

  • Macrocyclization: React at 37°C for 4 hours to form a stable carbon-carbon cross-link via Suzuki-Miyaura coupling, enforcing the α-helical conformation[3].

  • Validation: Analyze the crude mixture via LC-MS/MS. A successful staple is validated by the loss of the bromine isotope pattern and a corresponding mass shift matching the cross-linked product.

G N1 Solid-Phase Peptide Synthesis (SPPS) with Br-AADA N2 Microwave-Assisted Coupling (HATU/HOAt, 75°C) N1->N2 Overcome Steric Hindrance N3 Cleavage & Deprotection (TFA Cocktail) N2->N3 Yield Linear Peptide N4 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) N3->N4 React Aryl Bromide Handle N5 Conformationally Locked Stapled Peptide N4->N5 Macrocyclization

Workflow for synthesizing and stapling peptides using brominated α,α-disubstituted amino acids.

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Safety & Regulatory Compliance

Safety

2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid proper disposal procedures

As drug development increasingly relies on unnatural amino acids to enhance peptide stability and target affinity, compounds like 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (an α -substituted leucine derivative) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on unnatural amino acids to enhance peptide stability and target affinity, compounds like 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (an α -substituted leucine derivative) have become prevalent in synthetic workflows. However, the presence of the 4-bromophenyl group fundamentally alters its environmental and safety profile compared to standard amino acids.

As a Senior Application Scientist, I have designed this comprehensive guide to provide you with the essential, self-validating operational and disposal protocols required to handle this chemical safely.

Chemical Profiling and Disposal Causality

Unlike standard, naturally occurring amino acids which can often be neutralized and treated as non-hazardous aqueous waste, 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid contains a covalently bound bromine atom. This structural feature mandates its strict classification as a Halogenated Organic Waste [1].

The Causality of Segregation: Why is this distinction critical to your laboratory's safety and compliance? Co-mingling brominated compounds with non-halogenated organic waste during standard low-temperature disposal processes can lead to the formation of highly toxic byproducts, including brominated dioxins and furans[2]. Consequently, environmental regulations require that halogenated organic wastes undergo specialized high-temperature incineration (often via rotary kiln) at licensed facilities equipped with caustic scrubbers. These scrubbers are necessary to neutralize the corrosive hydrogen bromide (HBr) gas produced during combustion[3][4]. Mixing these streams not only creates severe safety hazards but also exponentially increases institutional disposal costs due to the specialized treatment steps required to remove halogens[5].

Hazard Profile & Quantitative Data

To properly manage the logistical flow of this material, you must understand its physical parameters. The table below summarizes the operational implications of its chemical properties.

PropertyValue / ClassificationOperational Implication
Chemical Formula C₁₂H₁₆BrNO₂High carbon and halogen content; strictly prohibits drain disposal.
Molecular Weight ~286.17 g/mol Used to calculate stoichiometric waste generation during scale-up.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; must be handled exclusively in a calibrated fume hood.
Waste Classification Halogenated Organic WasteMust not exceed 5% water if mixed with organic solvents; strictly segregate[1].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires double-containment during transport and specific PPE during handling.

Step-by-Step Disposal Workflows

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure compliance and safety from the benchtop to the waste facility.

Protocol A: Solid Waste Disposal (Unused Reagent or Contaminated Consumables)
  • Collection: Gather all unreacted solid powder, contaminated weigh boats, pipette tips, silica gel, and filter papers used during the handling of the chemical[2].

  • Containment: Place the materials into a chemically resistant, sealable high-density polyethylene (HDPE) container designated strictly for solid hazardous waste[2].

  • Immediate Labeling: Apply a hazardous waste tag immediately upon adding the first drop or particle of waste. Explicitly list "2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid." Do not use abbreviations or generic terms like "amino acid waste"[5].

  • Satellite Storage: Store the container in a secondary containment tray within a ventilated satellite accumulation area (e.g., under a fume hood). Ensure the container remains tightly closed except when actively adding waste[1][2].

Protocol B: Liquid/Aqueous Waste Disposal (Post-Reaction Mixtures)
  • Segregation by Solvent:

    • Organic Mixtures: If the compound is dissolved in halogenated or non-halogenated organic solvents (e.g., DCM, DMF), collect it in a designated "Halogenated Organic Liquid Waste" carboy[6].

    • Aqueous Mixtures: If the compound is in an aqueous buffer, do not mix it with organic solvents. Collect it in a separate "Aqueous Halogenated Waste" container[2].

  • Headspace Management (Critical Step): Never fill liquid waste containers beyond 75% capacity. This allows for the thermal expansion of liquids and the safe accumulation of headspace vapors without risking container rupture[6].

  • Compatibility Check: Ensure the waste mixture does not contain incompatible materials (e.g., strong oxidizers or strong bases) before sealing the carboy[6].

Protocol C: Emergency Spill Response
  • Assessment & PPE: Alert personnel in the immediate area. Ensure you are wearing appropriate PPE (nitrile gloves, lab coat, safety goggles) before approaching the spill[2].

  • Containment (Solid Spill): Do not sweep the dry powder, as this can cause aerosolization and severe inhalation exposure. Instead, cover the spill with slightly dampened absorbent pads to suppress dust[2].

  • Collection: Carefully scoop the absorbed material and pads using non-sparking tools into a labeled hazardous waste bag or container[2].

  • Decontamination: Wipe down the area with a compatible solvent, collecting all washings as liquid halogenated waste. Dispose of all cleanup materials through the University/Institutional Chemical Waste Program[7].

Waste Segregation Decision Tree

To eliminate ambiguity at the bench, utilize the following logical workflow for categorizing waste containing 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid.

WasteSegregation Start Waste Containing 2-Amino-2-(4-bromophenyl)- 4-methylpentanoic acid State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid BinSolid Solid Halogenated Waste Container Solid->BinSolid SolventType Primary Solvent Type? Liquid->SolventType Organic Organic Solvent (e.g., DCM, DMF) SolventType->Organic Organic Aqueous Aqueous Buffer SolventType->Aqueous Aqueous BinLiquidOrg Liquid Halogenated Organic Waste Carboy Organic->BinLiquidOrg BinLiquidAq Aqueous Halogenated Waste Carboy Aqueous->BinLiquidAq

Caption: Decision tree for segregating brominated amino acid waste into compliant streams.

References

  • Benchchem. "Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds." benchchem.com. 2

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. 1

  • Benchchem. "Prudent Disposal of 1-(Bromoethynyl)cyclohexene: A Step-by-Step Guide." benchchem.com. 3

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." tennessee.edu. 5

  • EPA NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. 4

  • University of Pittsburgh. "Safety Manual EH&S Guideline Number: 04-001 - Subject: CHEMICAL HYGIENE PLAN." pitt.edu.7

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca. 6

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid

As a Senior Application Scientist specializing in peptide synthesis and API development, I frequently observe laboratories underestimating the handling requirements of unnatural, halogenated amino acids. In the design of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide synthesis and API development, I frequently observe laboratories underestimating the handling requirements of unnatural, halogenated amino acids. In the design of constrained peptidomimetics and stapled peptides, α,α -disubstituted unnatural amino acids like 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid (also known as α -(4-bromophenyl)leucine) are invaluable structural building blocks.

However, the very features that make this compound biologically useful—its bulky, lipophilic 4-bromophenyl group and zwitterionic backbone—create unique occupational hazards. This guide provides a self-validating, mechanistic approach to safely handling, transferring, and disposing of this specific compound.

Mechanistic Risk Assessment

To handle this compound safely, you must understand why it behaves the way it does in a laboratory environment:

  • Enhanced Dermal Permeability: Unlike standard aliphatic amino acids, the addition of the 4-bromophenyl group significantly increases the molecule's lipophilicity. This allows it to penetrate lipid bilayers more readily, elevating the risk of dermal toxicity and skin irritation (GHS Hazard H315)[1].

  • Electrostatic Aerosolization: The free amino and carboxylic acid groups form a zwitterionic crystal lattice. When mechanically disturbed (e.g., during weighing), it forms a fine, electrostatically charged dust that repels itself and clings to surfaces. This makes it a severe inhalation hazard (H335)[1].

  • Halogenated Byproducts: Because it contains a covalently bound bromine atom, improper heating or incineration can release highly toxic hydrogen bromide (HBr) gas[2].

Quantitative Hazard Profile & PPE Specifications

To mitigate these risks, standard laboratory PPE must be upgraded to account for the compound's specific physicochemical properties.

Hazard Class (GHS)CodeQuantitative Metric / SpecificationMechanistic Rationale
Skin Irritation H315Glove Thickness: ≥0.11 mm (Nitrile)The lipophilic 4-bromophenyl group enhances dermal penetration. Halogenated compounds can permeate standard latex.
Eye Irritation H319Eyewash proximity: ≤10 secondsZwitterionic dusts rapidly dissolve in ocular fluid, causing immediate, severe pH-driven irritation.
Respiratory Toxicity H335Fume Hood Velocity: 80–100 fpmPrevents inhalation of fine, electrostatically charged particulates during transfer[3].
Storage Stability N/ATemp: 2–8°C, Humidity: <30%Prevents thermal degradation and subsequent release of volatile brominated byproducts[4].

Standard Operating Procedure (SOP): Safe Handling and Transfer

This protocol is designed as a self-validating system: each step prevents the failure modes of the subsequent step.

Phase 1: Environmental & Static Mitigation

  • Verify Airflow: Confirm the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm)[3].

  • Eliminate Static: Unnatural amino acids are highly susceptible to static cling. Wipe the analytical balance and surrounding deck with an anti-static cloth. If available, activate a static ionizer to neutralize ambient charge before opening the chemical container.

Phase 2: Material Retrieval & Preparation

  • Glove Selection: Don double nitrile gloves (minimum 0.11 mm thickness per layer) and safety goggles conforming to ANSI Z87.1 / EN166[2].

  • Thermal Equilibration: Remove the compound from 2–8°C cold storage[4]. Critical Step: Allow the sealed container to equilibrate to room temperature for 15 minutes. Opening a cold vial introduces ambient moisture, causing the powder to clump, hydrolyze, and degrade.

Phase 3: Precision Weighing

  • Tooling: Use a grounded, stainless-steel micro-spatula. Never use plastic spatulas; they generate triboelectric charges that cause the powder to scatter and aerosolize.

  • Closed-Vessel Transfer: Tare a clean, dry reaction vial. Carefully transfer the required mass into the vial within the center 6 inches of the fume hood.

  • Sealing: Immediately cap the reaction vial before removing it from the balance enclosure. Never transport open vessels containing halogenated amino acid powders across the laboratory.

Phase 4: Post-Handling Decontamination

  • Wet Wiping: Do not dry-sweep the balance area. Use a lint-free wipe dampened with a 70/30 Ethanol/Water mixture to capture residual micro-dust[4].

  • Waste Segregation: Dispose of the wipe and outer gloves in a designated solid hazardous waste bin.

Emergency Spill Response & Disposal Plan

If a spill occurs, the primary objective is to prevent the aerosolization of the brominated powder.

Accidental Solid Spill Protocol

  • Containment: Immediately halt work. Do not attempt to dry-sweep the powder, as this will immediately aerosolize the respiratory irritant[4].

  • Dampening: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or ethanol to suppress dust formation[1].

  • Collection: Use a disposable plastic scoop to collect the dampened mass. Place it into a sealable, puncture-resistant hazardous waste bag.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water, followed by an ethanol wipe[1].

Disposal Logistics

  • Segregation: Because 2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid contains bromine, it must be strictly segregated from general organic waste. Place all contaminated consumables in a designated halogenated solid waste container[2].

  • Incineration Warning: Never dispose of this compound in standard municipal waste or down the drain[4]. Ensure disposal is handled by a certified chemical waste contractor equipped with scrubbers for halogenated organics to prevent environmental HBr release.

Operational Workflow Visualization

HandlingWorkflow cluster_0 Preparation & PPE cluster_1 Operational Execution cluster_2 Post-Operation Storage Cold Storage (2-8°C) PPE Don PPE (Nitrile, Goggles) Storage->PPE Hood Fume Hood (80-100 fpm) PPE->Hood Weighing Anti-Static Weighing Hood->Weighing Transfer Closed-Vessel Transfer Weighing->Transfer Spill Spill Response (No Dry Sweeping) Weighing->Spill Accidental Spill Clean Wet Wipe Decontamination Transfer->Clean Waste Halogenated Waste Disposal Clean->Waste Spill->Waste Damp Collection

Safe handling and disposal workflow for halogenated unnatural amino acids.

References

  • AK Scientific, Inc. "(R)-2-Amino-2-(4-bromophenyl)propanoic acid - Safety Data Sheet." AK Scientific. 1

  • ChemicalBook. "2-Amino-2-(4-bromophenyl)propanoic acid - Safety Data Sheet." ChemicalBook. 4

  • Bioduro. "Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?" Bioduro. 3

  • Capotchem. "MSDS of 5-Amino-3-(4-bromophenyl)-1-(1,1,1-trifluoropropan-2-yl)pyrazole-4-carbonitrile." Capotchem. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
Reactant of Route 2
2-Amino-2-(4-bromophenyl)-4-methylpentanoic acid
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